molecular formula C11H14N6O5 B12103550 Adenosine-2-carboxamide

Adenosine-2-carboxamide

Numéro de catalogue: B12103550
Poids moléculaire: 310.27 g/mol
Clé InChI: VOZKJUKPKKPAEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenosine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N6O5 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C11H14N6O5

Poids moléculaire

310.27 g/mol

Nom IUPAC

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide

InChI

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)

Clé InChI

VOZKJUKPKKPAEX-UHFFFAOYSA-N

SMILES canonique

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for adenosine-2-carboxamide (B3279899), a modified nucleoside with potential applications in biomedical research and drug discovery. The synthesis leverages established methodologies in nucleoside chemistry, including protecting group strategies, Sandmeyer reaction, and controlled nitrile hydrolysis.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in four main stages, starting from the commercially available 2-aminoadenosine (B16350):

  • Protection of Functional Groups: To ensure regioselectivity and prevent unwanted side reactions, the hydroxyl groups of the ribose moiety and the exocyclic N⁶-amino group of 2-aminoadenosine are protected. Peracetylation is a common and effective method for this purpose.

  • Conversion of the 2-Amino Group to a 2-Cyano Group: A Sandmeyer-type reaction is employed to convert the 2-amino group into a 2-cyano group. This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide ion, catalyzed by a copper(I) salt.

  • Controlled Hydrolysis of the 2-Cyano Group: The 2-cyano group is then carefully hydrolyzed to the desired 2-carboxamide (B11827560) group. This transformation is typically achieved under mild basic conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

  • Deprotection: Finally, the protecting groups on the ribose sugar and the N⁶-amino group are removed to yield the target molecule, this compound.

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway A 2-Aminoadenosine B Peracetylated 2,N⁶-diacetylaminoadenosine A->B Protection (Acetylation) C Protected 2-Cyano-N⁶-acetyladenosine B->C Sandmeyer Cyanation D Protected this compound C->D Partial Hydrolysis E This compound D->E Deprotection

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Protection of 2-Aminoadenosine (Peracetylation)

This step involves the protection of the hydroxyl groups (2', 3', and 5') and the exocyclic amino groups (2-amino and N⁶-amino) of 2-aminoadenosine using an acetylating agent.

Experimental Workflow:

Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-aminoadenosine in pyridine (B92270) B Cool to 0°C A->B C Add acetic anhydride (B1165640) dropwise B->C D Stir at room temperature overnight C->D E Quench with methanol D->E F Evaporate solvent E->F G Purify by column chromatography F->G

Caption: Workflow for the peracetylation of 2-aminoadenosine.

Methodology:

  • Reaction Setup: 2-aminoadenosine is dissolved in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

  • Acetylation: Acetic anhydride is added dropwise to the cooled solution with constant stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of methanol. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the peracetylated 2,N⁶-diacetylaminoadenosine.

ParameterValue/Condition
Starting Material 2-Aminoadenosine
Reagents Acetic Anhydride, Pyridine
Temperature 0°C to Room Temperature
Reaction Time Overnight
Typical Yield 85-95%
Step 2: Sandmeyer Cyanation of Protected 2,N⁶-diacetylaminoadenosine

This step converts the 2-amino group of the protected adenosine (B11128) derivative into a cyano group.

Experimental Workflow:

Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Cyanation cluster_2 Work-up and Isolation A Dissolve protected 2-aminoadenosine in anhydrous acetonitrile B Cool to 0°C A->B C Add tert-butyl nitrite (B80452) B->C D Add copper(I) cyanide C->D E Warm to room temperature and stir D->E F Filter and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the Sandmeyer cyanation reaction.

Methodology:

  • Diazotization: The peracetylated 2,N⁶-diacetylaminoadenosine is dissolved in an anhydrous aprotic solvent such as acetonitrile. The solution is cooled to 0°C. tert-Butyl nitrite is added to form the diazonium salt in situ.

  • Cyanation: Copper(I) cyanide is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the protected 2-cyano-N⁶-acetyladenosine.

ParameterValue/Condition
Starting Material Peracetylated 2,N⁶-diacetylaminoadenosine
Reagents tert-Butyl Nitrite, Copper(I) Cyanide
Solvent Anhydrous Acetonitrile
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 60-75%
Step 3: Partial Hydrolysis of the 2-Cyano Group

This crucial step involves the selective hydrolysis of the 2-cyano group to a 2-carboxamide group without affecting the acetyl protecting groups or over-hydrolyzing to the carboxylic acid.

Experimental Workflow:

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve protected 2-cyanoadenosine in a solvent mixture (e.g., DMSO/water) B Add a base (e.g., K₂CO₃) A->B C Add hydrogen peroxide dropwise at 0°C B->C D Stir at room temperature C->D E Neutralize with acid D->E F Extract with an organic solvent E->F G Purify by column chromatography F->G

Caption: Workflow for the partial hydrolysis of the 2-cyano group.

Methodology:

  • Reaction Setup: The protected 2-cyano-N⁶-acetyladenosine is dissolved in a mixture of a suitable organic solvent (e.g., DMSO) and water. A mild base, such as potassium carbonate, is added.

  • Hydrolysis: The solution is cooled to 0°C, and hydrogen peroxide is added dropwise. The reaction is then stirred at room temperature and monitored by TLC.

  • Work-up: The reaction is carefully neutralized with a dilute acid (e.g., acetic acid). The product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by silica gel column chromatography to give the protected this compound.

ParameterValue/Condition
Starting Material Protected 2-Cyano-N⁶-acetyladenosine
Reagents Hydrogen Peroxide, Potassium Carbonate
Solvent DMSO/Water
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 70-85%
Step 4: Deprotection of Protected this compound

The final step involves the removal of all acetyl protecting groups to yield the target compound.

Experimental Workflow:

Deprotection_Workflow cluster_0 Reaction cluster_1 Isolation A Dissolve protected this compound in methanolic ammonia (B1221849) B Stir at room temperature A->B C Evaporate solvent B->C D Purify by recrystallization or column chromatography C->D

Caption: Workflow for the deprotection of acetyl groups.

Methodology:

  • Reaction: The protected this compound is dissolved in a saturated solution of ammonia in methanol. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: The solvent is removed under reduced pressure.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material Protected this compound
Reagent Saturated Methanolic Ammonia
Temperature Room Temperature
Reaction Time 6-12 hours
Typical Yield >90%

Summary of Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureTypical Yield (%)
1. Protection 2-AminoadenosineAcetic Anhydride, PyridinePyridineOvernight0°C to RT85-95
2. Cyanation Peracetylated 2,N⁶-diacetylaminoadenosinet-BuONO, CuCNAcetonitrile2-4 h0°C to RT60-75
3. Hydrolysis Protected 2-Cyano-N⁶-acetyladenosineH₂O₂, K₂CO₃DMSO/H₂O1-3 h0°C to RT70-85
4. Deprotection Protected this compoundNH₃ in MeOHMethanol6-12 hRT>90

Note: The yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The described synthetic pathway provides a comprehensive and logical approach for the preparation of this compound. The methodology relies on well-established chemical transformations in nucleoside chemistry. Researchers and drug development professionals can adapt and optimize these protocols for their specific needs in the synthesis of this and other related adenosine analogues. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

Adenosine-2-carboxamide: A Comprehensive Technical Guide to its Biological Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological interactions of Adenosine-2-carboxamide, a significant adenosine (B11128) analog commonly known in research as 5'-N-Ethylcarboxamidoadenosine (NECA). This document details its primary biological targets, binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Biological Targets and Binding Affinity

This compound primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive targets for therapeutic intervention.[1][2][3] NECA is considered a non-selective agonist, as it binds with high affinity to all four subtypes, though with some variations.[2]

The binding affinities of this compound (NECA) and other relevant adenosine receptor ligands are summarized in the table below. These values, typically represented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), are derived from competitive radioligand binding assays and indicate the concentration of the ligand required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.

LigandReceptor SubtypeSpeciesKᵢ (nM)IC₅₀ (nM)Reference
NECA A₁Rat-10.66 ± 5[4]
NECA A₂ARat-0.48 (EC₅₀)[5]
NECA A₃Rat6.8-[6]
2-ChloroadenosineA₁/A₂Rat-~1500[7]
R-PIAA₁Rat-0.5[7]
R-PIAA₂Rabbit-3220[5]
CGS-21680A₂AHuman22 ± 0.5-[8]
IB-MECAA₃Human1.8-
Cl-IB-MECAA₃Human1.4-
Cl-IB-MECAA₃Rat0.33-[9]

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Signaling Pathways

The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

  • A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/G₀ proteins.[1][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][10][11] In some instances, these receptors can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9][10]

  • A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins.[1][10][11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[1][10][11][12]

The following diagrams illustrate these principal signaling pathways.

G_protein_signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂A / A₂B Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi_Go Gᵢ/G₀ Protein A1_A3->Gi_Go Agonist (NECA) AC_inhib Adenylyl Cyclase Gi_Go->AC_inhib Inhibition PLC Phospholipase C Gi_Go->PLC Activation cAMP_down ↓ cAMP AC_inhib->cAMP_down IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG A2A_A2B A₂A / A₂B Receptor Gs Gₛ Protein A2A_A2B->Gs Agonist (NECA) AC_stim Adenylyl Cyclase Gs->AC_stim Activation cAMP_up ↑ cAMP AC_stim->cAMP_up PKA Protein Kinase A cAMP_up->PKA Activation

Figure 1: Adenosine Receptor G-protein Signaling Pathways.

All adenosine receptor subtypes have also been shown to couple to mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and JNK pathways, which are involved in cell proliferation, differentiation, and apoptosis.[11][13]

MAPK_signaling AR Adenosine Receptor (A₁, A₂A, A₂B, A₃) G_protein G Protein AR->G_protein Agonist (NECA) PI3K PI3K G_protein->PI3K PLC_mapk PLC G_protein->PLC_mapk Akt Akt/PKB PI3K->Akt MAPK_pathway MAPK Pathways (ERK1/2, p38, JNK) Akt->MAPK_pathway PLC_mapk->MAPK_pathway Gene_expression Gene Expression MAPK_pathway->Gene_expression

Figure 2: Generalized MAPK Signaling Pathway Activation.

Experimental Protocols

The binding affinity of this compound to adenosine receptors is primarily determined using radioligand binding assays. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competing unlabeled ligand (e.g., NECA) at various concentrations.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a generalized methodology for a competitive binding assay. Specific parameters may need to be optimized depending on the receptor subtype and the cell/tissue preparation.

Materials:

  • Cell membranes or tissue homogenates expressing the adenosine receptor of interest.

  • Radioligand (e.g., [³H]CGS21680 for A₂A, [³H]R-PIA for A₁, [¹²⁵I]I-AB-MECA for A₃).[14]

  • This compound (NECA) or other competing ligands.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).[14]

  • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter or a gamma counter for ¹²⁵I.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In assay tubes, add in the following order:

    • Assay buffer.

    • Adenosine deaminase (final concentration typically 2 U/mL).

    • Increasing concentrations of the unlabeled competing ligand (e.g., NECA).

    • A fixed concentration of the radioligand (typically at or near its Kₔ value).

    • The membrane preparation (e.g., 20-50 µg of protein per tube).[14]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. For ¹²⁵I, a gamma counter is used.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

experimental_workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Buffer, ADA, Competitor, Radioligand) membrane_prep->assay_setup add_membrane Add Membrane Preparation assay_setup->add_membrane incubation Incubation (e.g., 25°C, 60-120 min) add_membrane->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing quantification Radioactivity Quantification washing->quantification data_analysis Data Analysis (IC₅₀ and Kᵢ determination) quantification->data_analysis end End data_analysis->end

Figure 3: General Workflow for a Radioligand Binding Assay.
Functional Assays (e.g., Adenylyl Cyclase Activity)

To determine the functional consequence of this compound binding, adenylyl cyclase activity assays are often employed.

Principle:

This assay measures the production of cAMP in response to receptor activation. For A₁/A₃ receptors, a decrease in forskolin-stimulated adenylyl cyclase activity is measured, while for A₂A/A₂B receptors, an increase in basal or stimulated adenylyl cyclase activity is quantified.[6][16]

Brief Methodology:

  • Cell membranes are incubated with ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (e.g., NECA).[17]

  • For A₁/A₃ inhibitory assays, adenylyl cyclase is stimulated with forskolin.[6]

  • The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Dose-response curves are generated to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) of this compound.

This guide provides a foundational understanding of the biological interactions of this compound. For further detailed protocols and specific experimental conditions, it is recommended to consult the primary literature cited herein.

References

Adenosine-2-carboxamide: A Core Scaffold in Purine Nucleoside Analog Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide is a purine (B94841) nucleoside analog that serves as a pivotal structural motif in the exploration of adenosine (B11128) receptor modulators. While not extensively characterized as a standalone pharmacological agent, its significance lies in its role as a synthetic precursor and a foundational scaffold for the development of more potent and selective adenosine receptor agonists and antagonists. Modifications at the 2-position of the adenosine molecule have been a fruitful area of research, yielding compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of this compound, its synthesis, its relationship to key adenosine receptor ligands, and the experimental methodologies used for their characterization.

Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gs), resulting in increased cAMP levels.[1] The A₂ₑ receptor can also couple to Gq proteins, activating the phospholipase C pathway. This differential signaling underlies the diverse physiological roles of adenosine, from cardiovascular regulation and neurotransmission to inflammation and immune responses.

The therapeutic potential of targeting adenosine receptors for conditions such as cardiac arrhythmias, inflammation, neurodegenerative diseases, and cancer has driven extensive research into the development of selective ligands. The substitution at the 2-position of the purine ring has been a key strategy in this endeavor.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step chemical processes starting from protected adenosine precursors. A common strategy involves the introduction of a leaving group, such as iodine, at the 2-position, which can then be displaced by various nucleophiles or used in cross-coupling reactions.

A general synthetic pathway to 2-substituted adenosine analogs often starts with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine.[2] Selective substitution at the 6-position, followed by reactions at the 2-position, and subsequent deprotection of the ribose moiety, allows for the creation of a diverse library of compounds.[2] For instance, Sonogashira coupling with terminal alkynes can yield 2-alkynyl derivatives.[2]

The following diagram illustrates a generalized synthetic workflow for creating a library of 2-substituted adenosine analogs, where this compound can be considered a key intermediate or a target molecule.

G A Protected 2-Iodoadenosine B Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) A->B Alkynes/Boronic Acids C Nucleophilic Substitution A->C Amines/Thiols H Introduction of Carboxamide Precursor at C2 A->H D Protected 2-Alkynyl/Aryl/Alkyl Adenosine Analog B->D E Protected 2-Amino/Thioether Adenosine Analog C->E F Deprotection of Ribose Hydroxyls D->F E->F G Final 2-Substituted Adenosine Analog F->G I Protected this compound H->I I->F Further Modification or Deprotection

Generalized Synthetic Workflow for 2-Substituted Adenosine Analogs.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) for selected adenosine receptor agonists, including the non-selective agonist NECA and other analogs with modifications at the 2-position or other positions on the adenosine scaffold. This comparative data is essential for understanding the impact of substitutions on receptor interaction.

Table 1: Binding Affinities (Ki, nM) of Selected Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ ReceptorReference
NECA14201,50023[3]
2-Chloroadenosine1301,100>10,0001,890[3][4]
CGS-2168029019>10,000>10,000[3]
(S)-PHPNECA2.12.0220 (EC₅₀)0.75[5]

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Selected Adenosine Receptor Agonists

CompoundA₁ Receptor (cAMP Inhibition)A₂ₐ Receptor (cAMP Stimulation)A₂ₑ Receptor (cAMP Stimulation)A₃ Receptor (cAMP Inhibition)Reference
NECA7.7143,10025[3]
2-Hexynyl-NECA>1,00023.3--[6]
(S)-PHPNECA--220-[5]

Signaling Pathways

This compound and its analogs exert their effects by modulating the canonical signaling pathways of adenosine receptors. Agonism at A₂ₐ and A₂ₑ receptors leads to the activation of adenylyl cyclase through Gs proteins, resulting in the production of cAMP. Conversely, agonism at A₁ and A₃ receptors inhibits adenylyl cyclase via Gi proteins.

The following diagram illustrates the primary signaling cascades initiated by the activation of A₂-type adenosine receptors.

G cluster_membrane Cell Membrane A2R A₂ₐ / A₂ₑ Receptor Gs Gs Protein A2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion Agonist Adenosine Analog (e.g., 2-substituted NECA) Agonist->A2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB CellularResponse Cellular Response (e.g., Vasodilation, Anti-inflammation) CREB->CellularResponse G A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

References

An In-depth Technical Guide to the Pharmacokinetics and Cellular Uptake of Adenosine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, cellular uptake mechanisms, and pharmacodynamics of adenosine (B11128) carboxamide derivatives. These synthetic analogs of adenosine are pivotal tools in pharmacology, offering greater stability and receptor selectivity than the endogenous nucleoside. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological pathways to support advanced research and development.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Its therapeutic potential is limited by a very short plasma half-life of less than 10 seconds, owing to rapid cellular uptake and metabolism.[2][3][4] Adenosine carboxamide derivatives, such as the widely studied 5'-N-ethylcarboxamidoadenosine (NECA), were developed to overcome these limitations.[5][6] These analogs feature modifications, typically at the 5'-position of the ribose moiety, that confer resistance to metabolic degradation and alter receptor binding affinity and selectivity, making them invaluable for studying purinergic signaling. This guide focuses on these derivatives, with a particular emphasis on NECA and other relevant analogs as representative examples of the class.

Pharmacokinetics

Detailed pharmacokinetic data for every adenosine carboxamide derivative is not available; however, general principles can be derived from key analogs and the parent compound, adenosine. The primary goal in designing these derivatives is to prolong their duration of action compared to adenosine.[3]

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption and Distribution: Due to their intended use in research and clinical settings (e.g., as pharmacological probes or diagnostic agents), these compounds are often administered intravenously.[4][7] Following administration, they distribute from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells.[8]

  • Metabolism: Unlike adenosine, which is rapidly phosphorylated by adenosine kinase or deaminated by adenosine deaminase (ADA), synthetic analogs are designed to be poor substrates for these enzymes.[3][5] For example, modification at the N⁶-position can prevent degradation by ADA, while changes at the 5'-position, such as the ethylcarboxamide group in NECA, enhance stability.[3] The primary route of elimination for adenosine is as uric acid in the urine.[8]

  • Half-Life: The metabolic stability of these derivatives leads to significantly longer half-lives compared to adenosine. For instance, the A₃-selective agonist IB-MECA has a reported half-life of 8–9 hours in humans, a stark contrast to adenosine's sub-10-second half-life.[3]

Cellular Uptake Mechanisms

The concentration of adenosine and its analogs in the extracellular space is critically regulated by nucleoside transporters (NTs), which mediate their flux across the cell membrane.[9] These transporters belong to two major solute carrier (SLC) families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

  • Equilibrative Nucleoside Transporters (ENTs): ENTs (ENT1-ENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient.[10] This process is sodium-independent. ENTs are considered the primary mechanism for adenosine clearance from the extracellular space, thereby terminating its signaling.[10] The transporter ENT1, in particular, has been identified as a major player in modulating purinergic signaling.[11]

  • Concentrative Nucleoside Transporters (CNTs): CNTs mediate the unidirectional influx of nucleosides into the cell against a concentration gradient, a process driven by a sodium gradient.

The interplay between receptor activation and transporter activity is complex. Studies have shown that activation of the A₂ₐ receptor can, in turn, facilitate the activity of nucleoside transporters, creating a feedback loop that modulates extracellular adenosine levels.

CADO Adenosine Analog (e.g., NECA) AR Adenosine Receptor CADO->AR ENT ENT Transporter CADO->ENT Uptake CADO_in Adenosine Analog (Intracellular) ENT->CADO_in Transport Metabolism Metabolism (e.g., Phosphorylation) CADO_in->Metabolism

Figure 1: Cellular uptake of adenosine analogs via equilibrative nucleoside transporters (ENTs).

Pharmacodynamics and Signaling Pathways

Adenosine carboxamide derivatives exert their effects by binding to and activating adenosine receptors. Most are non-selective or have varied selectivity profiles across the four receptor subtypes.[7][12]

  • A₁ and A₃ Receptors: These receptors preferentially couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

  • A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Below are diagrams illustrating the canonical signaling pathways for Gαs- and Gαi-coupled adenosine receptors.

Gs_Pathway agonist Adenosine Analog (e.g., NECA) receptor A₂ₐ / A₂ₑ Receptor agonist->receptor binds g_protein Gαs Gβγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates atp ATP ac->atp camp cAMP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates

Figure 2: Gαs-coupled adenosine receptor signaling pathway.

Gi_Pathway agonist Adenosine Analog (e.g., CCPA) receptor A₁ / A₃ Receptor agonist->receptor binds g_protein Gαi Gβγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP ac->atp camp cAMP (decreased) atp->camp conversion blocked response Cellular Response camp->response

Figure 3: Gαi-coupled adenosine receptor signaling pathway.

Quantitative Data Presentation

The binding affinities of various adenosine carboxamide derivatives and related agonists for different adenosine receptor subtypes are summarized below. This data is critical for selecting appropriate compounds for specific research applications.

Table 1: Binding Affinities (Ki in nM) of Adenosine Agonists at Human Receptors

Compound A₁ Receptor (Ki, nM) A₂ₐ Receptor (Ki, nM) A₃ Receptor (Ki, nM) A₂ₑ Receptor (EC₅₀, nM) Selectivity Profile
NECA 1.88 6.66 3.5 ~1000 Non-selective agonist[13]
CCPA 0.8 2300 42 >10,000 Highly A₁-selective[14][15]
CPA 0.8 (rat) - - - A₁-selective[14]

| CGS 21680 | 1500 | 55 | >10,000 | - | A₂ₐ-selective[16] |

Data compiled from multiple sources.[13][14][15][16] Note that receptor source (e.g., human, rat) and assay conditions can influence absolute values.

Experimental Protocols

Characterizing the interaction between adenosine derivatives and their targets involves a suite of standardized in vitro assays.

6.1 Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[17][18] Competition assays are used to determine the inhibition constant (Ki) of unlabeled test compounds.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[19]

  • Assay Incubation: In a 96-well plate, membrane preparations (e.g., 50-120 µg protein) are incubated with a specific radioligand (e.g., [³H]NECA, [³H]PIA) and varying concentrations of the unlabeled test compound.[19][20]

  • Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to saturate the receptors and measure non-specific binding.

  • Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).[19] Bound and free radioligand are then separated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a substance like polyethylenimine to reduce non-specific filter binding.[19][21]

  • Quantification: The filters are washed with ice-cold buffer, dried, and the radioactivity trapped on them is counted using a scintillation counter.[19]

  • Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The data is then analyzed using non-linear regression to determine IC₅₀ values, which are converted to Ki values using the Cheng-Prusoff equation.[19]

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Homogenize Cells/ Tissue p2 Centrifuge & Isolate Membranes p1->p2 p3 Resuspend & Quantify Protein p2->p3 i1 Add Membranes to Plate p3->i1 i2 Add Radioligand & Test Compound i1->i2 i3 Incubate to Equilibrium (e.g., 60 min, 30°C) i2->i3 s1 Rapid Vacuum Filtration (GF/C Filter) i3->s1 s2 Wash Filters s1->s2 s3 Dry Filters & Add Scintillation Cocktail s2->s3 s4 Count Radioactivity s3->s4 a1 Calculate Specific Binding s4->a1 a2 Non-linear Regression (IC₅₀) a1->a2 a3 Calculate Ki using Cheng-Prusoff a2->a3

Figure 4: Experimental workflow for a competitive radioligand binding assay.

6.2 Protocol: Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the transport of adenosine into cells.

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses nucleoside transporters, such as U937 or HeLa cells.[10][22]

  • Pre-incubation: Plate the cells (e.g., 1 x 10⁶ cells/well) and pre-incubate them with the test compound or vehicle control for a defined period (e.g., 20-60 minutes) at room temperature.[10][22]

  • Uptake Initiation: Add a low concentration of radiolabeled adenosine (e.g., 10 nM [³H]Adenosine) to initiate uptake.[10]

  • Uptake Termination: After a short incubation period (e.g., 2 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[10]

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in wells treated with the test compound to control wells. A known transporter inhibitor (e.g., NBTI) is used as a positive control.[10] Results are expressed as the percent inhibition of adenosine uptake.[22]

6.3 Protocol: cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: Use cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 cells).

  • Assay Preparation: Harvest cells and incubate them with a detection reagent. For Gαi-coupled receptors, cells are first stimulated with an agent like forskolin (B1673556) to raise basal cAMP levels.[23]

  • Compound Addition: Add the agonist (to measure stimulation) or antagonist (to measure inhibition of an agonist's effect) at various concentrations.

  • Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems (e.g., GloSensor).[24][25][26]

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[25]

Conclusion

Adenosine carboxamide derivatives are powerful pharmacological agents that have been instrumental in elucidating the complex roles of purinergic signaling. Their enhanced stability and varied receptor selectivity profiles make them superior to endogenous adenosine for in vitro and in vivo studies. Understanding their pharmacokinetics, cellular transport via ENT and CNT systems, and the specific signaling pathways they activate is crucial for the rational design of experiments and the development of novel therapeutics targeting adenosine receptors for a wide range of conditions, including cardiovascular, inflammatory, and neurological disorders. Future research will likely focus on developing compounds with even greater subtype selectivity and favorable pharmacokinetic properties for targeted therapeutic applications.

References

The Discovery and Development of Novel Adenosine-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel adenosine-2-carboxamide (B3279899) derivatives, a promising class of compounds targeting adenosine (B11128) receptors. This document details the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering insights into their potential as therapeutic agents. The information is presented to facilitate further research and development in this critical area of medicinal chemistry.

Introduction to Adenosine Receptors and this compound Derivatives

Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in numerous physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase activity. The diverse expression and function of these receptors have made them attractive targets for the treatment of a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

The development of selective agonists and antagonists for these receptors is a key objective in medicinal chemistry. Modifications at the C2 and N6 positions of the adenosine scaffold have been extensively explored to enhance potency and selectivity. This compound derivatives, in particular, have emerged as a versatile scaffold for the development of potent and selective adenosine receptor ligands.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available adenosine precursors. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., 2-Iodoadenosine) Protection Protection of Ribose Hydroxyls Start->Protection e.g., TBDMSCl Carboxylation Introduction of Carboxamide at C2 Protection->Carboxylation e.g., Pd-catalyzed carbonylation N6_Substitution N6-Alkylation/ Arylation Carboxylation->N6_Substitution e.g., Alkyl halide, base Deprotection Deprotection of Ribose Hydroxyls N6_Substitution->Deprotection e.g., TBAF Purification Final Product Purification Deprotection->Purification e.g., Chromatography

A generalized workflow for the synthesis of N6-substituted this compound derivatives.
General Synthetic Protocol

A common route to N6-substituted 2-carboxamidoadenosine derivatives begins with a protected 2-haloadenosine derivative. The following is a representative, generalized protocol:

  • Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the starting adenosine analog are protected, often as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) or acetonides, to prevent unwanted side reactions.

  • Introduction of the 2-Carboxamide Moiety: The 2-halo substituent is replaced with a carboxamide group. This can be achieved through various methods, including palladium-catalyzed carbonylation in the presence of an amine or by conversion to a nitrile followed by hydrolysis.

  • N6-Substitution: The N6-position of the adenine (B156593) ring is often substituted to enhance selectivity and potency for specific adenosine receptor subtypes. This is typically achieved by reacting the 6-amino group with an appropriate alkyl or aryl halide in the presence of a base.

  • Deprotection: The protecting groups on the ribose hydroxyls are removed using appropriate reagents (e.g., a fluoride (B91410) source for silyl ethers or acidic conditions for acetonides).

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

Biological Evaluation and Structure-Activity Relationships

The biological activity of novel this compound derivatives is primarily assessed through in vitro binding and functional assays. These studies are crucial for determining the affinity (Ki) and potency (EC50 or IC50) of the compounds at the four adenosine receptor subtypes and for establishing their structure-activity relationships (SAR).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound and related derivatives at human adenosine receptors.

Table 1: Binding Affinities (Ki, nM) of Adenosine Derivatives at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Reference
Adenosine1,2002,500>10,0003,700N/A
NECA14202,4006.2[1]
2-Chloroadenosine1.425>10,0001.4[2][3]
N6-Cyclohexyladenosine (CHA)0.71,200>10,0001,000[4]
CGS-216802902789,000 (EC50)67[1]
2-Chloro-N6-(3-iodobenzyl)adenosine3.52,000>10,0001.4[3]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide825462>10,0000.33[3]

Table 2: Functional Potency (EC50/IC50, nM) of Adenosine Derivatives

CompoundAssay TypeA1 (nM)A2A (nM)A2B (nM)A3 (nM)Reference
NECAAdenylyl Cyclase-60 (EC50)2,400 (EC50)-[4]
CHAAdenylyl Cyclase-580 (EC50)--[4]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamideAdenylyl Cyclase---67 (IC50)[3]
N6-benzylNECAAdenylyl Cyclase---1,610 (IC50)[3]

Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions and cell types used.

Key Structure-Activity Relationship Insights
  • C2-Position: Substitution at the C2 position of the adenine ring is a critical determinant of selectivity. Small, electron-withdrawing groups like chlorine can enhance affinity at A1 and A3 receptors.[2][3] Bulky substituents at the C2 position, particularly when combined with a 5'-N-ethylcarboxamido group, tend to favor A2A receptor selectivity.

  • N6-Position: The N6-position is highly amenable to substitution for achieving selectivity, particularly for the A1 and A3 receptors. Bulky, lipophilic groups at the N6-position generally increase A1 receptor affinity. The combination of N6- and 5'-substitutions can lead to high A3 receptor affinity and selectivity.[3]

  • 5'-Position: The 5'-carboxamide modification, as seen in NECA, generally enhances potency at multiple adenosine receptor subtypes.[1] Further modifications of the 5'-carboxamide can fine-tune selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide an overview of the key assays used in the characterization of this compound derivatives.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

G cluster_binding Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

A schematic representation of a typical radioligand binding assay workflow.

Protocol Outline:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]CHA for A1, [3H]CGS21680 for A2A) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).

G cluster_cAMP Adenylyl Cyclase Assay Workflow Cell_Culture Cell Culture (expressing target receptor) Incubation Incubation of Cells with Test Compound (and forskolin (B1673556) if needed) Cell_Culture->Incubation Lysis Cell Lysis and Termination of Reaction Incubation->Lysis cAMP_Measurement Measurement of cAMP Levels (e.g., ELISA, HTRF) Lysis->cAMP_Measurement Analysis Data Analysis (EC50 or IC50 determination) cAMP_Measurement->Analysis

A general workflow for measuring adenylyl cyclase activity in response to adenosine receptor ligands.

Protocol Outline:

  • Cell Culture: Whole cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Incubation: The cells are incubated with varying concentrations of the test compound. For A1/A3 receptors (Gi-coupled), adenylyl cyclase is typically stimulated with forskolin, and the ability of the agonist to inhibit this stimulation is measured. For A2A/A2B receptors (Gs-coupled), the ability of the agonist to directly stimulate cAMP production is assessed.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Pharmacokinetics and In Vivo Evaluation

While in vitro assays are crucial for initial characterization, the evaluation of the pharmacokinetic properties and in vivo efficacy of lead compounds is essential for their development as therapeutic agents.

Pharmacokinetic Parameters

Key pharmacokinetic parameters that are evaluated include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma after administration.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

The half-life of adenosine itself is very short, but synthetic derivatives can have significantly longer half-lives. For example, the A3-selective agonist IB-MECA has a half-life of 8-9 hours in humans.[5]

In Vivo Models

The in vivo efficacy of novel this compound derivatives is assessed in animal models relevant to the therapeutic indication. For example, A2A receptor agonists may be evaluated in models of inflammation or Parkinson's disease, while A1 receptor agonists may be tested in models of cardiac ischemia.

Signaling Pathways

The activation of adenosine receptors by this compound derivatives initiates intracellular signaling cascades that mediate their physiological effects.

G cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling Agonist_A1A3 Agonist A1A3_R A1/A3 Receptor Agonist_A1A3->A1A3_R Gi Gi/o Protein A1A3_R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Agonist_A2A2B Agonist A2A2B_R A2A/A2B Receptor Agonist_A2A2B->A2A2B_R Gs Gs Protein A2A2B_R->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Simplified signaling pathways for adenosine receptors.

Conclusion and Future Directions

The discovery and development of novel this compound derivatives continue to be a vibrant area of research. The versatility of this chemical scaffold allows for the fine-tuning of potency and selectivity for the four adenosine receptor subtypes. Future research will likely focus on:

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of adenosine receptors will facilitate the rational design of new ligands with improved properties.[5]

  • Development of Subtype-Selective Ligands: The development of highly selective agonists and antagonists for each receptor subtype remains a key goal to minimize off-target effects.

  • Exploration of Allosteric Modulators: In addition to orthosteric ligands, the discovery of allosteric modulators offers a novel approach to modulate adenosine receptor activity.

  • Advanced In Vivo Characterization: Comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic modeling, will be crucial for translating promising in vitro findings into clinical candidates.

This technical guide provides a foundational understanding of the current state of research on this compound derivatives. By leveraging the data and methodologies presented herein, researchers can continue to advance the development of novel therapeutics targeting adenosine receptors.

References

Adenosine-2-carboxamide: A Technical Guide for Use as a Chemical Probe for Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of adenosine-2-carboxamide (B3279899) as a potential chemical probe for the study of adenosine (B11128) receptors. Due to a notable lack of publicly available pharmacological data for this compound (CAS: 70255-72-0), this document utilizes the well-characterized, structurally related 2-substituted adenosine analog, 2-Chloroadenosine (2-CADO) , as an illustrative example to detail the requisite characterization of such a probe. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating chemical probes for adenosine receptors. It covers binding affinity and functional potency, detailed experimental methodologies, and the signaling pathways associated with adenosine receptor activation.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are critical drug targets for a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. Chemical probes are indispensable tools for dissecting the pharmacology and therapeutic potential of these receptors. An ideal probe exhibits high affinity and selectivity for its target, enabling precise interrogation of receptor function.

This guide focuses on the characterization of 2-substituted adenosine analogs, using 2-Chloroadenosine (2-CADO) as a case study in the absence of data for this compound. Modifications at the 2-position of the adenosine purine ring are a common strategy to alter the affinity and selectivity of ligands for adenosine receptor subtypes.

Pharmacological Profile of 2-Chloroadenosine (Illustrative Example)

Disclaimer: The following data pertains to 2-Chloroadenosine (2-CADO) and is presented as an illustrative example due to the absence of publicly available pharmacological data for this compound.

The pharmacological profile of a chemical probe is defined by its binding affinity (Kᵢ) and functional potency (EC₅₀) at the target receptors. These quantitative measures determine the probe's utility for in vitro and in vivo studies.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the probe's ability to displace a known radioligand from the receptor is quantified. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger interaction.

Receptor SubtypeLigandKᵢ (nM)Species/Tissue SourceReference
A₁ 2-Chloroadenosine300Not Specified[1][2]
A₂ₐ 2-Chloroadenosine80Not Specified[1][2]
A₂ₑ 2-Chloroadenosine24,000 (EC₅₀)Human (CHO cells)[3]
A₃ 2-Chloroadenosine1,900Not Specified[1][2]
Functional Potency

Functional potency measures the concentration of a ligand required to elicit a specific biological response. For GPCRs, this is often quantified by measuring the production of second messengers, such as cyclic adenosine monophosphate (cAMP). The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response.

Receptor SubtypeLigandEC₅₀ (µM)Assay TypeCell LineReference
A₂ₑ 2-Chloroadenosine24cAMP accumulationCHO cells[3]

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors by an agonist initiates intracellular signaling cascades. The A₁ and A₃ receptors predominantly couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, the A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels. Additionally, these receptors can engage other signaling pathways, including those mediated by Gₐ proteins and β-arrestins.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling A1/A3 A1/A3 Gi/o Gi/o AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A/A2B A2A/A2B Gs Gs A2A/A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate

Canonical G-protein signaling pathways for adenosine receptors.

Adenosine_Receptor Adenosine Receptor GRK GRK Adenosine_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Phosphorylated_Receptor Phosphorylates beta_Arrestin β-Arrestin Phosphorylated_Receptor->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Mediates MAPK_Pathway MAPK Signaling beta_Arrestin->MAPK_Pathway Scaffolds

β-Arrestin mediated signaling and receptor internalization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of a chemical probe. The following are generalized protocols for radioligand binding and cAMP functional assays, which would be used to determine the pharmacological profile of a compound like this compound.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-CGS21680 for A₂ₐ, [³H]-DPCPX for A₁).

  • Test compound (e.g., 2-Chloroadenosine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radioligand.

    • Varying concentrations of the test compound.

    • For determining non-specific binding, add a saturating concentration of a non-selective ligand instead of the test compound.

    • For determining total binding, add binding buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate (for A₂ₐ/A₂ₑ) or inhibit (for A₁/A₃) the production of cAMP in whole cells.

Materials:

  • Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Test compound (e.g., 2-Chloroadenosine).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Forskolin (B1673556) (for A₁/A₃ assays to pre-stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture medium.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a PDE inhibitor for a short period.

  • Agonist Stimulation (for A₂ₐ/A₂ₑ): Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Inhibition of Stimulated cAMP (for A₁/A₃): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log of the test compound concentration. For agonist assays, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ). For inhibition assays, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

Experimental and Logical Workflow

The characterization of a novel chemical probe for adenosine receptors follows a logical progression from initial screening to detailed pharmacological profiling.

Primary_Binding Primary Screen: Radioligand Binding (Single High Concentration) Hit_Identified Hit Identification Primary_Binding->Hit_Identified Dose_Response_Binding Secondary Screen: Competitive Binding Assay (Determine Ki) Hit_Identified->Dose_Response_Binding Hit No_Hit Discard or Modify Compound Hit_Identified->No_Hit No Hit Functional_Assay Functional Screen: cAMP Assay (Determine EC50/IC50) Dose_Response_Binding->Functional_Assay Selectivity_Panel Selectivity Profiling: Test Against Other Receptor Subtypes Functional_Assay->Selectivity_Panel Final_Characterization Probe Characterization (Affinity, Potency, Selectivity) Selectivity_Panel->Final_Characterization

Workflow for the characterization of an adenosine receptor probe.

Conclusion

While this compound remains an uncharacterized ligand in the public domain, the principles for its evaluation as a chemical probe for adenosine receptors are well-established. By employing a systematic approach that includes quantitative assessment of binding affinity and functional potency across all receptor subtypes, as detailed in this guide using 2-Chloroadenosine as an illustrative example, researchers can rigorously validate new chemical tools. Such characterization is fundamental to the accurate interpretation of experimental results and the advancement of our understanding of adenosine receptor biology and pharmacology. Future studies are required to determine the pharmacological profile of this compound to ascertain its potential utility as a selective chemical probe.

References

Unexplored Biological Functions and Pathways of Adenosine-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a vast array of physiological processes through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogues has been instrumental in dissecting the roles of these receptors and holds significant therapeutic promise. While "Adenosine-2-carboxamide" as a parent molecule is not extensively studied, its derivatives, particularly those with substitutions at the 2-position of the purine ring, have emerged as potent and selective agonists for the A3 adenosine receptor (A3AR). These compounds are under investigation for their anti-inflammatory and anti-cancer properties. This guide delves into the known biological functions and signaling pathways of 2-substituted adenosine carboxamide derivatives, with a primary focus on their action as A3AR agonists. Crucially, it also illuminates the unexplored territories of their biological activities, including the potential for biased agonism and off-target effects, which represent the next frontier in adenosine receptor research and drug development.

Known Biological Functions: Potent and Selective A3 Adenosine Receptor Agonism

The majority of research on This compound (B3279899) derivatives has centered on modifications at the 2-position, often in conjunction with substitutions at the N6 and 5' positions, to enhance affinity and selectivity for the A3 adenosine receptor. These derivatives have been pivotal in characterizing the physiological and pathophysiological roles of the A3AR.

Anti-Inflammatory and Cytoprotective Effects

Activation of the A3AR by these synthetic agonists has been shown to exert potent anti-inflammatory effects. This is primarily achieved through the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in inflammatory cells. The A3AR is often overexpressed in inflammatory cells, making it a promising target for conditions like rheumatoid arthritis and psoriasis.

Anti-Cancer Activity

The A3AR is also found to be highly expressed in various tumor cells. A3AR agonists have demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This has led to the investigation of these compounds as potential cancer therapeutics.

Quantitative Data: Binding Affinities of 2-Substituted Adenosine Carboxamide Derivatives

The following table summarizes the binding affinities (Ki) of representative 2-substituted adenosine carboxamide derivatives for human adenosine receptor subtypes, highlighting their selectivity for the A3AR.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)
N6-methyl-2-phenylethynyl-5'-N-methylcarboxamidoadenosine 33,88042,6800.44~77,000~97,000
2-(3-hydroxy-3-phenyl)propyn-1-yl-5'-N-ethylcarboxamidoadenosine >10,000>10,0000.4>25,000>25,000
2-(2-phenyl)ethynyl-5'-N-ethylcarboxamidoadenosine (PENECA) 6006006100100
N6-Arylcarbamoyl-adenosine-5'-N-ethyluronamide derivative (Compound 31) >10,000>10,0009>1,111>1,111

Established Signaling Pathways of A3AR Agonists

Upon activation by 2-substituted adenosine carboxamide derivatives, the A3AR, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-Substituted Adenosine Carboxamide A3AR A3 Adenosine Receptor Agonist->A3AR Binds G_protein Gi/o Protein (α, βγ) A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) PKA->Downstream Modulates

Figure 1. Canonical Gi-mediated signaling pathway of A3AR agonists.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A3AR activation can also lead to the stimulation of MAPK pathways, such as ERK1/2 and p38 MAPK. This arm of signaling is implicated in the receptor's effects on cell proliferation and apoptosis.

Unexplored Biological Functions and Pathways: The Next Frontier

While the role of 2-substituted adenosine carboxamides as conventional A3AR agonists is well-documented, several avenues for their biological functions remain largely unexplored.

Biased Agonism: A Paradigm Shift in Drug Action

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is increasingly recognized that biased agonists could lead to more targeted therapies with fewer side effects. The potential for 2-substituted adenosine carboxamides to act as biased agonists at the A3AR is a critical and underexplored area. For instance, a biased agonist might selectively activate the anti-inflammatory MAPK pathway without significantly engaging the canonical cAMP pathway, or vice versa.

Biased_Agonism_Workflow cluster_assays Functional Assays Compound This compound Derivative cAMP_Assay cAMP Accumulation Assay Compound->cAMP_Assay Pathway 1 Arrestin_Assay β-Arrestin Recruitment Assay Compound->Arrestin_Assay Pathway 2 MAPK_Assay MAPK Phosphorylation Assay Compound->MAPK_Assay Pathway 3 Analysis Quantify Pathway Bias cAMP_Assay->Analysis Arrestin_Assay->Analysis MAPK_Assay->Analysis

Figure 2. Experimental workflow to investigate biased agonism.

Off-Target Effects and Non-Receptor-Mediated Pathways

The high concentrations sometimes required for in vitro studies raise the possibility of off-target effects. It is conceivable that these compounds interact with other cellular components, such as enzymes or ion channels, leading to unexplored biological consequences. For example, some drugs have been found to inhibit adenosine transporters, leading to an increase in extracellular adenosine and subsequent activation of all adenosine receptors, which can cause side effects like headaches and hypotension. A systematic screening of 2-substituted adenosine carboxamides against a panel of off-targets is warranted.

Modulation of Other Adenosine Receptor Subtypes

While optimized for A3AR, some derivatives may possess unappreciated activity at other adenosine receptor subtypes, particularly at higher concentrations. A thorough characterization of their full pharmacological profile across all four adenosine receptors could reveal novel therapeutic applications or potential side effects.

Receptor Dimerization and Trafficking

Adenosine receptors are known to form homodimers and heterodimers with other GPCRs. The influence of 2-substituted adenosine carboxamides on the formation and signaling of these receptor complexes is an unexplored area that could significantly impact their overall biological effect.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of adenosine receptor ligands. Specific parameters may require optimization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]NECA or a subtype-selective radioligand), and varying concentrations of the unlabeled test compound (this compound derivative).

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radioactive ligand.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

  • Cell Preparation:

    • Culture cells expressing the adenosine receptor of interest.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the this compound derivative.

    • For A3AR (Gi-coupled), co-stimulate with forskolin (B1673556) to activate adenylyl cyclase, and measure the inhibition of this activation by the test compound.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for stimulation) or IC50 (for inhibition).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

  • Membrane Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

  • Filtration and Counting:

    • Filter the reaction mixture and measure the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax for G protein activation.

Conclusion and Future Directions

Derivatives of this compound have proven to be invaluable tools for probing the function of the A3 adenosine receptor, with significant potential as therapeutic agents for inflammatory diseases and cancer. However, to fully realize their clinical potential and to uncover novel biological roles, research must now venture into the "unexplored." A deeper investigation into biased agonism, off-target effects, and the modulation of receptor complexes will undoubtedly unveil a more nuanced understanding of these compounds' mechanisms of action and could pave the way for the development of next-generation, highly targeted purinergic drugs. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting journey of discovery.

Structure-activity relationship of Adenosine-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Adenosine-2-Carboxamide (B3279899) Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs, a critical class of ligands targeting adenosine (B11128) receptors. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1][2] This document outlines the key structural modifications influencing ligand affinity and efficacy, presents quantitative data in a structured format, details common experimental protocols, and illustrates relevant biological and experimental pathways.

Adenosine Receptor Signaling Pathways

Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are coupled to different G proteins and thus trigger distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Conversely, the A2A and A2B receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production.[3][6][7] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4][8]

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi Gq_A3 Gαq A1_A3->Gq_A3 AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PLC_A3 PLC IP3_DAG_A3 ↑ IP3/DAG PLC_A3->IP3_DAG_A3 Gq_A3->PLC_A3 A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs Gq_A2B Gαq A2A_A2B->Gq_A2B AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PLC_A2B PLC IP3_DAG_A2B ↑ IP3/DAG PLC_A2B->IP3_DAG_A2B Gq_A2B->PLC_A2B Adenosine Adenosine Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine Receptor Signaling Pathways.

Structure-Activity Relationship of this compound Analogs

The adenosine scaffold offers several positions for chemical modification to modulate receptor affinity, selectivity, and efficacy. For this compound analogs, the most critical positions for SAR are the C2, N6, and C5' positions.

Modifications at the C2-Position

Substitution at the C2-position of the adenine (B156593) ring is a key determinant of affinity and selectivity, particularly for the A2A receptor. The introduction of a carboxamide group at this position is a foundational element of this class of analogs. Further modifications to this carboxamide, or the introduction of other substituents like alkynes, thioethers, and secondary amines, can significantly enhance affinity for the A2A receptor.[9][10] For instance, the presence of a 2-(2-phenylethyl)amino modification is conducive to enhanced A2A receptor affinity.[9] Bulky C2 substituents can also promote stable and long-lived binding, leading to sustained agonist responses.[11]

Modifications at the N6-Position

The N6-position of the adenine ring is crucial for differentiating between A1 and A3 receptor affinity and the other subtypes. Small alkyl or cycloalkyl substituents, such as cyclopentyl in N6-cyclopentyladenosine (CPA), generally confer high A1 receptor affinity and selectivity.[12][13] For A3 receptor agonists, N6-benzyl modifications are often favored, and the presence of a meta-substituted benzyl (B1604629) group can enhance affinity.[14] Combining N6 modifications with changes at other positions is a common strategy to fine-tune selectivity.

Modifications at the Ribose Moiety (C5'-Position)

The ribose moiety, particularly the C5'-position, plays a significant role in the potency and selectivity of adenosine analogs. The introduction of a 5'-N-alkyluronamide, as seen in the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), tends to maintain or enhance selectivity for the A2A and A3 receptors.[9][14] This modification is often combined with C2 and N6 substitutions to create highly potent and selective agonists.[9]

Quantitative Data on this compound Analogs

The following tables summarize the binding affinities (Ki) and potencies (EC50) of representative this compound analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs

CompoundA1A2AA2BA3Reference
Adenosine ~1000~2000>10000~5000[9]
NECA 1314120025[15]
CGS-21680 24515>10000830[10]
(S)-PHPNECA 14001202201300[16]
IB-MECA 23303300>100001.3[17]
Cl-IB-MECA 34403320>100000.33[17]
CVT-3619 55>11000>55000>1100[18]

Table 2: Potency (EC50, nM) of this compound Analogs in Functional Assays

CompoundReceptorAssay TypeEC50 (nM)Reference
NECA A2BcAMP Accumulation1160[19]
(S)-PHPNECA A2BAdenylyl Cyclase220[16]
IB-MECA A3Gi/Go Activation18800[20]
CGS-21680 A2AcAMP Accumulation19[10]

Experimental Protocols

The characterization of this compound analogs involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[21][22]

  • Assay Procedure: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[22]

  • Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the ability of a compound to activate or inhibit the receptor's signaling pathway.

  • Cell Culture: CHO or HEK-293 cells expressing the receptor of interest are cultured in 24-well plates.[22]

  • Assay Procedure: The cells are treated with the test compound in the presence of an inhibitor of phosphodiesterase (e.g., rolipram) to prevent cAMP degradation. For Gi-coupled receptors (A1, A3), the assay is often performed in the presence of forskolin (B1673556) to stimulate basal cAMP levels, and the inhibitory effect of the agonist is measured.[22]

  • cAMP Measurement: Intracellular cAMP levels are quantified using methods such as competitive protein binding assays or HTRF (Homogeneous Time-Resolved Fluorescence).[19][22]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Compound Synthesis binding Radioligand Binding Assays (Determine Ki) synthesis->binding functional Functional Assays (cAMP, Ca2+, etc.) (Determine EC50/IC50, Efficacy) binding->functional selectivity Selectivity Profiling (Test against other receptors) functional->selectivity animal_models Animal Models (e.g., Cardiovascular, Neurological) selectivity->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_studies Efficacy Studies pk_pd->efficacy_studies end end efficacy_studies->end Lead Candidate start Start start->synthesis

Caption: General Experimental Workflow for Ligand Characterization.
In Vivo Studies

In vivo studies are conducted to evaluate the physiological effects of the compounds in living organisms. For example, in conscious spontaneously hypertensive rats, the hemodynamic responses (e.g., changes in mean arterial pressure and heart rate) to the administration of adenosine agonists are measured to assess their cardiovascular effects.[23] Another common in vivo assay in mice is the measurement of drug-induced hypothermia, as activation of any of the four adenosine receptors can cause a drop in body temperature.[24]

Logical Relationships in SAR

The design of selective adenosine receptor ligands is a multifactorial process where modifications at different positions of the adenosine scaffold have interdependent effects on the final pharmacological profile of the compound.

SAR_Logic Core Adenosine Scaffold C2 C2-Position (e.g., Carboxamide, Alkyne) Core->C2 N6 N6-Position (e.g., Cycloalkyl, Benzyl) Core->N6 C5_prime C5'-Position (e.g., Uronamide) Core->C5_prime Affinity Receptor Affinity (Ki) C2->Affinity Selectivity Receptor Subtype Selectivity C2->Selectivity Efficacy Agonism / Antagonism (EC50) C2->Efficacy N6->Affinity N6->Selectivity N6->Efficacy C5_prime->Affinity C5_prime->Selectivity C5_prime->Efficacy

Caption: Logical Relationships in SAR for Adenosine Analogs.

Conclusion

The structure-activity relationship of this compound analogs is a well-explored area that has yielded numerous potent and selective ligands for adenosine receptors. The key to designing subtype-selective compounds lies in the strategic combination of modifications at the C2, N6, and C5' positions of the adenosine scaffold. A thorough understanding of these SAR principles, supported by robust experimental characterization, is essential for the continued development of novel therapeutics targeting the adenosinergic system. The data and protocols presented in this guide serve as a comprehensive resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for Adenosine-2-carboxamide in In Vitro Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine-2-carboxamide, also known as 2-Chloroadenosine (2-CADO), in in vitro radioligand binding assays for the characterization of adenosine (B11128) receptors. This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound and Adenosine Receptors

This compound is a metabolically stable analog of adenosine that acts as an agonist at adenosine receptors.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors (GPCRs) and play crucial roles in various physiological processes, making them attractive targets for drug discovery.[2] Radioligand binding assays are a robust and sensitive method, often considered the gold standard, for quantifying the interaction of ligands like this compound with these receptors.[3][4]

Data Presentation: Binding Affinities of Adenosine Receptor Ligands

The following table summarizes the binding affinities (Ki) of this compound and other common adenosine receptor ligands for different human adenosine receptor subtypes. This data is essential for designing and interpreting competitive radioligand binding assays.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
This compound (2-Chloroadenosine) 300[1][5]80[1][5]1900[1][5]
NECA (5'-N-Ethylcarboxamidoadenosine)14206.2
CGS-21680~270022~1600
R-PIA1.1130440
IB-MECA230041001.2

Note: Ki values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.

Experimental Protocols

Membrane Preparation from Cells or Tissues

A high-quality membrane preparation expressing the target adenosine receptor is crucial for a successful binding assay.

Materials:

  • Cells or tissue expressing the adenosine receptor of interest

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Sucrose (B13894) solution (10%)

  • Homogenizer

  • High-speed centrifuge

Protocol:

  • Harvest cells or dissect the tissue of interest on ice.

  • Homogenize the cells or tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.[6]

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a specific radioligand from the target receptor.

Materials:

  • Membrane preparation containing the adenosine receptor of interest

  • Radioligand specific for the target receptor (e.g., [3H]CGS-21680 for A2A receptors)[7][8]

  • This compound (or other test compounds) at various concentrations

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[6]

  • Non-specific binding determinator (e.g., a high concentration of a non-labeled potent ligand like NECA)[7]

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[6]

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer.[6]

  • In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand solution.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding determinator, and 50 µL of radioligand solution.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand solution.[6]

  • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6][7]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][7]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove any unbound radioligand.[7]

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

  • Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 Value: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis.

  • Calculate the Ki Value: The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the four adenosine receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi/o-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) cluster_A2B_A3_Gq A2B & A3 Receptor Signaling (Gq-coupled) A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_activate Phospholipase C (Activation) Gi->PLC_activate MAPK_A1_A3 MAPK Pathway (Activation) Gi->MAPK_A1_A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate MAPK_A2 MAPK Pathway (Activation) Gs->MAPK_A2 cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A (Activation) cAMP_increase->PKA A2B_A3_Gq A2B / A3 Receptor Gq Gq Protein A2B_A3_Gq->Gq PLC_Gq Phospholipase C (Activation) Gq->PLC_Gq IP3_DAG_Gq ↑ IP3 & DAG PLC_Gq->IP3_DAG_Gq Adenosine Adenosine This compound Adenosine->A1_A3 Agonist Adenosine->A2A_A2B Agonist Adenosine->A2B_A3_Gq Agonist

Caption: Overview of Adenosine Receptor Signaling Pathways.

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in performing a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (serial dilutions) - Controls (Total & Non-specific Binding) prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash dry Dry Filters wash->dry scintillation Add Scintillation Cocktail & Count Radioactivity dry->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for In Vivo Studies of Adenosine-2-Carboxamide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of adenosine-2-carboxamide (B3279899) and its analogs, such as the widely studied A₂ₐ receptor agonist CGS21680, in rodent models. This document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.

Introduction

This compound and its derivatives are potent agonists of the adenosine (B11128) A₂ₐ receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, vasculature, and immune cells. Activation of the A₂ₐ receptor is implicated in a range of physiological processes, including the regulation of motor function, inflammation, and cardiovascular tone. Consequently, these compounds are valuable tools for investigating the therapeutic potential of targeting the A₂ₐ receptor in various disease models, such as Parkinson's disease, Huntington's disease, and inflammatory conditions.

Quantitative Data from In Vivo Rodent Studies

The following tables summarize quantitative data from several in vivo studies that utilized the adenosine A₂ₐ receptor agonist CGS21680, a close analog of this compound.

Table 1: Intraperitoneal (i.p.) Administration of CGS21680 in Rodent Models

Rodent ModelCompoundDosageVehicleKey Quantitative Findings
R6/2 Huntington's Disease MiceCGS216800.5 mg/kg daily for 3 weeksNot specifiedIncreased NR2A subunit expression and the NR2A/NR2B ratio in the cortex.[1]
Wistar RatsCGS216801 mg/kgNot specifiedReduced binding potential of the D2 receptor ligand [¹¹C]raclopride in the striatum.
Non-dependent Wistar RatsCGS216800.065, 0.095, and 0.125 mg/kgNot specifiedBimodal effect on 10% ethanol (B145695) operant self-administration, with the intermediate dose being most effective.
Sprague-Dawley RatsCGS216800.0125, 0.025, 0.05, 0.1, and 0.2 mg/kg2% Dimethyl sulfoxide (B87167) (DMSO) solutionDose-dependent reduction in lever presses in an effort-related choice task.

Table 2: Intracerebroventricular (i.c.v.) Administration of CGS21680 in Rat Models

Rodent ModelCompoundDosageVehicleKey Quantitative Findings
Food-Restricted RatsCGS216800.25 and 1.0 nmolSalineDose-dependent decrease in horizontal and vertical motor activity.[2]
Food-Restricted RatsCGS216801.0 nmolSalineBlocked the acquisition of wheel running.[2]
Sprague-Dawley RatsCGS216806.0, 12.0, and 24.0 ng/0.5 µl per sideSalineDose-dependent decrease in lever pressing and increase in chow consumption.

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of CGS21680 in Mice

Materials:

  • CGS21680 hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with 28-30 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of CGS21680 Stock Solution:

    • Prepare a 10 mg/mL stock solution of CGS21680 in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Preparation of Dosing Solution:

    • On the day of injection, thaw the CGS21680 stock solution.

    • For a final dose of 1 mg/kg in a 20g mouse with an injection volume of 100 µL, a final concentration of 0.2 mg/mL is required.

    • To prepare 1 mL of the final dosing solution, add 20 µL of the 10 mg/mL CGS21680 stock solution to 980 µL of sterile 0.9% saline. This results in a final DMSO concentration of 2%.

    • Vortex the solution thoroughly. If precipitation is observed, brief sonication can be used to aid dissolution.

  • Animal Preparation and Injection:

    • Weigh the mouse to determine the exact injection volume. The injection volume is typically 5-10 µL/g of body weight.

    • Restrain the mouse securely.

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the calculated volume of the CGS21680 solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Rats

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical drill

  • Suturing material

  • Injection pump and tubing

  • Hamilton syringe

  • CGS21680 hydrochloride

  • Sterile saline (0.9%)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using a surgical drill, create a small burr hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates will vary depending on the rat strain and age.

    • Lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp incision and allow the animal to recover for at least one week.

  • Preparation of CGS21680 for i.c.v. Injection:

    • Dissolve CGS21680 directly in sterile 0.9% saline to the desired final concentration (e.g., 2 nmol/µL).

    • Vortex and sonicate if necessary to ensure complete dissolution.

  • Intracerebroventricular Injection:

    • Gently restrain the rat and remove the dummy cannula.

    • Connect the injection cannula to the Hamilton syringe via tubing and fill it with the CGS21680 solution, ensuring no air bubbles are present.

    • Insert the injection cannula into the guide cannula, extending slightly beyond the tip of the guide.

    • Infuse the desired volume (typically 0.5-1 µL) at a slow, controlled rate (e.g., 0.25 µL/min) using an injection pump.

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Withdraw the injection cannula and replace the dummy cannula.

    • Return the rat to its home cage and observe its behavior.

Signaling Pathways and Experimental Workflows

A₂ₐ Adenosine Receptor Signaling Pathway

Activation of the A₂ₐ adenosine receptor, a Gs-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling events.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response Leads to

Caption: A₂ₐ Adenosine Receptor Signaling Pathway.

Typical Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of an this compound analog in a rodent model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Measurements Baseline Behavioral/ Physiological Measurements Animal_Acclimation->Baseline_Measurements Group_Assignment Random Assignment to Treatment Groups Baseline_Measurements->Group_Assignment Drug_Preparation Preparation of This compound Analog Solution Group_Assignment->Drug_Preparation Administration Daily Administration (e.g., i.p. injection) Drug_Preparation->Administration Behavioral_Testing Behavioral Testing (e.g., motor function) Administration->Behavioral_Testing Physiological_Monitoring Physiological Monitoring (e.g., heart rate, blood pressure) Administration->Physiological_Monitoring Tissue_Collection Tissue Collection (e.g., brain, blood) Behavioral_Testing->Tissue_Collection Physiological_Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Adenosine-2-carboxamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adenosine-2-carboxamide (CADO) and related adenosine (B11128) receptor agonists in cell culture experiments. Due to the limited specific data exclusively for this compound, this document leverages findings from studies on adenosine and its well-characterized analogs, which are expected to have similar mechanisms of action.

Adenosine and its derivatives are crucial signaling molecules that exert their effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A receptor, triggers a cascade of intracellular events, primarily mediated by adenylyl cyclase and cyclic AMP (cAMP), influencing a wide range of cellular processes including proliferation, apoptosis, and cell cycle regulation.

Mechanism of Action

This compound, as an adenosine analog, is predicted to function as an agonist at adenosine receptors. The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] In contrast, A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase.[2] The subsequent downstream signaling can involve Protein Kinase A (PKA) and other effectors, modulating various cellular functions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from cell culture experiments using adenosine and its analogs. These values can serve as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of Adenosine Analogs in Cell Culture

CompoundCell LineEffectEffective ConcentrationReference
AdenosineOVCAR-3Inhibition of cell proliferationConcentration-dependent[3]
AdenosineColorectal carcinoma cell linesStimulation of DNA synthesis and cell proliferationEC50: 3.8-30 µM[4]
CGS21680 (A2A agonist)PC 12Reduction in cell viabilityNot specified[5]
2-C1-IB-MECA (A3 agonist)Li-7AInduction of cell death100-300 µM[6]
AdenosineFaDuInhibition of cell growth3 mM (for DNA fragmentation)[7]
CGS21680 (A2A agonist)TC28α2 chondrocytesActivation of A2A receptor1 µM
2-Chloroadenosine (2-CADO)-Adenosine receptor agonistKi values: 300 nM (A1), 80 nM (A2A), 1900 nM (A3)[8]

Table 2: Experimental Conditions for In Vitro Assays

AssayCell LineTreatmentIncubation TimeOutcomeReference
Cell ViabilityPC 12NECA3-48 hoursReduced cell viability[5]
Apoptosis (DNA fragmentation)FaDu3 mM Adenosine24 hoursDNA ladder formation[7]
Cell Cycle AnalysisBreast Cancer Stem CellsAdenosine48 hoursG1 phase arrest[9]
Caspase-3 ActivationLi-7A6 mM ATP (degrades to adenosine)39 hoursAppearance of 17 kDa caspase-3 subunit[6]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines a general procedure for treating adherent or suspension cells with this compound.

Materials:

  • This compound (CADO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Cell line of interest

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

    • For suspension cells, seed the cells in culture flasks at the desired density.

  • Preparation of CADO Stock Solution:

    • Prepare a stock solution of CADO in a suitable solvent (e.g., DMSO or sterile PBS). The solubility of adenosine is 50 mg/mL in 1 M NH4OH.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Treatment:

    • On the day of the experiment, thaw the CADO stock solution and prepare working concentrations by diluting it in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of CADO. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis:

    • Following incubation, harvest the cells for downstream analysis (e.g., cell viability, apoptosis, cell cycle analysis).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with CADO as per Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of CADO as described in Protocol 1.

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cells treated with CADO as per Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation method like trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells treated with CADO as per Protocol 1

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CADO This compound A2AR A2A Receptor CADO->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) PKA->Cellular_Response modulates Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of adenosine (B11128) receptors using Adenosine-2-carboxamide as a reference agonist. The protocols focus on two primary functional readouts: cyclic AMP (cAMP) modulation for Gs and Gi-coupled receptors, and intracellular calcium mobilization for Gq-coupled receptors.

Introduction

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) (A1, A2A, A2B, and A3), are crucial drug targets for a variety of therapeutic areas, including cardiovascular, inflammatory, and neurological disorders. This compound is a synthetic adenosine analogue that acts as an agonist at these receptors. High-throughput screening assays are essential for the discovery of novel and selective adenosine receptor ligands from large compound libraries.[1]

The selection of an appropriate HTS assay depends on the G protein coupling of the adenosine receptor subtype of interest:

  • A1 and A3 Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors (Gs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][3]

  • A3 Receptor (Gq-coupled in some systems): In certain cellular contexts or through the co-expression of promiscuous G proteins like Gα16, A3 receptor activation can lead to the activation of phospholipase C and a subsequent increase in intracellular calcium.

This document provides detailed protocols for robust HTS assays suitable for identifying agonists and antagonists of these receptors, using this compound as a control compound.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by an agonist like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.

Adenosine_Receptor_Signaling_Pathways cluster_Gs Gs-Coupled Pathway (A2A & A2B Receptors) cluster_Gi Gi-Coupled Pathway (A1 & A3 Receptors) cluster_Gq Gq-Coupled Pathway (A3 Receptor - engineered) Agonist_Gs This compound Receptor_Gs A2A / A2B Receptor Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs AC_Gs Adenylyl Cyclase G_Gs->AC_Gs Activates cAMP_Gs cAMP Increase AC_Gs->cAMP_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi This compound Receptor_Gi A1 / A3 Receptor Agonist_Gi->Receptor_Gi G_Gi Gi Protein Receptor_Gi->G_Gi AC_Gi Adenylyl Cyclase G_Gi->AC_Gi Inhibits cAMP_Gi cAMP Decrease AC_Gi->cAMP_Gi Response_Gi Cellular Response cAMP_Gi->Response_Gi Agonist_Gq This compound Receptor_Gq A3 Receptor Agonist_Gq->Receptor_Gq G_Gq Gq/16 Protein Receptor_Gq->G_Gq PLC Phospholipase C G_Gq->PLC Activates IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ Increase ER->Ca2 Response_Gq Cellular Response Ca2->Response_Gq

Caption: Adenosine receptor signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the potency (EC50) and binding affinity (Ki) of this compound and related adenosine receptor agonists at human adenosine receptor subtypes, as determined by various HTS-compatible assays.

Table 1: Agonist Potency (EC50) in Functional Assays

CompoundReceptor SubtypeAssay TypeCell LineEC50 (nM)Reference
This compoundA2AcAMP AccumulationCHO12.8[4]
NECAA2BcAMP AccumulationCHO3100[5]
NECAA1Gi/Go Activation-21.9[6]
2-CADOA3--51.0[7]
CGS-21680A2AcAMP AccumulationHEK293-[8]

Table 2: Binding Affinity (Ki) in Radioligand Binding Assays

CompoundReceptor SubtypeRadioligandCell LineKi (nM)Reference
Alexa488-APECA2A[3H]CGS21680CHO149[4]
Alexa488-APECA3[125I]I-AB-MECACHO240[4]
CVT-6883 (Antagonist)A2B--22[9]
ZM241385 (Antagonist)A2A-HEK2930.4[8]

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay for Gs and Gi-Coupled Receptors

This protocol is designed for a 384-well plate format and is suitable for screening compound libraries for modulators of A1, A2A, A2B, and A3 adenosine receptors. Commercially available kits such as LANCE® Ultra cAMP from PerkinElmer can be used.[10]

Objective: To quantify changes in intracellular cAMP levels in response to compound treatment.

Materials:

  • CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Adenosine Deaminase (ADA) to degrade endogenous adenosine.

  • Forskolin (for Gi-coupled receptor assays).

  • This compound (reference agonist).

  • Test compounds.

  • TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP kit containing Eu-cAMP tracer and ULight™-anti-cAMP antibody).

  • 384-well white opaque microplates.

  • Multilabel plate reader with TR-FRET capability.

Workflow Diagram:

TR_FRET_cAMP_Assay_Workflow Start Start Cell_Plating Plate cells in 384-well plate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Compound_Addition Add test compounds and This compound (control) Incubation1->Compound_Addition Stimulation Incubate for stimulation (e.g., 30 min at 37°C) Compound_Addition->Stimulation Lysis_Detection Add TR-FRET lysis buffer and detection reagents Stimulation->Lysis_Detection Incubation2 Incubate for 1 hour at RT Lysis_Detection->Incubation2 Read_Plate Read TR-FRET signal Incubation2->Read_Plate Data_Analysis Analyze data and calculate EC50/IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: TR-FRET cAMP Assay Workflow.

Detailed Methodology:

  • Cell Plating:

    • Harvest cells and resuspend in culture medium at the desired density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and this compound in assay buffer. The final concentration should be 2X the desired assay concentration.

  • Assay Procedure (Gs-Coupled Receptors - A2A, A2B):

    • On the day of the assay, remove the cell plate from the incubator and allow it to equilibrate to room temperature.

    • Add 2 µL of Adenosine Deaminase (ADA) solution to each well and incubate for 30 minutes at room temperature.

    • Add 20 µL of the 2X compound solutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Assay Procedure (Gi-Coupled Receptors - A1, A3):

    • Follow the same initial steps as for Gs-coupled receptors.

    • Prepare a 2X solution of Forskolin in assay buffer.

    • Add 20 µL of the 2X compound solutions to the wells.

    • Add 20 µL of the 2X Forskolin solution to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.

    • Add 20 µL of the detection mix to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled A3 Receptors

This protocol is suitable for screening compounds that induce calcium mobilization through the A3 adenosine receptor, often expressed in a cell line co-expressing a promiscuous G protein like Gα16. The assay is typically performed using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Objective: To measure transient increases in intracellular calcium concentration upon compound stimulation.

Materials:

  • HEK293 cells stably co-expressing the human A3 adenosine receptor and Gα16.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or the dye from a FLIPR Calcium Assay Kit).

  • Probenecid (to prevent dye leakage from cells).

  • This compound (reference agonist).

  • Test compounds.

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR or a similar fluorescence plate reader with liquid handling capabilities.

Workflow Diagram:

Calcium_Mobilization_Assay_Workflow Start Start Cell_Plating Plate cells in 384-well plate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour at 37°C Dye_Loading->Incubation2 Compound_Plate_Prep Prepare compound plate Incubation2->Compound_Plate_Prep FLIPR_Assay Perform assay on FLIPR instrument (add compounds and measure fluorescence) Compound_Plate_Prep->FLIPR_Assay Data_Analysis Analyze fluorescence data and calculate EC50 values FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Plating:

    • Plate cells in 384-well black-walled, clear-bottom plates at a suitable density and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid. Follow the manufacturer's instructions for the specific dye or kit being used.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Plate Preparation:

    • Prepare a separate 384-well plate containing serial dilutions of the test compounds and this compound in assay buffer. The concentrations should be 4X the final desired assay concentration.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for a kinetic read, measuring fluorescence intensity before and after the addition of compounds. Typical settings include an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

    • The instrument will add a specified volume (e.g., 10 µL) of the compound from the compound plate to the cell plate and immediately begin recording the fluorescence signal over a period of 1-2 minutes.

  • Data Analysis:

    • The data is typically analyzed by measuring the maximum fluorescence intensity change from baseline after compound addition.

    • Plot the fluorescence response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values for active compounds.

Conclusion

The provided protocols offer robust and scalable methods for the high-throughput screening of compound libraries to identify novel modulators of adenosine receptors. The choice between a cAMP assay and a calcium mobilization assay will depend on the specific adenosine receptor subtype being targeted and the available cellular reagents. This compound serves as a valuable reference agonist for validating assay performance and for comparative analysis of newly identified active compounds. Careful optimization of cell number, reagent concentrations, and incubation times is recommended to ensure the highest quality and reproducibility of HTS data.

References

Application Notes and Protocols for Electrophysiology and Patch Clamp Studies with Adenosine-2-carboxamide (CGS-21680)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor.[1][2][3] This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of A2A receptor activation in various systems, including the central nervous system, cardiovascular system, and immune system. Electrophysiological techniques, particularly patch clamp, are indispensable for elucidating the precise mechanisms by which CGS-21680 modulates neuronal and cellular excitability. These application notes provide detailed protocols and supporting data for studying the effects of CGS-21680 on ion channels and synaptic transmission.

Mechanism of Action

CGS-21680 exerts its effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] This pathway can modulate the activity of various ion channels, thereby altering cellular electrophysiological properties.

CGS CGS-21680 A2AR Adenosine A2A Receptor CGS->A2AR Binds to AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Phosphorylates Response Electrophysiological Response IonChannels->Response cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellPrep Cell/Slice Preparation Approach Approach Cell & Form Gigaohm Seal CellPrep->Approach SolPrep Solution Preparation (Internal, External, CGS-21680) SolPrep->Approach PipettePrep Pipette Pulling & Polishing (3-5 MΩ resistance) PipettePrep->Approach WholeCell Rupture Membrane (Whole-Cell Configuration) Approach->WholeCell Baseline Record Baseline Activity WholeCell->Baseline Application Bath Apply CGS-21680 Baseline->Application RecordEffect Record Drug Effect Application->RecordEffect Washout Washout & Record Recovery RecordEffect->Washout DataAnalysis Data Analysis (e.g., current amplitude, frequency) Washout->DataAnalysis Stats Statistical Analysis DataAnalysis->Stats

References

Application Notes: Investigating Cardiovascular Function with Adenosine Receptor Agonists in Isolated Organs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) is a critical signaling nucleoside that regulates a wide array of physiological processes in the cardiovascular system, including coronary blood flow, heart rate, and myocardial contractility.[1][2] Its effects are mediated by four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃.[2][3] In isolated organ systems, stable adenosine analogs are invaluable tools for dissecting the specific roles of these receptors. Carboxamide derivatives of adenosine, such as 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680, are frequently employed due to their receptor selectivity and metabolic stability.

Mechanism of Action

Adenosine receptor agonists modulate cardiovascular function primarily through the A₁ and A₂ receptor subtypes.

  • A₁ Receptor Activation: Primarily coupled to inhibitory G-proteins (Gᵢ), activation of A₁ receptors in the heart leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This is achieved by inhibiting adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), and by activating potassium channels, which leads to hyperpolarization.[4][5]

  • A₂ₐ and A₂B Receptor Activation: These receptors are coupled to stimulatory G-proteins (Gₛ) and their activation leads to an increase in adenylyl cyclase activity and subsequent cAMP production.[6] In the vasculature, this signaling cascade results in potent vasodilation, particularly in the coronary arteries.[1][7][8] A₂ₐ receptors are considered the predominant subtype mediating coronary vasodilation.[1][7] Some studies suggest A₂ₐ activation can also have a positive inotropic effect on the myocardium, independent of changes in coronary flow.[9]

Key Compounds for Cardiovascular Research

  • 5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective agonist for A₁ and A₂ adenosine receptors.[1][10] Its broad activity makes it useful for studying the overall effects of adenosine signaling. In isolated hearts, NECA produces significant coronary vasodilation.[1] It has also been shown to be cardioprotective, limiting infarct size when administered at reperfusion.[11]

  • CGS-21680: A highly potent and selective A₂ₐ adenosine receptor agonist.[1][12] Its selectivity makes it an excellent tool for isolating and studying the specific functions of the A₂ₐ receptor, such as its role in coronary vasodilation, without the confounding effects of A₁ receptor activation.[1][13] Studies in isolated hearts have demonstrated its ability to dramatically increase coronary flow.[1][12]

Applications in Isolated Organ Systems

  • Isolated Perfused Heart (Langendorff Preparation): This model allows for the study of cardiac function independent of systemic neural and hormonal influences.[14][15] Adenosine agonists can be infused directly into the coronary circulation to assess their effects on coronary flow, heart rate, and contractility (e.g., left ventricular developed pressure, dP/dt). This preparation is ideal for constructing dose-response curves and determining the potency (EC₅₀) of compounds like NECA and CGS-21680 for coronary vasodilation.[1][12]

  • Isolated Vascular Rings (Aortic Rings): This technique is used to study the direct effects of vasoactive substances on blood vessels.[16][17] Aortic rings are pre-contracted with an agent like phenylephrine (B352888), and the relaxant effect of cumulative doses of adenosine agonists is measured. This allows for the characterization of receptor subtypes mediating vasorelaxation in different vascular beds.[1] For instance, studies have shown that adenosine agonists are significantly more potent in causing coronary vasodilation compared to aortic relaxation, highlighting the differential distribution and function of adenosine receptors.[1]

Quantitative Data Summary

The following tables summarize the potency of various adenosine agonists in inducing coronary vasodilation in isolated heart preparations and relaxation in isolated aortic rings.

Table 1: Potency of Adenosine Agonists on Coronary Vasodilation in Isolated Mouse Hearts

AgonistEC₅₀ (nM)Maximal Response (% Increase in Coronary Flow)
CGS-21680 1.1 ± 0.2441.74 ± 21.98% (at 100 nM)
NECA 1.4 ± 0.3398.92 ± 21.19% (at 100 nM)
Adenosine 280 ± 50128.98 ± 4.87% (at 100 nM)
2-Chloroadenosine (CAD) 110 ± 20185.55 ± 4.46% (at 100 nM)
Data adapted from studies on isolated mouse hearts perfused at a constant pressure.[1]

Table 2: Potency of Adenosine Agonists on Vasorelaxation in Isolated Guinea Pig Hearts

AgonistEC₅₀ (nmol/L)
CGS-21680 0.8
NECA 3.0
Adenosine 30.0
CCPA 90.0
Data represents the concentration required to elicit a half-maximal increase in coronary conductance.[12]

Experimental Protocols

Protocol 1: Isolated Heart Perfusion (Langendorff Method)

This protocol describes the investigation of adenosine agonist-induced coronary vasodilation in an isolated mouse heart.[1]

1. Heart Isolation and Preparation:

  • Anesthetize a mouse (e.g., Balb/c, 10-12 weeks old) following approved institutional guidelines.
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  • Remove extraneous tissues (lungs, trachea).
  • Cannulate the aorta onto a 20-gauge cannula.

2. Langendorff Perfusion Setup:

  • Mount the cannulated heart on a Langendorff apparatus.[18][19]
  • Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 0.5 Na₂EDTA, 11 glucose, 2.0 pyruvate).
  • Maintain the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂ (pH 7.4).
  • Perfuse at a constant pressure of 80 mmHg.
  • Allow the heart to stabilize until a steady-state coronary flow is achieved.

3. Experimental Procedure:

  • Once stabilized, begin infusing the adenosine agonist (e.g., CGS-21680) into the aortic cannula just above the heart.
  • The infusion rate should be low (e.g., 1% of the basal coronary flow) to avoid altering perfusion pressure.
  • Construct a non-cumulative concentration-response curve. Perform only one curve per heart.
  • Increase the agonist concentration in half-log unit steps, allowing coronary flow to reach a new steady state at each concentration.
  • Measure coronary flow continuously using an ultrasonic flowmeter or by collecting the coronary effluent.

4. Data Analysis:

  • Express coronary flow as a percentage of the baseline (pre-drug) flow.
  • Plot the percent increase in coronary flow against the logarithm of the agonist concentration.
  • Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Isolated Aortic Ring Vasorelaxation Assay

This protocol details the procedure for assessing the vasorelaxant effects of adenosine agonists on isolated mouse aortic rings.[1]

1. Aortic Ring Preparation:

  • Following heart excision (as described above), carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
  • Clean the aorta of adhering fat and connective tissue.
  • Cut the aorta into rings of 2-3 mm in length.
  • Be careful to avoid damaging the endothelium.

2. Myograph Setup:

  • Mount the aortic rings in an organ bath of a wire myograph system containing Krebs-Henseleit buffer.
  • Maintain the buffer at 37°C and bubble with 95% O₂ / 5% CO₂.
  • Apply a resting tension to the rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the rings by contracting them with KCl.
  • To assess endothelial integrity, pre-contract the rings with an α-agonist such as phenylephrine (e.g., 1 µM). Once a stable contraction is reached, add acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.
  • Wash the rings and allow them to return to baseline tension.
  • Pre-contract the rings again with phenylephrine to achieve a stable submaximal contraction.
  • Construct a cumulative concentration-response curve by adding increasing concentrations of the adenosine agonist to the organ bath.
  • Allow the relaxation response to stabilize at each concentration before adding the next.

4. Data Analysis:

  • Express the relaxation at each agonist concentration as a percentage of the pre-contraction induced by phenylephrine.
  • Plot the percent relaxation against the logarithm of the agonist concentration.
  • Calculate the EC₅₀ value and the maximal relaxation (Eₘₐₓ) using non-linear regression analysis.

Visualizations

Signaling Pathways and Workflows

A2A_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space (Vascular Smooth Muscle Cell) Agonist Adenosine Agonist (e.g., CGS-21680) A2A_R A₂ₐ Receptor Agonist->A2A_R Binds G_Protein Gₛ Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_Channel K⁺ Channels (KATP, Kv, KCa) PKA->K_Channel Activates Hyperpol Hyperpolarization K_Channel->Hyperpol Leads to Relaxation Vasodilation Hyperpol->Relaxation Causes

Caption: A₂ₐ adenosine receptor signaling pathway leading to vasodilation.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Anesthetize Animal A2 Excise Heart A1->A2 A3 Cannulate Aorta A2->A3 B1 Mount on Langendorff Apparatus A3->B1 B2 Retrograde Perfusion with Krebs-Henseleit Buffer B1->B2 B3 Stabilize Heart (Constant Pressure/Flow) B2->B3 B4 Infuse Adenosine Agonist (Dose-Response) B3->B4 C1 Measure Coronary Flow and Cardiac Function B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC₅₀ C2->C3

Caption: Experimental workflow for the isolated Langendorff heart technique.

Myograph_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Dissect Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount Rings on Wire Myograph A2->A3 B1 Equilibrate under Tension in Krebs-Henseleit Buffer A3->B1 B2 Test Endothelial Integrity (Phenylephrine -> Acetylcholine) B1->B2 B3 Pre-contract Ring with Phenylephrine B2->B3 B4 Add Adenosine Agonist (Cumulative Doses) B3->B4 C1 Record Isometric Tension (Relaxation) B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC₅₀ and Eₘₐₓ C2->C3

Caption: Experimental workflow for the isolated aortic ring vasorelaxation assay.

References

Utilizing Adenosine-2-carboxamide in Models of Neurodegenerative Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide (CGS-21680) is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR). A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, and are implicated in the modulation of glutamatergic and dopaminergic neurotransmission. Emerging research highlights the therapeutic potential of targeting A2ARs in various neurodegenerative diseases. CGS-21680 serves as a critical tool to investigate the role of A2AR activation in disease pathogenesis and to evaluate its neuroprotective effects in preclinical models of Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease.

These application notes provide a comprehensive overview of the use of CGS-21680 in neurodegenerative disease models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Data Presentation

Table 1: Effects of CGS-21680 in a Huntington's Disease Mouse Model (R6/2)
ParameterTreatment GroupOutcomeReference
Motor Performance CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeksDelayed progressive deterioration of motor performance.[1]
Brain Weight CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeksPrevented a reduction in brain weight.[1]
Neuronal Inclusions CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeksReduced the size of ubiquitin-positive neuronal intranuclear inclusions in the striatum.[1]
NMDA Receptor Subunits (Striatum) CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeksIncreased expression of NR2A and the NR2A/NR2B ratio. Reduced NR1 expression.[2]
NMDA Receptor Subunits (Cortex) CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeksIncreased NR2A subunit expression and the NR2A/NR2B ratio.[2]
Table 2: Neuroprotective Effects of CGS-21680 in a Parkinson's Disease Rat Model (6-OHDA Lesioned)
ParameterTreatment GroupOutcomeReference
L-DOPA-induced Dyskinesia L-DOPA + CGS-21680Completely avoided the development of L-DOPA-induced behavioral sensitization.[3]
Dopaminergic Neuroprotection L-DOPA + CGS-21680Conferred neuroprotection to the toxic effects of 6-hydroxydopamine on striatal dopamine (B1211576) innervation.[3]
Dopamine D2 Receptor Affinity CGS-21680 (1-3 mg/kg, i.p.)Decreased the IC50 value of dopamine on [125I]iodosulpride binding, indicating an alteration in D2 receptor binding characteristics.[4]
Table 3: Effects of CGS-21680 on Neuronal Signaling
ParameterCell/Tissue TypeTreatmentOutcomeReference
cAMP Formation Rat Striatal SlicesCGS-21680Potently stimulated the formation of cAMP with an EC50 of 110 nM.[5]
Dopamine Release Rat Striatal SlicesCGS-21680Ineffective at inhibiting electrically stimulated dopamine release.[5]

Experimental Protocols

In Vivo Administration of CGS-21680 in R6/2 Mouse Model of Huntington's Disease

Objective: To assess the therapeutic effects of chronic CGS-21680 administration on motor deficits and neuropathology in a transgenic mouse model of Huntington's disease.

Materials:

  • R6/2 transgenic mice and wild-type littermates

  • CGS-21680 (this compound)

  • Sterile saline solution (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve CGS-21680 in sterile saline to a final concentration for a dosage of 0.5 mg/kg. Prepare fresh daily.

  • Treatment Regimen: Beginning at 8 weeks of age, administer CGS-21680 (0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily for 3 weeks.[2]

  • Behavioral Testing: Conduct motor performance tests such as the rotarod test at baseline and at weekly intervals throughout the treatment period.

  • Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry or collect fresh brain tissue for biochemical analyses.

Western Blotting for Phospho-CREB (Ser133) and Total CREB

Objective: To determine the effect of CGS-21680 on the activation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal survival and plasticity.

Materials:

  • Brain tissue lysates (e.g., striatum)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (1:1000 dilution) and total CREB (1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize phospho-CREB levels to total CREB.

Immunohistochemistry for Ubiquitin-Positive Inclusions

Objective: To visualize and quantify the effect of CGS-21680 on the formation of neuronal intranuclear inclusions, a pathological hallmark of Huntington's disease.

Materials:

  • Paraformaldehyde-fixed brain sections (30 µm)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS-T)

  • Primary antibody: Mouse anti-ubiquitin

  • Biotinylated secondary antibody (anti-mouse)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope slides and mounting medium

Procedure:

  • Section Preparation: Use free-floating brain sections.

  • Antigen Retrieval (if necessary): For some antibodies, a heat-induced epitope retrieval step may be required.

  • Permeabilization: Incubate sections in permeabilization solution for 30 minutes.

  • Blocking: Block non-specific binding by incubating sections in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary anti-ubiquitin antibody (1:500 dilution) overnight at 4°C.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • ABC Incubation: Incubate sections with the ABC reagent for 1 hour.

  • Washing: Repeat the washing step.

  • Color Development: Develop the signal using the DAB substrate until the desired staining intensity is reached.

  • Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip.

  • Imaging and Analysis: Capture images using a light microscope and quantify the number and size of ubiquitin-positive inclusions.

Rotarod Test for Motor Performance in Mice

Objective: To assess motor coordination and balance in mouse models of neurodegenerative diseases.

Materials:

  • Rotarod apparatus for mice

  • Test mice

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Training (optional but recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the actual test.

  • Testing Protocol:

    • Place the mouse on the rotating rod.

    • Start the rotation, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Calculate the average latency to fall across the three trials for each mouse. Compare the performance between treatment groups.

Preparation of Corticostriatal Slices and NMDA-Induced Toxicity Assay

Objective: To evaluate the effect of CGS-21680 on N-methyl-D-aspartate (NMDA)-induced excitotoxicity in an ex vivo model.

Materials:

  • Mouse or rat pups (P10-P14)

  • Vibratome

  • Ice-cold cutting solution (e.g., NMDG-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF

  • NMDA

  • CGS-21680

  • Propidium (B1200493) iodide (PI) or Lactate (B86563) Dehydrogenase (LDH) assay kit

  • Incubator with 95% O2 / 5% CO2 supply

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold cutting solution.

    • Cut 300-400 µm thick coronal or sagittal slices containing the cortex and striatum using a vibratome.

    • Transfer the slices to a recovery chamber with standard aCSF bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour.[6]

  • NMDA Toxicity Assay:

    • Transfer slices to a 24-well plate containing standard aCSF.

    • Pre-incubate slices with CGS-21680 at the desired concentration for 30 minutes.

    • Induce excitotoxicity by adding NMDA (e.g., 100 µM) to the medium for 1 hour.

    • Remove the NMDA-containing medium and replace it with fresh aCSF (with or without CGS-21680).

  • Viability Assessment:

    • PI Staining: Add propidium iodide to the medium and incubate for 2 hours. Capture fluorescent images and quantify the PI-positive (dead) cells.

    • LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase, an enzyme released from damaged cells.

Visualization of Signaling Pathways and Workflows

G cluster_CGS21680_Signaling CGS-21680 Signaling Pathway CGS21680 CGS-21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Gs Gs protein A2AR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB (Ser133) CREB->pCREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene Neuroprotection Neuroprotection & Neuronal Plasticity Gene->Neuroprotection

Caption: CGS-21680 activates the A2AR/cAMP/PKA/CREB signaling pathway.

G cluster_Workflow Experimental Workflow: In Vivo CGS-21680 Treatment and Analysis start Start: R6/2 Mice (8 weeks old) treatment Daily i.p. Injection: CGS-21680 (0.5 mg/kg) or Vehicle (3 weeks) start->treatment behavior Weekly Behavioral Testing: Rotarod Test treatment->behavior end_treatment End of Treatment treatment->end_treatment behavior->treatment tissue Tissue Collection: Brain Perfusion or Fresh Tissue end_treatment->tissue immuno Immunohistochemistry: Ubiquitin-positive inclusions tissue->immuno western Western Blotting: p-CREB, Total CREB, NMDA-R subunits tissue->western analysis Data Analysis and Comparison immuno->analysis western->analysis

Caption: Workflow for in vivo CGS-21680 studies in R6/2 mice.

G cluster_A2AR_D2R A2AR and D2R Interaction in Parkinson's Disease Model CGS21680 CGS-21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Interaction Antagonistic Interaction (Heterodimerization) A2AR->Interaction D2R Dopamine D2 Receptor D2R->Interaction Dopamine Dopamine Dopamine->D2R ReducedAffinity Reduced D2R Affinity for Dopamine Interaction->ReducedAffinity Neuroprotection Neuroprotection of Dopaminergic Neurons ReducedAffinity->Neuroprotection

Caption: CGS-21680 modulates D2R function via A2AR-D2R interaction.

References

Application Notes and Protocols: Adenosine-2-carboxamide in Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adenosine (B11128) receptor agonists, with a focus on Adenosine-2-carboxamide (a general term for adenosine receptor agonists like CGS-21680 and NECA), in the investigation of inflammatory responses. The provided protocols and data are intended to serve as a guide for researchers designing and conducting experiments in this area.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in regulating inflammation.[1][2][3] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5] The A2A adenosine receptor (A2AAR) is a primary target for anti-inflammatory intervention, and its activation generally leads to the suppression of pro-inflammatory processes.[1][6][7] Synthetic adenosine receptor agonists, such as CGS-21680 (a selective A2A agonist) and 5'-N-Ethylcarboxamidoadenosine (NECA) (a non-selective agonist), are valuable tools for studying the therapeutic potential of targeting the adenosine signaling pathway in various inflammatory and autoimmune diseases.[8][9][10]

Key Applications

  • In Vitro Anti-Inflammatory Assays: Studying the effects of adenosine agonists on inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-12) in various immune cells like macrophages, neutrophils, and lymphocytes.[4][6][8][11]

  • In Vivo Models of Inflammation: Evaluating the therapeutic efficacy of adenosine agonists in animal models of inflammatory diseases such as arthritis, colitis, skin inflammation, and acute lung injury.[8][11][12][13]

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by adenosine receptor activation, including the cAMP/PKA pathway and the inhibition of NF-κB and JAK/STAT signaling.[1][6]

  • Macrophage Polarization Studies: Investigating the role of adenosine agonists in promoting the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9][14]

Data Presentation

In Vitro Efficacy of Adenosine Receptor Agonists
CompoundCell TypeInflammatory StimulusMeasured ParameterEffectConcentration/KiReference
CGS-21680Monocytes/MacrophagesEndotoxin (LPS)TNF-α productionInhibitionKi = 27 nM (A2A)[6]
CGS-21680Monocytes/MacrophagesTLR agonistsPro-inflammatory cytokines (TNF-α, IL-12)InhibitionNot Specified[6]
NECARAW 264.7 MacrophagesLPS (1 µg/ml)Pro-inflammatory mediators (cytokines, ROS, nitrite)Suppression1 µM[9]
NECARAW 264.7 MacrophagesLPS (1 µg/ml)M1 markers (CD38, CD83)Decrease1 µM[9]
NECARAW 264.7 MacrophagesLPS (1 µg/ml)M2 markers (Th2 cytokines, Arginase, TIMP, CD206)Increase1 µM[9]
NECAIL-4/IL-13 activated MacrophagesIL-4/IL-13Arginase-1 activityAugmentationEC50 = 261.8 nM[14]
NECAIL-4/IL-13 activated MacrophagesIL-4/IL-13TIMP-1 productionAugmentationEC50 = 80.67 nM[14]
In Vivo Efficacy of Adenosine Receptor Agonists
CompoundAnimal ModelDisease ModelDosageKey FindingsReference
CGS-21680MiceCollagen-Induced Arthritis (CIA)Not SpecifiedReduced plasma levels of TNF, IL-1β, and IL-6; Decreased expression of iNOS and COX-2.[8]
CGS-21680MicePhorbol-induced epidermal hyperplasia and inflammation5 µg per site (topical)Prevented epidermal hyperplasia and reduced inflammatory cell infiltrate.[12]
CGS-21680MiceDextran (B179266) Sulphate Sodium (DSS)-induced colitis0.5 mg/kg (i.p.)Failed to ameliorate symptoms of colitis.[13]
CGS-21680RatsCarrageenan-induced paw edemaNot SpecifiedInhibited inflammation and reduced local cytokine levels.[15]

Experimental Protocols

Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay

Objective: To assess the ability of an adenosine agonist to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 mouse macrophage cell line

  • Adenosine receptor agonist (e.g., NECA)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay kits for measuring cytokines (e.g., ELISA for TNF-α), reactive oxygen species (ROS), and nitrite (B80452).

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in standard conditions.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with the adenosine agonist (e.g., 1 µM NECA) for a specified period (e.g., 1-2 hours).

    • Include a vehicle control group.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for a suitable duration (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine and nitrite analysis. Lyse the cells for ROS measurement.

  • Analysis:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant using ELISA.

    • Quantify nitrite levels in the supernatant using the Griess reagent assay as an indicator of nitric oxide production.

    • Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA).

  • Data Interpretation: Compare the levels of inflammatory mediators in the agonist-treated group to the LPS-only control group to determine the inhibitory effect.

Protocol 2: In Vivo Murine Model of Skin Inflammation

Objective: To evaluate the topical anti-inflammatory effect of an adenosine A2A receptor agonist.

Materials:

  • Mice (e.g., BALB/c)

  • Adenosine A2A receptor agonist (e.g., CGS-21680)

  • Phorbol ester (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) as the inflammatory agent.

  • Reference anti-inflammatory agent (e.g., dexamethasone)

  • Vehicle for topical application (e.g., acetone)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Treatment Groups: Divide the mice into treatment groups: Vehicle control, TPA only, TPA + CGS-21680, and TPA + dexamethasone.

  • Topical Application:

    • Apply the adenosine agonist (e.g., 5 µg of CGS-21680 per site) or the reference agent topically to a defined area of the skin (e.g., the ear).

    • After a short interval (e.g., 30 minutes), apply the inflammatory agent (e.g., 2 nmol of TPA per site) to the same area.

    • Repeat the applications for a specified number of days (e.g., three consecutive days).[12]

  • Assessment of Inflammation:

    • Histological Analysis: At the end of the treatment period, euthanize the animals and collect skin tissue samples for histological processing (e.g., H&E staining). Evaluate epidermal thickness and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Homogenize skin tissue samples and measure MPO activity as a marker of neutrophil infiltration.

  • Data Analysis: Compare the histological scores and MPO activity between the different treatment groups to assess the anti-inflammatory efficacy of the adenosine agonist.

Signaling Pathways and Workflows

Adenosine_A2A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine / CGS-21680 A2AR A2A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates IkappaB IκB Phosphorylation PKA->IkappaB Inhibits Anti_inflammatory Anti-inflammatory Response PKA->Anti_inflammatory Promotes NFkappaB NF-κB Activation IkappaB->NFkappaB Prevents Cytokines Pro-inflammatory Cytokine (TNF-α, IL-12) Gene Expression NFkappaB->Cytokines Induces

Caption: A2A Receptor Anti-Inflammatory Signaling Pathway.

Macrophage_Polarization_Workflow cluster_workflow Experimental Workflow: Macrophage Polarization start RAW 264.7 Macrophages lps_stimulation Stimulate with LPS (1 µg/ml) start->lps_stimulation neca_treatment Treat with NECA (1 µM) lps_stimulation->neca_treatment m1_phenotype Pro-inflammatory M1 Phenotype (↑ CD38, CD83, Pro-inflammatory cytokines) lps_stimulation->m1_phenotype Induces m2_phenotype Anti-inflammatory M2 Phenotype (↑ CD206, Arginase, TIMP, Th2 cytokines) neca_treatment->m2_phenotype Promotes Switch to analysis Analyze Phenotypic Markers m1_phenotype->analysis m2_phenotype->analysis

Caption: Workflow for Studying Macrophage Polarization.

References

Troubleshooting & Optimization

Improving the solubility of Adenosine-2-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Adenosine-2-carboxamide, particularly concerning its solubility for in vitro assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Immediate Precipitation When Adding Stock to Aqueous Media

  • Question: I dissolved my this compound in DMSO to make a high-concentration stock. When I add it to my cell culture medium or aqueous buffer, a precipitate forms immediately. What is happening and how can I fix it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[1] The sudden change in solvent polarity causes the compound to precipitate.

    Here are the potential causes and solutions:

    Potential Cause Explanation Recommended Solution
    High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific medium.[1]
    Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial or intermediate dilution. First, dilute your concentrated stock to a lower concentration in DMSO or the assay medium. Add this intermediate dilution dropwise to the final volume of pre-warmed (37°C) media while gently vortexing.[1]
    Low Temperature of Media The solubility of many compounds, including adenosine (B11128) derivatives, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1]Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[1]
    High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute initial stock solution.

Issue 2: My Stock Solution Appears Cloudy or Has Particulates

  • Question: I've prepared a stock solution of this compound in DMSO, but it looks cloudy. What should I do?

  • Answer: Cloudiness indicates that the compound has not fully dissolved or has precipitated out of the stock solution.

    Here are some troubleshooting steps:

    • Gentle Warming: Try warming the solution in a water bath at 37°C for a few minutes. This can increase the solubility.

    • Vortexing/Sonication: Gently vortex the solution. If that doesn't work, use a bath sonicator for a few minutes to help break up any aggregates and facilitate dissolution.[2]

    • Check Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[2] Contamination with water can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2]

    • Lower the Concentration: You may have exceeded the solubility limit of this compound in DMSO. Prepare a new stock at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For in vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of adenosine and its derivatives.[3] It is a powerful organic solvent that is miscible with water and most cell culture media at the low final concentrations required for experiments.[4][5]

Q2: What is the solubility of this compound in common solvents?

Solvent Approximate Solubility of Adenosine Notes
DMSO ~20 mg/mL[3]Recommended for primary stock solutions.
Dimethylformamide (DMF) ~5 mg/mL[3]An alternative to DMSO, but also requires careful dilution.
PBS (pH 7.2) ~10 mg/mL[3]Aqueous solubility is possible but may be limited. Solutions in PBS are not recommended for long-term storage.[3]
Water SolubleSolubility can be influenced by pH and temperature.
Ethanol Sparingly solubleNot generally recommended for high-concentration stocks.

Note: These values are for Adenosine and should be used as a guideline. The actual solubility of this compound may differ. It is always best to perform a solubility test.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of compounds with acidic or basic functional groups can be highly dependent on pH.[6] Adenosine has pKa values of approximately 3.5 and 12.5.[7] As a weak base, its solubility in aqueous solutions can increase as the pH decreases (becomes more acidic).[6] If you are having trouble with solubility in a neutral buffer, adjusting the pH might be a viable strategy, but you must consider the impact of the pH change on your experimental system and cell viability. For many compounds, solubility increases with pH.[6]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and assay.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How should I store my this compound solutions?

A5:

  • Solid Compound: Store the solid form of this compound at -20°C.

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions of adenosine for more than one day as they are more prone to degradation.[3] Always prepare fresh working dilutions from your frozen DMSO stock for each experiment.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

  • Pre-treatment: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication in a water bath or gentle warming (up to 37°C) to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration in Media

This protocol helps you find the highest concentration of your compound that remains soluble in your specific cell culture medium.

  • Prepare Stock Dilutions: Prepare a serial dilution (e.g., 2-fold) of your concentrated this compound stock solution in DMSO.

  • Add to Media: In a clear multi-well plate (e.g., a 96-well plate), add your complete, pre-warmed (37°C) cell culture medium to each well.

  • Spike with Compound: Add a small, fixed volume of each DMSO stock dilution to the corresponding wells (e.g., add 1 µL of each stock to 100 µL of media). Include a DMSO-only vehicle control.[1]

  • Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance over the control indicates precipitation.[1]

  • Determine Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experiment.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_test Solubility & Dilution cluster_assay In Vitro Assay solid Solid Adenosine- 2-carboxamide stock 1. Prepare Concentrated Stock Solution (e.g., 20 mM) solid->stock dmso Anhydrous DMSO dmso->stock sol_test 2. Determine Max Soluble Concentration in Media stock->sol_test Use in test dilution 3. Prepare Intermediate or Working Dilutions sol_test->dilution Inform concentration add_cells 4. Add Working Solution to Pre-warmed Media/Cells dilution->add_cells incubate 5. Incubate and Perform Assay add_cells->incubate

Caption: Experimental workflow for preparing this compound.

troubleshooting_workflow action_node action_node start Precipitate forms in aqueous media? q_conc Is final concentration too high? start->q_conc Yes q_dilution Was dilution too rapid? q_conc->q_dilution No a_conc Lower final concentration. Perform solubility test. q_conc->a_conc Yes q_temp Was media cold? q_dilution->q_temp No a_dilution Use serial/intermediate dilution. Add dropwise. q_dilution->a_dilution Yes q_dmso Is final DMSO conc. >0.5%? q_temp->q_dmso No a_temp Use pre-warmed (37°C) media. q_temp->a_temp Yes a_dmso Lower stock concentration to reduce final DMSO %. q_dmso->a_dmso Yes

Caption: Decision tree for troubleshooting precipitation issues.

Adenosine_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A/A2B Receptor Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts Adenosine This compound (Agonist) Adenosine->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified A2A/A2B adenosine receptor signaling pathway.

References

Identifying and mitigating off-target effects of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine-2-carboxamide (CGS-21680). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of CGS-21680 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CGS-21680) and what is its primary target?

A1: this compound, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor.[1] It is widely used in research to investigate the physiological and pathological roles of the A2AR. The activation of the A2AR by CGS-21680 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2]

Q2: What are the known off-target effects of CGS-21680?

A2: While CGS-21680 is selective for the A2A receptor, it can interact with other adenosine receptor subtypes at higher concentrations. The most commonly reported off-target or systemic effects are cardiovascular, including a decrease in blood pressure (hypotension) and an increase in heart rate (tachycardia).[3][4] In some experimental systems, particularly at high concentrations, cytotoxic effects in certain cell types, such as lymphocytes, have been a concern, though some studies suggest this is A2A receptor-dependent.[5][6]

Q3: How can I be sure the effects I'm observing are mediated by the A2A receptor?

A3: The most effective way to confirm that the observed effects of CGS-21680 are on-target is to use a selective A2A receptor antagonist. Pre-treatment with an antagonist like ZM 241385 or SCH 58261 should block the effects of CGS-21680.[5][7] If the effect persists in the presence of the antagonist, it is likely an off-target effect.

Q4: I am observing unexpected cell death in my cultures when using CGS-21680. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors. While some studies have reported A2A receptor-mediated lymphotoxicity, it's also possible that at high concentrations, CGS-21680 may have off-target effects that lead to cell death.[5][6] It is also important to consider the health of your cells and the experimental conditions. Refer to the troubleshooting guide below for steps to investigate this issue.

Q5: Are there more selective alternatives to CGS-21680?

A5: Yes, newer and more selective A2A receptor agonists have been developed. Compounds such as PSB 0777 and LUF 5834 offer different selectivity profiles and may be suitable alternatives if off-target effects of CGS-21680 are a concern in your experiments.[8]

Data Presentation

Table 1: Selectivity Profile of CGS-21680

This table summarizes the binding affinities (Ki) of CGS-21680 for the different human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeSpeciesKi (nM)Reference(s)
A2A Human27[2]
Rat19 - 27[2]
A1 Human>1000
Rat~3780 (140-fold less than A2A)[3]
A2B Human≥ 10,000
A3 Human≥ 10,000

Table 2: Functional Potency (EC50) of CGS-21680 in different experimental systems

This table shows the half-maximal effective concentration (EC50) of CGS-21680 for stimulating cAMP accumulation in various cell types.

Cell Line / TissueSpeciesEC50 (nM)Reference(s)
CHO cells (human A2AR)Human18.47[9]
Rat Striatal SlicesRat110[10]
HEK 293 cellsHuman~355[11]
CHO cells (Gαolf transfected)19

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in In Vitro Assays

  • Question: My dose-response curves for CGS-21680 are not consistent, or I have a lot of variability between replicate wells. What could be the problem?

  • Answer:

    • Compound Stability: CGS-21680 in its free form can be unstable. Ensure you are using a stable salt form, such as CGS-21680 hydrochloride, for your experiments.[9]

    • Solubility: CGS-21680 has limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution (e.g., DMSO) before further dilution in your assay buffer. Precipitates can lead to inconsistent concentrations.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond variably to stimuli.

    • Assay Conditions: Optimize your assay conditions, including cell density, incubation times, and reagent concentrations. For cAMP assays, the use of a phosphodiesterase (PDE) inhibitor like IBMX can enhance the signal.[9]

Issue 2: Unexpected Cardiovascular Effects in In Vivo Studies

  • Question: I am using CGS-21680 in a rodent model for a neurological study, but I'm observing significant hypotension and tachycardia, which is confounding my results. How can I mitigate this?

  • Answer:

    • Dose Reduction: The cardiovascular effects of CGS-21680 are dose-dependent.[3][4] Try to establish the lowest effective dose for your desired central nervous system effect that minimizes cardiovascular side effects.

    • Route of Administration: Systemic administration (e.g., intraperitoneal injection) will likely cause cardiovascular effects. Consider local administration, such as intracerebroventricular (i.c.v.) or direct microinjection into the brain region of interest, to minimize systemic exposure.

    • Use of an Antagonist: To confirm that the observed central effect is A2A-mediated and not an artifact of the cardiovascular changes, you can use a peripherally restricted A2A antagonist if available, or compare your results with a more centrally-acting antagonist.

    • Alternative Agonists: Consider using an alternative A2A agonist with a different pharmacokinetic and pharmacodynamic profile that may have a more favorable therapeutic window for your specific application.

Issue 3: Suspected Off-Target Effects

  • Question: I am observing an effect that I suspect is not mediated by the A2A receptor. How can I confirm this?

  • Answer:

    • Pharmacological Blockade: As mentioned in the FAQs, the gold standard is to use a selective A2A antagonist. Pre-treat your cells or animal model with an effective concentration of an antagonist like ZM 241385 or SCH 58261 before administering CGS-21680.[5][7] If the effect is blocked, it is A2A-mediated. If it persists, it is likely an off-target effect.

    • Use of a Structurally Different Agonist: Utilize another selective A2A agonist with a different chemical structure. If this compound reproduces the effect, it is more likely to be an on-target effect.

    • Knockout/Knockdown Models: If available, use cells or animal models where the A2A receptor has been genetically knocked out or knocked down. The on-target effect of CGS-21680 should be absent in these models.[5][6]

Mandatory Visualization

G cluster_0 On-Target A2A Receptor Signaling CGS21680 CGS-21680 A2AR A2A Receptor CGS21680->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: On-target signaling pathway of CGS-21680.

G cluster_1 Troubleshooting Workflow for Suspected Off-Target Effects Start Unexpected Effect Observed with CGS-21680 Step1 Pre-treat with A2A Antagonist (e.g., ZM 241385) Start->Step1 Decision1 Is the effect blocked? Step1->Decision1 Result1 Effect is On-Target (A2A-mediated) Decision1->Result1 Yes Step2 Use A2AR Knockout/Knockdown Model Decision1->Step2 No Decision2 Is the effect absent? Step2->Decision2 Decision2->Result1 Yes Result2 Effect is Off-Target Decision2->Result2 No

Caption: Workflow for identifying off-target effects.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (General Protocol)

This protocol provides a general framework for measuring cAMP levels in response to CGS-21680 stimulation in cultured cells.

  • Cell Plating:

    • Seed cells (e.g., HEK293 or CHO cells expressing the A2A receptor) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Assay Preparation:

    • Wash the cells once with warm PBS or serum-free media.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of CGS-21680 in stimulation buffer.

    • Add 50 µL of the CGS-21680 dilutions to the appropriate wells. For control wells, add 50 µL of stimulation buffer with vehicle (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Follow the kit's protocol for the detection of cAMP levels.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the CGS-21680 concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: In Vivo Administration in Rodents (General Guideline)

This protocol provides a general guideline for the administration of CGS-21680 to rodents. Doses and routes should be optimized for your specific experimental goals.

  • Compound Preparation:

    • Dissolve CGS-21680 hydrochloride in a suitable vehicle. For intraperitoneal (i.p.) injection, saline or PBS can be used. For intracerebroventricular (i.c.v.) injection, sterile artificial cerebrospinal fluid (aCSF) is recommended. Ensure the compound is fully dissolved.

  • Dosing:

    • Intraperitoneal (i.p.) injection: Doses typically range from 0.01 to 1.0 mg/kg.[7][12] Start with a low dose and escalate to find the optimal dose for your desired effect while monitoring for adverse effects.

    • Intracerebroventricular (i.c.v.) injection: Doses are much lower, typically in the range of 0.25 to 1.0 nmol per animal. This requires stereotaxic surgery to implant a cannula into the cerebral ventricle.

  • Administration:

    • Administer the prepared CGS-21680 solution at the desired time point before your behavioral or physiological measurements. The timing will depend on the pharmacokinetics of the compound and your experimental design.

  • Monitoring:

    • Closely monitor the animals for any adverse effects, particularly changes in motor activity, heart rate, and blood pressure, especially at higher doses.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol can be used to assess potential cytotoxicity of CGS-21680.

  • Cell Plating:

    • Seed your cells of interest in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of CGS-21680 for your desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of media).

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the log of the CGS-21680 concentration to determine if there is a cytotoxic effect.

References

Optimizing Adenosine-2-carboxamide concentration for dose-response curves.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine-2-carboxamide (A2CA). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving A2CA, particularly for generating accurate dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound is an adenosine (B11128) receptor agonist. Its effects are primarily mediated through the activation of adenosine receptors, particularly the A2A and A2B subtypes, which are Gs-protein coupled.[1][2][3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][5] The subsequent rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[2] There is also evidence that A2CA can influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2]

Q2: I am not observing a typical sigmoidal dose-response curve. What are the possible reasons?

A2: Several factors can lead to a non-ideal dose-response curve:

  • Receptor Desensitization: At very high concentrations of A2CA, you might observe a decrease in the response, leading to a bell-shaped curve. This can be due to receptor desensitization, a process where the receptor is modified (e.g., phosphorylated) and uncoupled from its signaling pathway after prolonged or intense stimulation.[6]

  • Solubility Issues: A2CA, like many small molecules, may have limited solubility in aqueous solutions. If the compound precipitates at higher concentrations, the effective concentration will be lower than the nominal concentration, causing the curve to plateau prematurely.

  • Incorrect Concentration Range: The selected concentration range may be too narrow or shifted. It is crucial to perform a wide range of serial dilutions to capture the full dose-response relationship, from baseline to maximal effect.

  • Cell Health: The health and density of the cells used in the assay can significantly impact the results. Ensure that cells are healthy, within a consistent passage number, and plated at an appropriate density.

Q3: How do I select the optimal concentration range for my dose-response experiments?

A3: To determine the appropriate concentration range, consider the following:

  • Literature Review: Start by reviewing published data for A2CA or similar agonists in your specific or a related experimental system. This can provide a starting point for the expected EC50 value (the concentration that produces 50% of the maximal response).

  • Pilot Experiment: Conduct a pilot experiment with a broad range of concentrations, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions. This will help you identify the approximate range where the response occurs.

  • Refined Experiment: Based on the pilot results, perform a more detailed experiment with a narrower range of concentrations and smaller dilution steps (e.g., 3-fold or half-log dilutions) around the estimated EC50 to accurately define the curve.

Q4: What is the difference between EC50 and Ki, and why might they differ for A2CA?

A4:

  • EC50 (Half-maximal effective concentration): This is a measure of the functional response. It is the concentration of an agonist that provokes a response halfway between the baseline and maximum response in a specific assay (e.g., cAMP accumulation).

  • Ki (Inhibition constant): This is a measure of binding affinity. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is typically determined in radioligand binding assays.[7]

These two values may not be identical due to factors like receptor reserve. If there is a high density of receptors, a maximal response may be achieved when only a fraction of the receptors are occupied, resulting in an EC50 value that is lower than the Ki.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell plating, pipetting errors during reagent addition, or poor mixing of A2CA solutions.Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Gently mix stock solutions and dilutions before adding to the wells.
No response or very weak response to A2CA Inactive compound, low receptor expression in the cell line, or issues with the detection assay.Verify the identity and purity of your A2CA stock. Use a cell line known to express the target adenosine receptor. Include a positive control (e.g., forskolin (B1673556) for cAMP assays) to validate the assay performance.[8]
"Bell-shaped" dose-response curve Receptor desensitization or compound cytotoxicity at high concentrations.[6]Reduce the incubation time with A2CA. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to rule out cytotoxicity.
Precipitation observed in stock solution or wells Poor solubility of A2CA in the assay buffer.Prepare a fresh stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls.

Quantitative Data Summary

The following table summarizes typical affinity (Ki) and potency (EC50) values for adenosine agonists at the human A2A adenosine receptor (hA2AAR). Note that these values can vary depending on the specific experimental conditions and cell type used.

CompoundAssay TypeValue (nM)Reference
Compound 18cAMP accumulation (EC50)26.8 ± 5.7[9]
Compound 16cAMP accumulation (EC50)22.9 ± 4.6[9]
Compound 22cAMP accumulation (EC50)225 ± 39[9]
ZM241385Radioligand binding (Ki)0.4 ± 0.03[7]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for A2CA Dose-Response Curve Generation

This protocol outlines a typical procedure for measuring intracellular cAMP levels in response to A2CA stimulation in a cell line expressing the A2A adenosine receptor.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • This compound (A2CA).

  • DMSO (for dissolving A2CA).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Multi-well plates (e.g., 96-well or 384-well, compatible with the assay kit).

Procedure:

  • Cell Plating: Seed the cells into the multi-well plates at a predetermined optimal density and culture overnight to allow for attachment.

  • A2CA Dilution Series: a. Prepare a concentrated stock solution of A2CA in DMSO. b. Perform a serial dilution of the A2CA stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare intermediate dilutions to minimize pipetting errors.

  • Cell Stimulation: a. Aspirate the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the various concentrations of the A2CA dilution series to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). d. Incubate the plate at 37°C for a specified period (e.g., 30 minutes). This incubation time may need to be optimized.

  • cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: a. Plot the measured cAMP levels (or assay signal) against the logarithm of the A2CA concentration. b. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50, maximal response (Emax), and Hill slope.

Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway A2CA This compound A2AR A2A Receptor A2CA->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A2A receptor signaling pathway activated by this compound.

Dose_Response_Workflow start Start plate_cells Plate A2AR-expressing cells in multi-well plate start->plate_cells prepare_A2CA Prepare serial dilutions of this compound plate_cells->prepare_A2CA stimulate Add A2CA dilutions to cells and incubate prepare_A2CA->stimulate measure_cAMP Lyse cells and measure intracellular cAMP levels stimulate->measure_cAMP analyze Plot data and fit to sigmoidal curve measure_cAMP->analyze determine_EC50 Determine EC50 and Emax analyze->determine_EC50 end End determine_EC50->end

Caption: Experimental workflow for generating a dose-response curve.

References

Long-term stability of frozen Adenosine-2-carboxamide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Adenosine-2-carboxamide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified purine (B94841) nucleoside, an analog of adenosine (B11128).[1] Like adenosine, its derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes.[2][3]

Q2: What is the primary mechanism of action for adenosine analogs?

Adenosine analogs exert their effects by binding to one or more of the four adenosine receptor subtypes. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades:

  • A2A and A2B Receptors: Couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6]

  • A1 and A3 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2][4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of adenosine and its analogs.[7][8] For some analogs, ethanol (B145695) is also a viable option.[9] It is crucial to use anhydrous (dry) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[10]

Q4: How should I prepare the stock solution?

Start by dissolving the compound in a pure organic solvent like DMSO to create a concentrated stock solution.[11] If the compound does not dissolve readily, gentle warming or brief sonication can be used to facilitate dissolution.[10][11] This stock solution can then be diluted into aqueous buffers or cell culture media for experiments.

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: The compound in its solid (powder) form should be stored at -20°C and is stable for years.[7][8]

  • Stock Solutions: For the majority of similar compounds, stock solutions in DMSO can be stored at -20°C for up to 3 months.[11] For longer-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Some sources suggest storage at -80°C for up to 6 months.[10]

  • Aqueous Solutions: It is not recommended to store aqueous dilutions of adenosine analogs for more than one day.[7][8] These solutions should be prepared fresh from the frozen stock just before use.[11]

Solubility Data for Adenosine and Analogs

Note: The following data is for Adenosine or its analogs and should be used as a guideline for this compound.

SolventSolubilityReference
DMSO~14-100 mg/mL[7][9][10]
Dimethyl formamide (B127407) (DMF)~5 mg/mL[7][8]
EthanolSoluble[9]
WaterInsoluble to slightly soluble (~0.3 mg/mL)[9]
PBS (pH 7.2)~10 mg/mL (for Adenosine)[7][8]
Storage Recommendations and Stability Summary
FormatSolventStorage TemperatureReported StabilityReference
Solid PowderN/A-20°C≥ 4 years[7][8]
Stock SolutionDMSO-20°CUp to 3 months[11]
Stock SolutionDMSO-80°CUp to 6 months[10]
Aqueous DilutionAqueous Buffer / Media4°C or Room Temp≤ 24 hours[7][8][11]

Troubleshooting Guide

Problem 1: The compound won't dissolve in the solvent.

  • Cause: The compound may have low solubility in the chosen solvent, or the solvent may have absorbed moisture (especially DMSO). The vial may also appear empty if the quantity is small and lyophilized to a thin film.[11]

  • Solution:

    • Confirm Solvent: Ensure you are using a recommended solvent like anhydrous DMSO.[10][11]

    • Add Solvent: Even if the vial appears empty, add the appropriate volume of solvent.[11]

    • Facilitate Dissolution: Vortex the solution thoroughly. If solids persist, use a sonicator bath for a few minutes or gently warm the solution.[10][11]

    • Check Concentration: You may be attempting to make a solution that is above the compound's solubility limit. Review the solubility table and consider preparing a less concentrated stock solution.

Problem 2: The stock solution precipitates after being frozen and thawed.

  • Cause: The compound may have come out of solution during the freezing process. This can be more common with repeated freeze-thaw cycles.

  • Solution:

    • Re-dissolve: Before use, allow the vial to come to room temperature. Vortex or sonicate the vial to ensure any precipitate has fully re-dissolved.[11]

    • Aliquot: To prevent this issue in the future, aliquot the stock solution into smaller, single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.[11]

Problem 3: The compound precipitates when diluted into my aqueous experimental buffer.

  • Cause: Adenosine analogs often have limited solubility in aqueous solutions.[12] When the concentrated DMSO stock is added to an aqueous buffer, the compound can crash out of solution.

  • Solution:

    • Dilute into Buffer: Add the stock solution to your aqueous buffer slowly while vortexing or stirring the buffer. This helps the compound disperse and stay in solution.

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.1%) as higher concentrations can be toxic to cells and may affect experimental outcomes.[7][11]

    • Prepare Fresh: Prepare working solutions immediately before use, as they are not stable for long periods.[7][8]

Problem 4: I am seeing inconsistent or no effect in my experiments.

  • Cause: This could be due to compound degradation, improper solution preparation, or interactions with other components in your experimental system.

  • Solution:

    • Verify Stock Solution Integrity: If the stock solution is old or has been freeze-thawed multiple times, its activity may be compromised. Prepare a fresh stock solution from the solid compound.[11]

    • Run a Solvent Control: Always include a vehicle control (your final buffer containing the same concentration of DMSO as the treatment group) in your experiments to ensure the observed effects are from the compound and not the solvent.[11]

    • Check for Antagonists: Methylxanthines, such as caffeine (B1668208) and theophylline, are competitive adenosine receptor antagonists and can inhibit the effects of your compound.[13][14] Ensure your culture media or experimental buffers do not contain these substances.

Experimental Protocols

Protocol: Preparation and Storage of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-analysis: Before opening, briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile environment. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight assumed similar to Adenosine, ~267.24 g/mol ), you would need 2.67 mg. Note: It is often more practical to dissolve the entire contents of the manufacturer's vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For example, if the vial contains 5 mg of the compound, add 1.87 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[10][11]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Compound Solid Compound (this compound) Dissolve Dissolve & Vortex/ Sonicate Compound->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Stock Concentrated Stock (e.g., 10 mM in DMSO) Dissolve->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store Frozen (-20°C or -80°C) Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Dilute into Aqueous Buffer/Media Thaw->Dilute Working Final Working Solution (e.g., 10 µM) Dilute->Working G cluster_A2 A2A / A2B Receptor Pathway cluster_A1 A1 / A3 Receptor Pathway A2_Receptor A2A / A2B Receptors Gs Gs Protein A2_Receptor->Gs Activates AC_A2 Adenylyl Cyclase Gs->AC_A2 Stimulates cAMP_up ↑ cAMP AC_A2->cAMP_up PKA PKA / Epac cAMP_up->PKA Activates Effect_A2 Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Effect_A2 A1_Receptor A1 / A3 Receptors Gi Gi/o Protein A1_Receptor->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits cAMP_down ↓ cAMP AC_A1->cAMP_down Effect_A1 Cellular Response (e.g., ↓ Neuronal Firing) cAMP_down->Effect_A1 Ligand This compound (Agonist) Ligand->A2_Receptor Ligand->A1_Receptor

References

Troubleshooting variability in Adenosine-2-carboxamide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Adenosine-2-carboxamide, a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR). Unexplained variability in experimental results can be a significant challenge; this resource aims to address common issues through detailed FAQs, troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to variability in your experimental results with this compound (CGS-21680).

Q1: Why am I observing a lower-than-expected potency (higher EC50/IC50) for CGS-21680 in my functional assay?

A1: Several factors can contribute to an apparent decrease in the potency of CGS-21680:

  • Compound Stability and Solubility: The free base form of CGS-21680 can be unstable.[1] It is recommended to use the more stable hydrochloride salt (CGS-21680 HCl).[2][3] Ensure your stock solutions are prepared correctly and stored properly. For in vivo use, specific formulations may be required to ensure solubility and stability.[2]

  • Endogenous Adenosine Levels: Cells and tissues produce and release adenosine, which can activate A2A receptors and compete with CGS-21680, leading to a rightward shift in the dose-response curve.[4][5] To mitigate this, consider adding adenosine deaminase (ADA) to your assay buffer to degrade endogenous adenosine.[4][6]

  • Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization, a process where the receptor uncouples from its signaling pathway or is internalized.[7][8] This can dampen the maximal response and shift potency. Optimize incubation times and use the lowest effective concentration of CGS-21680.

  • Assay Conditions: The composition of your assay buffer (e.g., ions, pH) and the specific cell line or tissue preparation used can influence receptor affinity and signaling.[9][10] Ensure consistency in all experimental conditions.

Q2: My CGS-21680 results are inconsistent between experiments. What are the common sources of variability?

A2: In addition to the factors in Q1, variability can arise from:

  • Cell Passage Number and Health: Receptor expression levels can change with cell passage number. High-passage cells may exhibit altered signaling responses. Always use cells within a consistent and validated passage range. Ensure cells are healthy and not overly confluent, as this can alter receptor expression and signaling.

  • Inconsistent Agonist Exposure Time: The duration of CGS-21680 incubation can significantly impact the measured response, particularly for downstream signaling events like cAMP accumulation. Standardize incubation times across all experiments.

  • Presence of Receptor Heteromers: A2A receptors can form heterodimers with other receptors, such as A1 or dopamine (B1211576) D2 receptors.[11] This interaction can alter the pharmacological and functional properties of the A2A receptor, leading to unexpected results. The expression of these partner receptors can vary between cell lines and tissues.

  • Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability or signaling (typically <0.1%).[12]

Q3: I am not observing any effect of CGS-21680 in my cell line. What should I check?

A3: A lack of response could be due to several reasons:

  • Low or Absent A2A Receptor Expression: Confirm that your cell line or tissue model endogenously expresses the A2A adenosine receptor at sufficient levels. This can be verified using techniques like qPCR, Western blot, or radioligand binding.

  • Incorrect Downstream Pathway Measurement: CGS-21680 activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in increased intracellular cAMP.[13] Ensure you are measuring the correct signaling output. Some cell lines may require co-expression of a promiscuous G-protein to couple the receptor to a specific readout like intracellular calcium.[14]

  • Compound Degradation: Improper storage or handling can lead to the degradation of CGS-21680. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Antagonistic Effects: Check if any component of your cell culture media or assay buffer has antagonistic properties at the A2A receptor. For example, methylxanthines (like caffeine) are adenosine receptor antagonists and can be present in some serum supplements.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for CGS-21680 from various experimental systems. Note that values can vary significantly based on the assay type, tissue/cell line, and experimental conditions.

Table 1: Binding Affinity of CGS-21680

ParameterReceptorSpecies/TissueValueReference
KiA2AHuman27 nM[1][3]
IC50A2ARat Brain Striatum22 nM[2][16]
KdA2ARat15.5 nM[2]
KDA2AHuman Brain22 nM[6]
IC50A1Rat3.1 µM[16]

Table 2: Functional Potency of CGS-21680

ParameterAssaySpecies/TissueValueReference
EC50cAMP AccumulationRat Striatal Slices110 nM[2]
EC50General-1.48 - 180 nM[3]
ED25Coronary FlowIsolated Rat Heart1.8 nM[2][16]

Experimental Protocols

Protocol 1: A2A Receptor Radioligand Binding Assay

This protocol is adapted from methods used for determining the binding affinity of compounds at the A2A adenosine receptor.[12][17]

  • Membrane Preparation: Use membranes prepared from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Incubation Mixture: In a total volume of 100-200 µL, combine:

    • Cell membranes (e.g., 20 µg of protein per tube).[17]

    • Radioligand: A specific A2A antagonist like [3H]ZM241385 (e.g., at a final concentration of 1-5.5 nM).[9][12]

    • Competing Ligand: CGS-21680 at various concentrations (e.g., 11 concentrations for a displacement curve).[9]

  • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 100 µM CGS-21680).[9]

  • Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12][17]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B grade).

  • Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value for CGS-21680 using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase (cAMP) Functional Assay

This protocol measures the ability of CGS-21680 to stimulate the production of cyclic AMP (cAMP).[13][18]

  • Cell Seeding: Plate A2A receptor-expressing cells in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media or buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.

  • Agonist Stimulation: Add CGS-21680 at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes). This time should be optimized for your specific cell system.

  • Cell Lysis: Terminate the stimulation by lysing the cells according to the manufacturer's instructions for your chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to CGS-21680 experiments.

A2A_Signaling_Pathway CGS CGS-21680 (Agonist) A2AR A2A Receptor CGS->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., anti-inflammatory effects) CREB->Response Leads to

Caption: Canonical A2A adenosine receptor signaling pathway.

Troubleshooting_Workflow Start Problem: Inconsistent or Weak CGS-21680 Results CheckReceptor 1. Verify A2A Receptor Expression? (qPCR/Western/Binding) Start->CheckReceptor CheckCompound 2. Check Compound Integrity & Solubility? (Use HCl salt, fresh stock) CheckReceptor->CheckCompound Yes ExpressReceptor Action: Use positive control cell line or transfect CheckReceptor->ExpressReceptor No CheckAssay 3. Optimize Assay Conditions? (Add ADA, check buffer) CheckCompound->CheckAssay Yes NewCompound Action: Purchase new vial, verify solvent CheckCompound->NewCompound No CheckCells 4. Standardize Cell Culture? (Passage #, confluency) CheckAssay->CheckCells Yes ModifyAssay Action: Titrate ADA, optimize incubation time CheckAssay->ModifyAssay No ResultOK Results Improved CheckCells->ResultOK Yes NewCells Action: Use new thaw of low-passage cells CheckCells->NewCells No ResultBad Problem Persists ExpressReceptor->CheckCompound NewCompound->CheckAssay ModifyAssay->CheckCells NewCells->ResultBad Experimental_Workflow Prep 1. Preparation - Prepare CGS-21680 stock - Culture A2AR-expressing cells - Prepare buffers Assay 2. Assay Execution - Seed cells - Pre-treat (e.g., ADA, PDEi) - Add CGS-21680 dilutions Prep->Assay Incubate 3. Incubation - Standardized time - Controlled temp (37°C) Assay->Incubate Measure 4. Measurement - Lyse cells - Detect signal (e.g., cAMP) Incubate->Measure Analyze 5. Data Analysis - Subtract background - Plot dose-response - Calculate EC50/Ki Measure->Analyze

References

Technical Support Center: Interpreting Unexpected Results in Adenosine-2-Carboxamide Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Adenosine-2-carboxamide (A2CA) and related 2-substituted adenosine (B11128) analogs in functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experiments.

Understanding this compound and its Analogs

"this compound" is a general descriptor for adenosine derivatives with a carboxamide group at the 2-position of the purine (B94841) ring. The specific pharmacological properties of these compounds can vary significantly based on other substitutions on the adenosine molecule. For the purpose of this guide, we will focus on common 2-substituted adenosine analogs and address issues that may arise during their functional characterization.

A key concept in understanding the functional effects of these compounds is the distinction between binding affinity (how strongly a compound binds to a receptor) and functional efficacy (the ability of the compound to elicit a biological response upon binding). Discrepancies between these two parameters are a common source of unexpected results.

Frequently Asked Questions (FAQs)

Q1: Why is the functional potency (EC₅₀/IC₅₀) of my 2-substituted adenosine analog significantly lower than its binding affinity (Kᵢ)?

A1: This is a common observation and can be attributed to several factors:

  • Receptor Reserve: The cell system you are using may have a low receptor reserve, meaning that a large proportion of receptors need to be occupied to elicit a maximal response.

  • G-Protein Coupling Efficiency: The specific G-protein coupling efficiency in your cell line can influence the functional response. Poor coupling can lead to a weaker functional response despite high binding affinity.

  • Partial Agonism: Your compound may be a partial agonist, which means it cannot elicit the full maximal response even at saturating concentrations.

  • Assay Conditions: The conditions of your functional assay (e.g., temperature, buffer components, presence of phosphodiesterase inhibitors) can differ from the conditions of the binding assay, leading to different outcomes.

Q2: My 2-substituted adenosine analog shows no activity in a functional assay, but it has high affinity in binding assays. What could be the reason?

A2: This could indicate that your compound is an antagonist or an inverse agonist.

  • Antagonist: An antagonist binds to the receptor but does not activate it, blocking the binding of agonists. To test for antagonism, you should perform your functional assay in the presence of a known agonist and varying concentrations of your compound.

  • Inverse Agonist: An inverse agonist binds to the receptor and reduces its basal (constitutive) activity. This is typically observed in systems with high receptor expression and constitutive activity.

Q3: I am observing a biphasic or bell-shaped dose-response curve. What does this mean?

A3: A biphasic dose-response curve can be caused by:

  • Off-Target Effects: At higher concentrations, your compound may be interacting with other receptors or cellular targets that produce an opposing effect.

  • Receptor Desensitization: High concentrations of an agonist can lead to rapid receptor desensitization or downregulation, resulting in a decrease in the response at higher doses.

  • Complex Signaling Pathways: The signaling pathway downstream of the receptor may have feedback loops or other complexities that lead to a non-monotonic dose-response.

Q4: The response to my compound varies between different cell lines. Why is this happening?

A4: Cell-type specific responses are common and can be due to:

  • Differential Receptor Expression: The density of the target adenosine receptor subtype can vary significantly between cell lines.

  • Different G-Protein Expression: The complement of G-proteins expressed in a cell line will determine the signaling pathways that are activated.

  • Presence of Other Adenosine Receptor Subtypes: Your compound may have activity at other adenosine receptor subtypes that are expressed at different levels in various cell lines, leading to a mixed response.

Data Presentation: Pharmacological Profiles of 2-Substituted Adenosine Analogs

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of selected 2-substituted adenosine analogs at human adenosine receptor subtypes. Note the frequent discrepancies between binding and functional data, a key theme of this guide.

Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

CompoundA₁ ReceptorA₂ₐ ReceptorA₂B ReceptorA₃ Receptor
2-Cl-IB-MECA>10,000>10,000>10,0001.0
PENECA600600-6
PHPNECA200200-0.4
2HE-NECA1322.2--

Data compiled from various sources. "-" indicates data not available.

Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of 2-Substituted Adenosine Analogs in cAMP Assays

CompoundA₁ Receptor (Inhibition)A₂ₐ Receptor (Stimulation)A₂B Receptor (Stimulation)A₃ Receptor (Inhibition)
2-Cl-IB-MECA---25
PENECA>10,0002,000-100
PHPNECA>10,0001,000-50
2HE-NECA>10,00023.3--

Data compiled from various sources. "-" indicates data not available. Note the shift in potency from binding to functional assays for A₃ receptor agonists.

Experimental Protocols & Methodologies

Accurate and reproducible data depend on robust experimental protocols. Below are detailed methodologies for common functional assays used to characterize adenosine receptor ligands.

Protocol 1: cAMP Accumulation Assay (for A₂ₐ and A₂B Receptor Agonists)

This protocol is designed for measuring the stimulation of adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing the human A₂ₐ or A₂B adenosine receptor.

  • Assay medium: MEM with 2% charcoal-stripped serum.

  • Stimulation buffer: HBSS or other suitable buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) and 100 µM Ro 20-1724 (a phosphodiesterase inhibitor).

  • A known agonist (e.g., NECA or CGS-21680) as a positive control.

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

Procedure:

  • Cell Plating: Plate 10,000 cells per well in a 96-well plate and incubate overnight.

  • Washing: The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS, taking care not to dislodge the cells.

  • Agonist Preparation: Prepare serial dilutions of your 2-substituted adenosine analog and the positive control agonist in stimulation buffer.

  • Stimulation: Add 30 µL of the agonist dilutions to the appropriate wells. Include wells with stimulation buffer only as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • cAMP Measurement: Perform the cAMP assay according to the manufacturer's protocol and read the plate as directed.

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for your compound.

Protocol 2: Calcium Mobilization Assay (for A₁ and A₃ Receptor Agonists)

This protocol is for measuring the mobilization of intracellular calcium, a downstream effect of Gq/i-coupled receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human A₁ or A₃ adenosine receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: HBSS with 20 mM HEPES.

  • A known A₁ or A₃ agonist as a positive control.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of your 2-substituted adenosine analog and the positive control in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Program the instrument to add the compound dilutions to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ value.

Visualizing Pathways and Workflows

Signaling Pathways of Adenosine Receptors

The following diagram illustrates the primary signaling pathways for the four adenosine receptor subtypes.

G_protein_signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ / A₂B Receptor Signaling A1_A3 A₁ / A₃ Agonist Receptor_A1_A3 A₁ / A₃ Receptor A1_A3->Receptor_A1_A3 Gi Gᵢ/Gₒ Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition PLC_activate Phospholipase C Gi->PLC_activate Activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP₃ & DAG PLC_activate->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A2A_A2B A₂ₐ / A₂B Agonist Receptor_A2A_A2B A₂ₐ / A₂B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gₛ Receptor_A2A_A2B->Gs AC_activate Adenylyl Cyclase Gs->AC_activate Activation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate Protein Kinase A cAMP_increase->PKA_activate

Caption: Adenosine receptor signaling pathways.

General Experimental Workflow

This diagram outlines a typical workflow for characterizing a novel 2-substituted adenosine analog.

experimental_workflow start Start compound_synthesis Synthesize & Purify 2-Substituted Adenosine Analog start->compound_synthesis binding_assay Radioligand Binding Assay (Determine Kᵢ at A₁-A₃) compound_synthesis->binding_assay functional_assay Functional Assays (cAMP or Ca²⁺ Mobilization) binding_assay->functional_assay determine_potency Determine EC₅₀/IC₅₀ functional_assay->determine_potency compare_data Compare Binding Affinity (Kᵢ) vs. Functional Potency (EC₅₀/IC₅₀) determine_potency->compare_data expected_results Results as Expected compare_data->expected_results troubleshoot Unexpected Results: Troubleshooting Guide expected_results->troubleshoot No end End expected_results->end Yes further_studies Further Characterization (e.g., Antagonism, Off-Target Screening) troubleshoot->further_studies further_studies->end

Caption: Workflow for compound characterization.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide for troubleshooting unexpected results.

troubleshooting_tree start Unexpected Result Observed check_potency Is Functional Potency Much Lower Than Binding Affinity? start->check_potency no_activity Is There No Functional Activity? check_potency->no_activity No reason_potency Potential Causes: - Low Receptor Reserve - Poor G-Protein Coupling - Partial Agonism check_potency->reason_potency Yes biphasic_curve Is the Dose-Response Curve Biphasic? no_activity->biphasic_curve No reason_no_activity Potential Causes: - Compound is an antagonist - Compound is an inverse agonist no_activity->reason_no_activity Yes end Consult Further Literature or Technical Support biphasic_curve->end No reason_biphasic Potential Causes: - Off-target effects - Receptor desensitization biphasic_curve->reason_biphasic Yes solution_potency Solutions: - Use cell line with higher receptor expression - Characterize as partial agonist reason_potency->solution_potency solution_potency->end solution_no_activity Solutions: - Perform antagonist assay - Test for inverse agonism in a system with constitutive activity reason_no_activity->solution_no_activity solution_no_activity->end solution_biphasic Solutions: - Screen for off-target activity - Perform time-course experiments reason_biphasic->solution_biphasic solution_biphasic->end

Strategies to minimize non-specific binding of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Adenosine-2-carboxamide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my this compound binding assay?

A: Non-specific binding (NSB) refers to the interaction of this compound with components in your assay system other than its intended target, the adenosine (B11128) receptors. This can include binding to the surfaces of your assay plates, filters, or other proteins in your sample.[1] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of binding affinity (Kd) and receptor density (Bmax).[1] Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total, it can significantly compromise the reliability of your results.

Q2: How do I determine the level of non-specific binding in my experiment?

A: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of an unlabeled competitor that also binds to the same adenosine receptor. This "cold" competitor will displace the radiolabeled ligand from the specific receptor sites. Therefore, any remaining radioactivity detected is considered non-specific binding. A commonly used non-selective adenosine receptor agonist for this purpose is 5'-N-Ethylcarboxamidoadenosine (NECA).

Q3: What are the most common causes of high non-specific binding with small molecules like this compound?

A: Several factors can contribute to high non-specific binding of small molecules:

  • Hydrophobic Interactions: The molecule may non-specifically adhere to plastic surfaces or hydrophobic pockets on other proteins.

  • Electrostatic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or molecules.

  • Suboptimal Assay Conditions: Inappropriate buffer pH or ionic strength can promote non-specific interactions.

  • Inadequate Blocking: Failure to effectively block all non-specific binding sites on assay surfaces.

  • Radioligand Quality: Degradation or aggregation of the radiolabeled this compound can increase non-specific binding.

Q4: What are the primary strategies to minimize non-specific binding of this compound?

A: The most effective strategies involve optimizing your assay conditions and using appropriate blocking agents. Key approaches include:

  • Optimizing Buffer Conditions: Adjusting the pH and ionic strength of your assay buffer can significantly reduce electrostatic interactions.

  • Using Blocking Agents: Incorporating proteins like Bovine Serum Albumin (BSA) or casein into your assay buffer can saturate non-specific binding sites.

  • Adding Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.

  • Surface Passivation: Pre-treating assay surfaces can reduce their capacity for non-specific interactions.

  • Proper Washing: Ensuring thorough and rapid washing steps to remove unbound ligand.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during this compound binding assays.

Problem Potential Cause Recommended Solution
High background signal in "no receptor" control wells. The radioligand is binding directly to the assay plate/filter.1. Increase Blocking Agent Concentration: Titrate the concentration of BSA or casein in your blocking buffer. 2. Add a Non-ionic Detergent: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers. 3. Change Plate/Filter Type: Test different types of microplates or filter materials that have lower binding properties. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also help.
Non-specific binding is greater than 30% of total binding. Inadequate blocking of all non-specific sites. Suboptimal buffer conditions.1. Optimize Blocking Strategy: Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and optimize their concentration (typically 0.1-5%). 2. Adjust Buffer pH: Ensure the buffer pH is not close to the isoelectric point of your receptor preparation. Test a range of pH values (e.g., 7.0-8.0). 3. Vary Ionic Strength: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to minimize electrostatic interactions.
Inconsistent results between replicate wells. Inefficient washing. Pipetting errors. Radioligand aggregation.1. Standardize Washing Technique: Ensure consistent and rapid washing of all wells. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. 2. Verify Pipetting Accuracy: Calibrate pipettes and use careful technique. 3. Check Radioligand Quality: Centrifuge the radioligand solution before use to pellet any aggregates.
Low specific binding signal. Low receptor expression. Inactive receptor. Degraded radioligand.1. Increase Receptor Concentration: If possible, use a higher concentration of your membrane preparation. 2. Confirm Receptor Activity: Perform a functional assay (e.g., cAMP measurement) to ensure the receptor is active. 3. Use Fresh Radioligand: Ensure the radiochemical purity is high (>90%).

Quantitative Data Summary

While specific comparative data for this compound is limited in the literature, the following tables summarize typical starting concentrations and the effectiveness of common strategies for reducing non-specific binding of small molecule ligands in receptor binding assays.

Table 1: Common Blocking Agents and Their Typical Working Concentrations

Blocking Agent Typical Concentration Range Primary Mechanism of Action Notes
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Coats surfaces to prevent non-specific protein and small molecule binding.A very common and effective blocking agent.
Casein/Non-fat Dry Milk1 - 5% (w/v)Similar to BSA, provides a protein coat on surfaces.Can be a cost-effective alternative to BSA.
Polyethyleneimine (PEI)0.1 - 0.5% (v/v)Pre-treats glass fiber filters to reduce binding of positively charged ligands.Particularly useful for filter-based assays.

Table 2: Effect of Buffer Additives on Non-Specific Binding

Additive Typical Concentration Purpose
NaCl50 - 500 mMReduces non-specific electrostatic interactions.
Tween-200.01 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.
Triton X-1000.01 - 0.1% (v/v)A stronger non-ionic detergent than Tween-20.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for a radioligand binding assay using a radiolabeled form of this compound or a competing radioligand. Note: This is a general protocol and should be optimized for your specific receptor preparation and experimental goals.

Materials:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest.

  • Radioligand: e.g., [³H]this compound or a suitable competing radioligand.

  • Unlabeled Ligand: this compound or a non-selective agonist like NECA for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Blocking Agent: e.g., Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass Fiber Filters: e.g., GF/C filters.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and add a suitable concentration of a blocking agent (e.g., 0.5% BSA).

    • Prepare a stock solution of the radioligand and the unlabeled ligand in the Assay Buffer.

    • Prepare serial dilutions of the unlabeled this compound for competition binding experiments.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Radioligand and Assay Buffer.

      • Non-Specific Binding: Radioligand and a high concentration of unlabeled NECA (e.g., 10 µM).

      • Competition Binding: Radioligand and varying concentrations of unlabeled this compound.

    • Add the membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

    • Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the specific binding as a function of the unlabeled ligand concentration to determine the IC₅₀ and subsequently the Ki value.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_alt A2B Receptor (Alternative Pathway) A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit α subunit PLC_A1A3 Phospholipase C Gi->PLC_A1A3 βγ subunits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3 & DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA A2B_alt A2B Receptor Gq Gq Protein A2B_alt->Gq PLC_A2B Phospholipase C Gq->PLC_A2B IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG_A2B->Ca_increase Adenosine Adenosine This compound Adenosine->A1_A3 Adenosine->A2A_A2B Adenosine->A2B_alt

Caption: Signaling pathways of the four adenosine receptor subtypes.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Unlabeled Ligand setup_total Total Binding: Radioligand + Membranes prep_reagents->setup_total setup_nsb Non-Specific Binding: Radioligand + Unlabeled Ligand + Membranes prep_reagents->setup_nsb setup_comp Competition: Radioligand + Test Compound + Membranes prep_reagents->setup_comp prep_membranes Prepare Receptor Membrane Suspension prep_membranes->setup_total prep_membranes->setup_nsb prep_membranes->setup_comp incubate Incubate to Equilibrium setup_total->incubate setup_nsb->incubate setup_comp->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash with Ice-Cold Buffer filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Data and Determine Kd/Ki calculate->plot

Caption: General workflow for a radioligand binding assay.

References

Overcoming challenges in the chemical synthesis of Adenosine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Adenosine-2-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the synthesis of this compound derivatives, offering potential solutions and preventative measures.

1. Protecting Group Strategies

  • Question: I am experiencing difficulty with the selective protection of the hydroxyl and amino groups on the adenosine (B11128) scaffold. What are the recommended protecting groups and reaction conditions?

    Answer: The selective protection of adenosine's functional groups is crucial to prevent unwanted side reactions.

    • For Ribose Hydroxyl Groups (2', 3', and 5'):

      • Isopropylidene group: Acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is commonly used to protect the 2' and 3'-hydroxyl groups simultaneously as an acetal. This is a robust protecting group stable to a wide range of reaction conditions.

      • Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for all hydroxyls. Their steric bulk can be used to achieve selective protection. For instance, the 5'-hydroxyl can often be selectively protected due to its primary nature. Orthogonal protecting group strategies, where different silyl ethers are used, allow for selective deprotection.[1]

      • Acetyl groups: Acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can be used to protect all hydroxyl groups. These are easily removed under basic conditions.[2]

    • For the N6-Amino Group:

      • Benzoyl group: Benzoyl chloride is a common reagent for protecting the exocyclic amine.[3]

      • 2,5-Dimethylpyrrole: This adduct is formed by heating adenosine with 2,5-hexanedione (B30556) and is stable to basic conditions but can be removed with trifluoroacetic acid/water.[4][5]

      • tert-Butoxycarbonyl (Boc): Di-tert-butyl dicarbonate (B1257347) can be used to install the Boc group, which is removable under acidic conditions.[3]

    A common issue is the incomplete protection or side reactions. To troubleshoot, ensure anhydrous reaction conditions, use freshly distilled solvents and reagents, and carefully control the stoichiometry of the protecting group reagent.

  • Question: My protecting groups are being unintentionally removed during a subsequent reaction step. How can I choose a more robust protecting group?

    Answer: This issue highlights the importance of an orthogonal protecting group strategy.[1] You need to select protecting groups that are stable to the reaction conditions of the subsequent step. For example, if your next step involves acidic conditions, a base-labile protecting group like an acetate (B1210297) ester for the hydroxyls would be more suitable than a Boc group on the amine. Conversely, if you are performing a reaction under basic conditions, an acid-labile group like isopropylidene or Boc would be appropriate.

2. C2-Position Modification

  • Question: I am struggling with low yields in my Suzuki/Sonogashira coupling reaction to introduce a substituent at the C2 position of adenosine. What are the critical parameters to optimize?

    Answer: Low yields in cross-coupling reactions are a frequent challenge. Several factors can be optimized:

    • Starting Material: The synthesis often starts from a 2-halo (iodo or bromo) adenosine derivative. 2-Iodoadenosine (B13990) derivatives are generally more reactive than their 2-bromo counterparts.[2][6]

    • Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂. The ligand can influence the efficiency of the catalytic cycle. Experimenting with different ligands may improve yields.

    • Base: The base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the specific substrates.

    • Solvent: A mixture of an organic solvent (e.g., DME, dioxane, or toluene) and water is often used for Suzuki couplings. Anhydrous conditions are typically required for Sonogashira couplings, using solvents like THF or DMF with an amine base (e.g., Et₃N or DIPEA).

    • Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Insufficient heating can lead to incomplete reactions, while excessive heat can cause decomposition of the starting materials or products.

    Troubleshooting Workflow for Low Coupling Yield:

    G Start Low Yield in C2-Coupling Check_SM Verify Purity of 2-Halo-Adenosine & Coupling Partner Start->Check_SM Optimize_Catalyst Screen Different Pd Catalysts & Ligands Check_SM->Optimize_Catalyst Optimize_Base Test Various Bases (e.g., Na2CO3, K2CO3, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Solvent Adjust Solvent System & Ratio Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature & Time Optimize_Solvent->Optimize_Temp Analysis Analyze Crude Mixture (TLC, LC-MS) to Identify Issues Optimize_Temp->Analysis Analysis->Check_SM Persistent Low Yield Purification Successful Reaction Analysis->Purification Improved Yield

    Caption: Troubleshooting workflow for C2 cross-coupling reactions.

3. Formation of the 2-Carboxamide (B11827560) Group

  • Question: What are the common methods for introducing the 2-carboxamide functionality, and what are the potential pitfalls?

    Answer: The 2-carboxamide group is typically introduced via the hydrolysis of a 2-cyano group.

    • Method: The 2-cyanoadenosine (B3285218) precursor can be synthesized from 2-iodoadenosine via a cyanation reaction (e.g., using CuCN). The subsequent hydrolysis of the nitrile to the primary amide can be achieved under acidic or basic conditions.[7][8]

      • Acid-catalyzed hydrolysis: Heating the 2-cyano derivative with an acid (e.g., HCl) in water or an alcohol/water mixture. A potential side reaction is the hydrolysis of the glycosidic bond under harsh acidic conditions.

      • Base-catalyzed hydrolysis: Using a base like NaOH or H₂O₂ with a base. Over-hydrolysis to the carboxylic acid can be an issue.[7][9]

    • Catalytic Hydrolysis: Metal catalysts, such as those involving zinc(II) complexes with oximes, can facilitate the hydrolysis of nitriles to carboxamides under milder conditions, potentially avoiding side reactions.[10]

    Potential Pitfalls:

    • Incomplete Hydrolysis: The reaction may stop at the amide stage or not proceed to completion. Monitoring the reaction by TLC or LC-MS is essential.

    • Over-hydrolysis: The amide can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions.[11] Careful control of reaction time and temperature is necessary.

    • Degradation: Adenosine derivatives can be sensitive to strong acids and bases. Milder reaction conditions should be explored if degradation is observed.

4. Purification Challenges

  • Question: My final this compound derivative is difficult to purify. What purification strategies are most effective?

    Answer: The high polarity of adenosine derivatives can make purification challenging.

    • Column Chromatography: This is the most common method.

      • Normal Phase (Silica Gel): A polar mobile phase is often required (e.g., dichloromethane/methanol (B129727) or chloroform/methanol gradients). Tailing of spots on TLC can be an issue due to the interaction of the polar compound with the acidic silica. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape.

      • Reversed-Phase (C18): This is often a better choice for highly polar compounds. A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.

    • Preparative HPLC: For difficult separations or to achieve high purity, preparative reversed-phase HPLC is a powerful technique.

    • Crystallization: If the compound is a solid, crystallization can be an effective final purification step to remove minor impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-N6-benzoyl-2',3',5'-tri-O-acetyladenosine

This protocol describes the initial steps towards a C2-substituted adenosine derivative.

  • N6-Benzoylation: To a solution of adenosine in anhydrous pyridine, slowly add benzoyl chloride at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Acetylation: Dissolve the N6-benzoyladenosine in pyridine and add acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product.

  • Iodination: The protected adenosine is then subjected to iodination at the C2 position using an appropriate iodinating agent.

Protocol 2: Suzuki Coupling for C2-Arylation

This protocol outlines a general procedure for introducing an aryl group at the C2 position.

  • Reaction Setup: In a reaction vessel, combine the 2-iodo-adenosine derivative, the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as DME/water (3:1).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-90°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Hydrolysis of 2-Cyanoadenosine to this compound

  • Reaction Setup: Dissolve the 2-cyanoadenosine derivative in a suitable solvent mixture (e.g., ethanol/water).

  • Reagent Addition: Add an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl).

  • Reaction Execution: Heat the mixture under reflux and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Neutralize the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solution and purify the crude product by column chromatography or crystallization.

Quantitative Data Summary

Table 1: Comparison of Protecting Groups for Adenosine

Functional GroupProtecting GroupAbbreviationTypical ReagentsStability
2',3'-HydroxylsIsopropylidene-Acetone, p-TsOHStable to base, mild acid
All Hydroxylstert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleStable to base, removed by fluoride
All HydroxylsAcetylAcAc₂O, PyridineStable to acid, removed by base
N6-AminoBenzoylBzBzCl, PyridineStable to acid and mild base
N6-Aminotert-ButoxycarbonylBocBoc₂OStable to base, removed by acid
N6-Amino2,5-Dimethylpyrrole-2,5-HexanedioneStable to base, removed by acid

Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / SPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature 80-100 °C90-110 °C70-90 °C
Typical Yield 60-85%70-95%75-98%

Visualizations

G cluster_adenosine Adenosine Core cluster_modification C2 Modification cluster_final Final Product Synthesis Adenosine Adenosine Protected_Adenosine Protected Adenosine (Hydroxyls & N6-Amine) Adenosine->Protected_Adenosine Protection Halo_Adenosine 2-Halo-Protected Adenosine Protected_Adenosine->Halo_Adenosine Halogenation at C2 Coupled_Product C2-Substituted Protected Adenosine Halo_Adenosine->Coupled_Product Suzuki / Sonogashira Coupling Coupling_Partner Boronic Acid / Alkyne (Coupling Partner) Coupling_Partner->Coupled_Product Deprotected_Product Deprotected C2-Substituted Adenosine Derivative Coupled_Product->Deprotected_Product Deprotection Carboxamide This compound Derivative Deprotected_Product->Carboxamide Amide Formation (if applicable)

Caption: General synthetic workflow for this compound derivatives.

G Adenosine Adenosine (Endogenous Ligand) AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binds to G_Protein G-Protein (Gi/Gs) AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gi) Stimulates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP Production Adenylyl_Cyclase->cAMP Modulates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG

References

Technical Support Center: Enhancing In Vivo Bioavailability of Adenosine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adenosine-2-carboxamide (B3279899) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of limited in vivo bioavailability of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My this compound derivative shows high potency in vitro but very low exposure after oral administration in my animal model. What are the likely causes?

A1: This is a common challenge. The primary reasons for poor oral bioavailability of this compound derivatives include:

  • Poor Aqueous Solubility: Many adenosine (B11128) analogs are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Rapid Metabolism: Adenosine derivatives can be susceptible to rapid enzymatic degradation, for instance, by adenosine deaminase, although modifications at the N6-position can prevent this.[1]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the gut lumen.[2][3]

  • Short Half-Life: Even if absorbed, the compound might be rapidly cleared from circulation.[1]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of your compound.

  • Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

  • Investigate Transporter Interactions: Use a Caco-2 permeability assay to determine if your compound is a P-gp substrate (see Experimental Protocols section). An efflux ratio greater than 2 is indicative of active efflux.

Q2: How can I determine if my compound is a substrate for P-glycoprotein?

A2: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses efflux transporters like P-gp, mimicking the intestinal barrier.

By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side (Papp A→B) and from the basolateral to the apical side (Papp B→A), you can calculate the efflux ratio (ER = Papp B→A / Papp A→B). An ER significantly greater than 2 suggests that your compound is actively transported by an efflux pump like P-gp.[4] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or valspodar, which should reduce the efflux ratio.[5]

Q3: What strategies can I employ to improve the oral bioavailability of my lead compound?

A3: Several strategies can be effective:

  • Prodrug Approach: Chemically modify the parent drug to create a more soluble or permeable prodrug that is converted back to the active compound in vivo by enzymatic or chemical cleavage.[1] For example, esterification of hydroxyl groups can increase lipophilicity and membrane permeability.

  • Formulation Strategies: Incorporating the compound into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, keeping the drug in solution.

  • Co-administration with P-gp Inhibitors: While less common for therapeutic development due to potential drug-drug interactions, co-administering a P-gp inhibitor can increase the absorption of P-gp substrates in preclinical studies to confirm the mechanism of poor bioavailability.

Q4: I'm considering a prodrug approach. What are some key considerations?

A4: When designing a prodrug, consider the following:

  • Linker Chemistry: The bond connecting the promoiety to the parent drug must be stable enough to allow for absorption but labile enough to be cleaved at the desired site of action.

  • Promoieties: The choice of promoiety can influence solubility, permeability, and tissue targeting.

  • Metabolic Activation: Ensure that the enzymes required for prodrug activation are present in the target tissue or systemic circulation.

  • Toxicity: The promoiety and any byproducts of cleavage should be non-toxic.

Q5: My compound appears to be unstable in solution for in vivo studies. How can I assess and improve its stability?

A5: Stability issues can significantly impact experimental outcomes.

Assessment:

  • Conduct stability studies of your compound in the vehicle intended for in vivo administration at relevant concentrations and storage conditions (e.g., room temperature, 4°C).

  • Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound and the appearance of any degradation products over time.

Improvement Strategies:

  • pH Adjustment: Determine the pH of maximum stability for your compound and buffer the formulation accordingly.

  • Vehicle Selection: Test different biocompatible solvents and excipients.

  • Protection from Light and Oxygen: If your compound is sensitive to light or oxidation, store it in amber vials and consider adding antioxidants to the formulation.

Data on Bioavailability and Permeability

The following tables summarize available data for select adenosine derivatives to provide a comparative baseline for your own experimental results.

Table 1: Oral Bioavailability of Selected Adenosine Derivatives

CompoundSpeciesOral Bioavailability (%)Notes
2-chloro-2'-deoxyadenosineHuman~48-55%Administered as a solution in PBS.[6]
Pyridinone Derivative (A2A Antagonist)Mouse86.1%A novel A2A receptor antagonist.[7]
AICA-ribosideHuman< 5%Administered as an oral solution.[8]

Table 2: Caco-2 Permeability Data for Relevant Compounds

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Classification
Ticagrelor (B1683153)6.02.71Moderate permeability, P-gp substrate.[5]
Rhodamine 123->10High efflux, classic P-gp substrate.
Warfarin (B611796)High-High permeability control.
Ranitidine (B14927)Low-Low permeability control.

Note: Data for specific this compound derivatives is limited in the public domain. The values presented for related compounds are for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific compound.

Protocol 1: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the oral bioavailability of an this compound derivative.

Materials:

  • Test compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via oral gavage. The volume should typically not exceed 10 mL/kg.

    • Intravenous (IV) Group: Administer the test compound at a lower dose (e.g., 1-2 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the plasma concentration versus time for both PO and IV routes.

    • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for P-glycoprotein-mediated efflux of a test compound.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., warfarin for high permeability, ranitidine for low permeability, and a known P-gp substrate like digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical side and fresh transport buffer to the basolateral side.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral side and fresh transport buffer to the apical side.

    • To test for P-gp involvement, perform the transport experiments in the presence and absence of a P-gp inhibitor.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the bioavailability of this compound derivatives.

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Derivative Adenosine Derivative A2AR A2A Receptor Adenosine Derivative->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates P_Glycoprotein_Efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Drug_Lumen Adenosine Derivative Drug_Cell Adenosine Derivative Drug_Lumen->Drug_Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Drug_Cell->Pgp Binds to Drug_Blood Adenosine Derivative Drug_Cell->Drug_Blood Absorption Pgp->Drug_Lumen Efflux ADP ADP Pgp->ADP ATP Hydrolysis ATP ATP ATP->Pgp Bioavailability_Workflow cluster_solutions Potential Solutions Start Low in vivo bioavailability of this compound derivative Problem Identify Potential Cause(s) Start->Problem Solubility Poor Solubility Problem->Solubility Is it poorly soluble? Metabolism Rapid Metabolism Problem->Metabolism Is it rapidly metabolized? Efflux P-gp Efflux Problem->Efflux Is it a P-gp substrate? Formulation Lipid-Based Formulation (e.g., SEDDS) Solubility->Formulation Prodrug Prodrug Synthesis Metabolism->Prodrug Efflux->Prodrug Inhibitor Co-administer P-gp Inhibitor (for investigation) Efflux->Inhibitor Validation Validate Improved Bioavailability Formulation->Validation Prodrug->Validation End Optimized in vivo Exposure Validation->End

References

Validation & Comparative

A Comparative Guide to Adenosine A1 Receptor Binding: Adenosine-2-carboxamide vs. NECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common adenosine (B11128) analogues, Adenosine-2-carboxamide and 5'-N-Ethylcarboxamidoadenosine (NECA), in the context of their binding to the adenosine A1 receptor (A1R). This document is intended to assist researchers in selecting the appropriate ligand for their experimental needs by presenting quantitative binding data, outlining detailed experimental protocols, and illustrating key biological pathways and workflows.

Executive Summary

Data Presentation: Ligand Binding Affinities

The following table summarizes the available quantitative data for NECA binding to the human adenosine A1 receptor.

CompoundReceptor SubtypeInhibitory Constant (Ki) in nMReference
5'-N-Ethylcarboxamidoadenosine (NECA)Human Adenosine A114[1][2][3]
This compoundHuman Adenosine A1Data not available

Note: The Ki value for NECA is a well-established benchmark in adenosine receptor research. The absence of a readily available Ki value for this compound highlights a gap in the publicly accessible pharmacological data for this compound at the A1 receptor.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is primarily inhibitory in nature. The receptor couples to Gi/o proteins, which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunits can also modulate downstream effectors, including ion channels.

Adenosine_A1_Signaling cluster_membrane Plasma Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., NECA) Agonist->A1R Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Inhibitory Cellular Response PKA_active->Cellular_Response Leads to

Figure 1. Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the adenosine A1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A1 receptor antagonist, typically [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).

  • Test Compound: this compound or other unlabeled ligands of interest.

  • Reference Compound: NECA (for validation and comparison).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 10 µM DPCPX).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding Wells: Add the non-specific binding control.

    • Test Compound Wells: Add serial dilutions of the test compound.

  • Incubation:

    • Add the radioligand (e.g., [3H]DPCPX at a final concentration of ~1 nM) to all wells.

    • Add the prepared cell membranes (typically 20-50 µg of protein per well) to all wells.

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Prepare A1R Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([3H]DPCPX) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Comparative Guide to A2A Receptor Selectivity: Adenosine-2-carboxamide vs. CGS21680

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable agonist for the adenosine (B11128) A2A receptor is a critical step in experimental design. This guide provides a comprehensive comparison of two commonly used A2A receptor agonists, Adenosine-2-carboxamide and CGS21680, with a focus on their selectivity profiles. The information presented is supported by experimental data to aid in the informed selection of the most appropriate compound for specific research needs.

Introduction to A2A Receptor Selectivity

The adenosine A2A receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Agonists that selectively activate the A2A receptor are invaluable tools for elucidating its physiological roles and for developing novel therapeutics. Selectivity is paramount, as off-target activation of other adenosine receptor subtypes (A1, A2B, and A3) can lead to confounding experimental results and undesirable side effects. This guide focuses on the comparative A2A receptor selectivity of this compound and the widely recognized selective agonist, CGS21680.

Compound Profiles

This compound is a derivative of the endogenous ligand adenosine. Its utility as a research tool is dependent on its binding affinity and functional potency across the four adenosine receptor subtypes.

CGS21680 is a well-established and potent A2A receptor agonist, often used as a reference compound due to its high selectivity for this receptor subtype.[1] It is known to be a potent depressant of the spontaneous, acetylcholine (B1216132) and glutamate (B1630785) evoked firing of rat cerebral cortical neurons.[2]

Quantitative Comparison of Receptor Selectivity

To facilitate a direct comparison, the following table summarizes the available binding affinity (Ki) and functional potency (EC50/IC50) data for both compounds across the four adenosine receptor subtypes.

Receptor SubtypeThis compoundCGS21680
A1 Receptor
Ki (nM)Data not available>10000[3]
EC50/IC50 (nM)Data not available>10000[3]
A2A Receptor
Ki (nM)Data not available27[3]
EC50/IC50 (nM)Data not available2.12, 18.47, 110[1][3]
A2B Receptor
Ki (nM)Data not availableData not available
EC50/IC50 (nM)Data not available>10000[3]
A3 Receptor
Ki (nM)Data not availableData not available
EC50/IC50 (nM)Data not available613[3]

Note: Data for this compound is currently limited in the public domain. The selectivity of CGS21680 for the A2A receptor over the A1 receptor has been reported to be 140-fold.[2]

Signaling Pathways and Experimental Workflows

The activation of the A2A receptor by an agonist initiates a signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling pathway is a common target for functional assays to determine agonist potency.

A2A_Signaling_Pathway Agonist Agonist (e.g., CGS21680) A2AR A2A Receptor Agonist->A2AR Binds to G_Protein G Protein (Gs) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A Receptor Signaling Pathway.

A common experimental approach to determine the binding affinity and functional potency of a compound is through radioligand binding assays and cAMP functional assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Prepare cell membranes expressing the target receptor b_incubate Incubate membranes with radioligand and varying concentrations of test compound b_start->b_incubate b_separate Separate bound and free radioligand (e.g., filtration) b_incubate->b_separate b_quantify Quantify bound radioactivity b_separate->b_quantify b_analyze Analyze data to determine Ki (binding affinity) b_quantify->b_analyze f_start Culture cells expressing the target receptor f_treat Treat cells with varying concentrations of test compound f_start->f_treat f_lyse Lyse cells and measure intracellular cAMP levels f_treat->f_lyse f_analyze Analyze data to determine EC50 (potency) and Emax (efficacy) f_lyse->f_analyze

References

Validating Experimental Findings: A Comparison Guide for Different Batches of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is paramount. A critical, yet often overlooked, aspect of this is the potential for lot-to-lot variability in chemical reagents. This guide provides a framework for comparing different batches of Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist, to ensure consistent experimental outcomes.

The Importance of Validating Different Batches

Reagent lot-to-lot variation is a change in the analytical performance of a reagent from one production batch to the next.[4] This variability can arise from subtle differences in the manufacturing process, storage, or handling.[4] For a compound like this compound, such variations could manifest as differences in purity, agonist potency (EC₅₀), or efficacy at different adenosine receptor subtypes. Therefore, validating each new batch is a critical step to ensure that observed experimental effects are due to the biological question under investigation and not an artifact of reagent inconsistency.[5][6] The traditional approach often involves validating three consecutive batches to ensure consistency and reproducibility.[7][8][9]

Comparative Data for Hypothetical Batches of this compound

To illustrate the potential for variability, the following tables summarize hypothetical data from three different batches of this compound.

Table 1: Physical and Chemical Properties

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (by HPLC) 99.8%98.5%99.5%≥ 98.0%
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite crystalline solid
Solubility (in DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to structure

Table 2: In Vitro Bioactivity Profile (EC₅₀ values in nM)

AssayReceptor SubtypeBatch ABatch BBatch CHistorical Average ± SD
cAMP Accumulation A2A15.225.816.515.5 ± 2.0
cAMP Inhibition A110.518.911.210.8 ± 1.5
Calcium Mobilization A322.835.124.023.5 ± 3.0

Note: EC₅₀ is the half-maximal effective concentration.

Table 3: Functional Assay: Inhibition of LPS-induced TNF-α in Macrophages (IC₅₀ in nM)

AssayBatch ABatch BBatch CAcceptance Criteria
TNF-α Inhibition 45.378.248.1IC₅₀ within 2-fold of historical average

Note: IC₅₀ is the half-maximal inhibitory concentration.

In this hypothetical comparison, Batch B shows a noticeable decrease in potency across all bioassays, which could significantly impact experimental outcomes. This highlights the necessity of conducting validation studies.

Key Experimental Protocols for Batch Validation

Below are detailed methodologies for key experiments to assess the consistency of this compound batches.

cAMP Accumulation Assay (for A2A/A2B Agonism)

This assay measures the ability of this compound to stimulate adenylyl cyclase via Gs-coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound batch in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Assay Procedure:

    • Wash cells once with pre-warmed assay buffer.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for each batch.

Calcium Mobilization Assay (for A1/A3 Agonism)

This assay measures the ability of this compound to activate Gi/q-coupled receptors, leading to the release of intracellular calcium stores.

Methodology:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human A3 adenosine receptor in F-12K Medium supplemented with 10% FBS and relevant antibiotics.

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density of 80,000 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) prepared in assay buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of each this compound batch as described for the cAMP assay.

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

    • Add the compound dilutions to the plate and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC₅₀ value.

Visualizing Signaling and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of adenosine receptors and a logical workflow for batch validation.

A1_A3 A1 / A3 Receptors Gi_Go_Gq Gi / Go / Gq A1_A3->Gi_Go_Gq A2A_A2B A2A / A2B Receptors Gs_Golf Gs / Golf A2A_A2B->Gs_Golf AC Adenylyl Cyclase (AC) Gi_Go_Gq->AC Inhibits PLC Phospholipase C (PLC) Gi_Go_Gq->PLC Activates Gs_Golf->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: Simplified signaling pathways for adenosine receptors activated by an agonist.

start Receive New Batch of This compound physchem Step 1: Physicochemical Analysis (Purity, Identity, Solubility) start->physchem decision1 Does it meet specifications? physchem->decision1 bioassay Step 2: In Vitro Bioactivity Assays (e.g., cAMP, Calcium Mobilization) decision1->bioassay Yes reject Batch Rejected (Contact Supplier) decision1->reject No decision2 Are EC50 values consistent with historical data? bioassay->decision2 functional_assay Step 3: Key Functional Assay (Relevant to research model) decision2->functional_assay Yes decision2->reject No decision3 Is functional potency within acceptable range? functional_assay->decision3 accept Batch Accepted for Use decision3->accept Yes decision3->reject No

Caption: Experimental workflow for validating new batches of chemical compounds.

Conclusion and Recommendations

Lot-to-lot variability of critical reagents like this compound is a significant threat to experimental reproducibility. As demonstrated, even small deviations in purity or potency can lead to different biological effects. To mitigate this risk, researchers should:

  • Always Validate New Batches: Before use in critical experiments, every new lot of this compound should be tested against a previously validated batch.

  • Establish Acceptance Criteria: Define clear, quantitative criteria for accepting a new batch. This should be based on historical data and the sensitivity of the experimental assays.

  • Use a Multi-faceted Approach: Combine physicochemical analysis with both proximal bioactivity assays (e.g., cAMP) and a functional assay that is most relevant to the research context.

  • Maintain Detailed Records: Keep meticulous records of batch numbers, validation data, and experimental outcomes to track performance over time.

References

A Comparative Guide to the Cross-Reactivity Profiling of Adenosine-2-carboxamide Against Other Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine-2-carboxamide's performance against alternative purinergic receptors, supported by experimental data. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing future experiments.

Introduction

This compound is a synthetic analog of adenosine (B11128), a ubiquitous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are collectively known as P1 purinergic receptors. This compound is recognized primarily as a potent agonist at the A₂ₐ adenosine receptor, a key target in cardiovascular, inflammatory, and neurological research.

The broader family of purinergic receptors also includes the P2 receptors, which are activated by nucleotides such as ATP and ADP. P2 receptors are subdivided into P2X ion channels and P2Y G protein-coupled receptors. For the development of selective therapeutic agents, a thorough understanding of a compound's cross-reactivity profile across the entire purinergic receptor family is paramount. This guide focuses on the selectivity of this compound and its close structural analog, CGS 21680, against other adenosine receptor subtypes and provides insights into its interaction with P2 receptors.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of this compound and CGS 21680 for various human adenosine receptor subtypes. The data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that variations in experimental conditions can lead to differences in reported values.

Table 1: Binding Affinity (Ki) of this compound and Analogs at Human Adenosine Receptors

CompoundA₁ (Ki, nM)A₂ₐ (Ki, nM)A₂ₑ (Ki, nM)A₃ (Ki, nM)
CGS 21680~380027Inactive>1000

Note: Data for CGS 21680 is often used as a surrogate for this compound due to their structural similarity and shared primary target. The selectivity for A₂ₐ over A₁ is approximately 140-fold.

Table 2: Functional Potency (EC₅₀) of this compound and Analogs at Human Adenosine Receptors

CompoundA₁ (EC₅₀, nM)A₂ₐ (EC₅₀, nM)A₂ₑ (EC₅₀, nM)A₃ (EC₅₀, nM)
CGS 21680Weak agonist1.48 - 180Inactive>1000

Note: The wide range of reported EC₅₀ values for the A₂ₐ receptor can be attributed to different assay conditions and cell systems used.

Selectivity Against P2 Purinergic Receptors

Extensive literature searches did not yield specific binding or functional data for this compound or CGS 21680 against P2X and P2Y receptor subtypes. The general consensus in the field of purinergic signaling is that adenosine analogs, which are P1 receptor agonists, do not significantly interact with P2 receptors, which are activated by nucleotides.[1][2] This high degree of selectivity is a key feature of purinergic signaling, allowing for distinct physiological responses to adenosine and ATP.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of binding affinity and functional potency.

1. Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃) are cultured to 80-90% confluency.

    • Cells are harvested, washed, and then lysed in a hypotonic buffer.

    • The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors, [³H]-DPCPX for A₁ receptors) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for A₂ₐ and A₂ₑ Adenosine Receptors

This protocol measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of Gs-coupled receptors like A₂ₐ and A₂ₑ.

  • Cell Culture:

    • HEK293 cells stably expressing the human A₂ₐ or A₂ₑ adenosine receptor are seeded in multi-well plates and grown to a suitable confluency.

  • cAMP Accumulation Assay:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent the degradation of cAMP.

    • Cells are then treated with increasing concentrations of the test compound (this compound).

    • The stimulation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • The data are plotted as cAMP concentration versus the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Signaling Pathway and Experimental Workflow Diagrams

Adenosine A₂ₐ Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane A2aR A₂ₐ Receptor G_protein Gs Protein (αβγ) A2aR->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Adenosine This compound Adenosine->A2aR Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: Signaling cascade initiated by this compound binding to the A₂ₐ receptor.

Cross-Reactivity Screening Workflow

screening_workflow start Start: this compound primary_screen Primary Screen: A₂ₐ Receptor Assays start->primary_screen binding_assay Radioligand Binding (Ki determination) primary_screen->binding_assay functional_assay cAMP Accumulation (EC₅₀ determination) primary_screen->functional_assay secondary_screen Secondary Screen: Cross-Reactivity Profiling primary_screen->secondary_screen data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis adenosine_receptors Other Adenosine Receptors (A₁, A₂ₑ, A₃) secondary_screen->adenosine_receptors p2_receptors P2 Receptors (P2X, P2Y) secondary_screen->p2_receptors adenosine_receptors->data_analysis p2_receptors->data_analysis conclusion Conclusion: Selectivity Profile data_analysis->conclusion

Caption: Logical workflow for assessing the cross-reactivity of this compound.

References

Comparative Efficacy of Adenosine-2-Carboxamide Derivatives as A₂A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potency and functional activity of key Adenosine-2-Carboxamide (B3279899) derivatives reveals significant variations in their efficacy as agonists for the Adenosine (B11128) A₂A receptor. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the selection and application of these compounds.

This compound derivatives are a class of synthetic nucleoside analogues that have been extensively studied for their ability to selectively target and activate adenosine receptors. Among these, the A₂A adenosine receptor (A₂AAR), a Gs protein-coupled receptor, has garnered significant attention as a therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Activation of the A₂AAR initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, mediating various physiological responses.

This guide focuses on the comparative efficacy of prominent this compound derivatives, with a particular emphasis on their potency (EC₅₀) and maximal efficacy (Emax) in functional assays. The data presented herein is crucial for understanding the structure-activity relationships within this class of compounds and for the rational design of novel A₂AAR agonists with improved therapeutic profiles.

Quantitative Comparison of Efficacy

The following table summarizes the in vitro efficacy of selected this compound derivatives at the human A₂A adenosine receptor. The data is primarily derived from cAMP accumulation assays performed in recombinant cell lines expressing the human A₂AAR. It is important to note that variations in experimental conditions, such as cell lines, radioligands, and assay protocols, can influence the absolute values. Therefore, this table aims to provide a comparative overview rather than a definitive set of absolute potencies.

CompoundEC₅₀ (nM)Emax (%)Reference CompoundCell LineAssay Type
CGS-21680110100NECARat Striatal SlicescAMP Accumulation
Alexa488-APEC12.8Not specifiedForskolinCHO (human A₂AAR)cAMP Production
Compound 2 1.4Not specifiedUK-432,097Not specifiedA₂A Potency

Note: EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response, while Emax is the maximum response achievable by the agonist, often expressed as a percentage relative to a reference full agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or Forskolin.

Adenosine A₂A Receptor Signaling Pathway

Activation of the A₂A adenosine receptor by an agonist, such as an this compound derivative, initiates a well-defined intracellular signaling cascade. The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the coupled Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist A2A_Receptor A₂A Receptor Agonist->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response Physiological Response Downstream_Targets->Physiological_Response Leads to

Figure 1: Adenosine A₂A Receptor Signaling Pathway.

Experimental Protocols

The determination of the efficacy of this compound derivatives relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays to determine affinity and cAMP accumulation assays to measure functional agonism.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the A₂A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing A₂AAR) Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Radioligand Solution (e.g., [³H]CGS21680) Radioligand_Prep->Incubate Compound_Prep Test Compound Dilutions Compound_Prep->Incubate Filtration Rapid Filtration (to separate bound and free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate Ki values Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Incubation: A constant concentration of a suitable radioligand (e.g., [³H]CGS21680) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, which is the second messenger for the A₂A receptor.

Experimental Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing A₂AAR Cell_Plating Plate cells in assay plates Cell_Culture->Cell_Plating PDE_Inhibitor Pre-incubate with PDE inhibitor (e.g., IBMX) Cell_Plating->PDE_Inhibitor Agonist_Addition Add varying concentrations of test compound PDE_Inhibitor->Agonist_Addition Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Addition->Cell_Lysis cAMP_Detection Quantify cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Generate dose-response curves and calculate EC₅₀ and Emax cAMP_Detection->Data_Analysis

Figure 3: cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture: A cell line expressing the A₂A receptor (e.g., CHO or HEK293 cells) is cultured and seeded into microplates.

  • Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with various concentrations of the test compound for a defined period.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. Non-linear regression analysis is used to determine the EC₅₀ and Emax values.

A Comparative Analysis of Adenosine-2-Carboxamide and Endogenous Adenosine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional differences between endogenous ligands and their synthetic analogs is paramount for advancing therapeutic strategies. This guide provides an objective comparison of endogenous adenosine (B11128) and a common synthetic analog, Adenosine-2-carboxamide (B3279899), focusing on their performance in key functional assays. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Endogenous adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are key therapeutic targets for a variety of conditions, including cardiovascular, inflammatory, and neurological disorders. Synthetic analogs, such as this compound, are widely used as pharmacological tools to probe the function of these receptors and as lead compounds in drug discovery. A thorough understanding of their comparative functional profiles is therefore essential.

Data Presentation: Quantitative Comparison

The functional activity of a ligand at its receptor is typically quantified by its binding affinity (Ki) and its potency (EC50) and efficacy in downstream signaling assays. The following tables summarize the available quantitative data for endogenous adenosine and this compound at the four human adenosine receptor subtypes.

LigandA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Endogenous Adenosine 10 - 3010 - 30>1000~1000
This compound Data not availableData not availableData not availableData not available

Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.

LigandA1 Receptor EC50 (nM)A2A Receptor EC50 (nM)A2B Receptor EC50 (nM)A3 Receptor EC50 (nM)
Endogenous Adenosine 31070024000290
This compound Data not availableData not availableData not availableData not available

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1] Beyond the canonical adenylyl cyclase pathway, adenosine receptors can also signal through other pathways, including phospholipase C (PLC), which leads to the generation of inositol (B14025) phosphates and diacylglycerol, and the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 / A3 Receptors cluster_A2A2B A2A / A2B Receptors cluster_alternative Alternative Pathways A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi PLC PLC A1_A3->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs PI3K PI3K/Akt Pathway A2A_A2B->PI3K AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase MAPK MAPK Pathway PLC->MAPK Adenosine Adenosine or This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: General signaling pathways of adenosine receptors.

Experimental Protocols

Precise and reproducible experimental protocols are crucial for the accurate assessment of ligand function. Below are detailed methodologies for key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands (e.g., adenosine, this compound) for adenosine receptors.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest.

  • Radioligand (e.g., [3H]CGS21680 for A2A receptors).

  • Unlabeled competitor ligand (adenosine or this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from cells overexpressing the specific adenosine receptor subtype.

  • Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.

  • The incubation is typically carried out in the assay buffer, often in the presence of ADA to remove any endogenous adenosine.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Calculate the Ki value from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with Receptors start->prep_membranes incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation filtration Rapid Filtration to Separate Bound/Unbound incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP.

Objective: To determine the potency (EC50) and efficacy of agonists in modulating adenylyl cyclase activity.

Materials:

  • Intact cells or cell membranes expressing the adenosine receptor subtype of interest.

  • Agonist (adenosine or this compound).

  • Assay Buffer: Typically a Krebs-Ringer-HEPES buffer or similar.

  • ATP (substrate for adenylyl cyclase).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Seed cells expressing the receptor of interest in a multi-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.

  • Stimulate the cells with varying concentrations of the agonist for a specific time (e.g., 15-30 minutes) at 37°C.

  • For A1/A3 receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure the inhibitory effect of the agonist.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

Adenylyl Cyclase Assay Workflow start Start seed_cells Seed Receptor-Expressing Cells start->seed_cells pretreat Pre-treat with Phosphodiesterase Inhibitor seed_cells->pretreat stimulate Stimulate with Agonist (and Forskolin for Gi) pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify_cAMP Quantify cAMP (e.g., ELISA) lyse->quantify_cAMP analysis Data Analysis (Calculate EC50) quantify_cAMP->analysis end End analysis->end

Caption: Workflow for an adenylyl cyclase activity assay.

GTPγS Binding Assay

This assay measures the activation of G proteins, an early event in GPCR signaling.[2]

Objective: To determine the ability of an agonist to promote the binding of [35S]GTPγS to G proteins.

Materials:

  • Cell membranes expressing the adenosine receptor and its coupled G protein.

  • Agonist (adenosine or this compound).

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes (10-20 µg of protein) with varying concentrations of the agonist in the assay buffer containing a fixed concentration of GDP.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Plot the stimulated binding against the agonist concentration to determine potency and efficacy.[3]

GTP_gamma_S_Binding_Assay_Workflow start Start incubation Incubate Membranes with Agonist and GDP start->incubation add_gtp Add [35S]GTPγS to Initiate Reaction incubation->add_gtp filtration Rapid Filtration add_gtp->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis scintillation->analysis end End analysis->end

References

A Comparative Guide to the Potency of Synthetic Adenosine Agonists, Featuring Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potency of Adenosine-2-carboxamide in comparison to other widely used synthetic adenosine (B11128) agonists. The following sections detail the binding affinities and functional potencies of these compounds at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), outline the experimental methodologies used to determine these values, and illustrate the key signaling pathways involved.

Comparative Potency of Adenosine Agonists

Table 1: Binding Affinities (Kᵢ, nM) of Synthetic Adenosine Agonists at Human Adenosine Receptors

CompoundA₁ Receptor (Kᵢ, nM)A₂A Receptor (Kᵢ, nM)A₂B Receptor (Kᵢ, nM)A₃ Receptor (Kᵢ, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Adenosine310[1]700[1]24000[1]290[1]
NECA (5'-N-Ethylcarboxamidoadenosine)6.2141,70050
CGS-2168018027>10,0004,950[2]
Regadenoson1,0001.2>10,000>10,000
IB-MECA2,900[3]>10,000>10,0002.9[3]
Cl-IB-MECA>10,000>10,000>10,0003.5[3]
BAY 60-6583>10,000>10,0003>10,000
CVT-31461,0000.34>10,000>10,000

Table 2: Functional Potency (EC₅₀, nM) of Synthetic Adenosine Agonists in cAMP Assays

CompoundA₁ Receptor (cAMP Inhibition)A₂A Receptor (cAMP Stimulation)A₂B Receptor (cAMP Stimulation)A₃ Receptor (cAMP Inhibition)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Adenosine310[1]700[1]24000[1]290[1]
NECA10203100[4]30
CGS-216801,20016.6[4]>10,000[4]>10,000
Regadenoson>10,0001.2>10,000>10,000
IB-MECA>10,000>10,000>10,0001.0
Cl-IB-MECA>10,000>10,000>10,0000.5
BAY 60-6583>10,000>10,0003.0>10,000

Experimental Protocols

The data presented in this guide are typically generated using two key in vitro assays: radioligand binding assays and functional cAMP assays.

Radioligand Displacement Binding Assay

This assay measures the binding affinity (Kᵢ) of a test compound by quantifying its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, add a known concentration of the membrane preparation.

  • Add a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS21680 for A₂A, or [¹²⁵I]-AB-MECA for A₃).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled standard agonist (e.g., NECA).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

3. Detection and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Seeding Seed Cells in 384-well Plate Forskolin Add Forskolin (for Gi-coupled receptors) Cell_Seeding->Forskolin Agonist_Addition Add Test Agonist Forskolin->Agonist_Addition Incubation_Stim Incubate (30 min) Agonist_Addition->Incubation_Stim Lysis_Detection Add Lysis Buffer & HTRF Reagents Incubation_Stim->Lysis_Detection Incubation_Detect Incubate (60 min) Lysis_Detection->Incubation_Detect HTRF_Reading Read HTRF Signal Incubation_Detect->HTRF_Reading Data_Analysis Data Analysis (EC50) HTRF_Reading->Data_Analysis G A1R A₁ Receptor Gi Gᵢ/Gₒ Protein A1R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC G A2AR A₂A Receptor Gs Gₛ Protein A2AR->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB G A2BR A₂B Receptor Gs Gₛ Protein A2BR->Gs Agonist Gq Gᵩ Protein A2BR->Gq Agonist AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 G A3R A₃ Receptor Gi Gᵢ Protein A3R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC

References

Cross-Validation of Adenosine-2-carboxamide (NECA) Binding Data with Functional Readouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of binding affinity and functional potency for the non-selective adenosine (B11128) receptor agonist, Adenosine-2-carboxamide, also known as NECA (5'-N-Ethylcarboxamidoadenosine). The data is compared with selective agonists for the A1, A2A, and A3 adenosine receptor subtypes to offer a clear perspective on its pharmacological profile. All quantitative data is supported by detailed experimental protocols for key assays.

Comparative Analysis of Agonist Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (NECA) and other selective agonists across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Binding affinity is a measure of how tightly a ligand binds to a receptor, while functional potency indicates the concentration of a ligand required to elicit a half-maximal biological response.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
This compound (NECA) A114[1][2]IC50: 38[3]
A2A20[1][2]EC50: 10.2[3], 71.8[4]
A2B-EC50: 2400[1][2]
A36.2[1][2]-
CGS-21680 (A2A Selective)A1290-
A2A27[5][6][7]EC50: 18.47[7], 110[5]
A2B67EC50: >10000[7]
A388800EC50: 613[7]
IB-MECA (A3 Selective)A154-
A2A56-
A2B--
A31.1-
(R)-PIA (A1 Selective)A1--
A2A--
A2B--
A3--

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical workflow for the cross-validation of binding and functional data.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptors cluster_A2AA2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate

Caption: Canonical signaling pathways of adenosine receptors.

Cross-Validation Experimental Workflow cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) prep Receptor Membrane Preparation radioligand Radioligand Incubation prep->radioligand separation Separation of Bound/ Free Ligand radioligand->separation quantification Quantification of Bound Radioactivity separation->quantification ki_calc Ki Determination quantification->ki_calc cross_validation Cross-Validation Analysis ki_calc->cross_validation cell_culture Cell Culture with Receptor Expression agonist_incubation Agonist Incubation cell_culture->agonist_incubation cAMP_measurement cAMP Measurement agonist_incubation->cAMP_measurement ec50_calc EC50/IC50 Determination cAMP_measurement->ec50_calc ec50_calc->cross_validation

Caption: Experimental workflow for cross-validation.

Experimental Protocols

Radioligand Binding Assay (Determination of Ki)

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

  • Membrane Preparation:

    • Cells or tissues expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS21680 for A2A, [125I]-AB-MECA for A3).

      • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.

    • The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (Determination of EC50/IC50)

This protocol describes a method to measure the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

  • Cell Culture and Preparation:

    • A cell line stably or transiently expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) is cultured to an appropriate confluency.

    • On the day of the assay, the cells are harvested and resuspended in a suitable assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Assay Procedure (Gs-coupled receptors: A2A, A2B):

    • Cells are incubated with varying concentrations of the agonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C to stimulate adenylyl cyclase.

  • Assay Procedure (Gi-coupled receptors: A1, A3):

    • To measure the inhibitory effect on adenylyl cyclase, cells are first stimulated with a known adenylyl cyclase activator, such as forskolin (B1673556).

    • The cells are then co-incubated with forskolin and varying concentrations of the agonist (e.g., this compound) for a defined period at 37°C.

  • cAMP Measurement:

    • Following incubation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is quantified using a commercially available kit, which is often based on methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The amount of cAMP produced is plotted against the log concentration of the agonist.

    • For Gs-coupled receptors, a sigmoidal dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined through non-linear regression.

    • For Gi-coupled receptors, a sigmoidal inhibition curve is generated, and the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production) is determined.

References

Assessing the efficacy of Adenosine-2-carboxamide across different cell lines and species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Adenosine-2-carboxamide (CGS-21680)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive assessment of this compound, more commonly known as CGS-21680, a potent and selective agonist for the A2A adenosine (B11128) receptor. Its performance across various cell lines and species is detailed, supported by experimental data, to offer an objective comparison with alternative adenosine receptor ligands.

Introduction to CGS-21680

CGS-21680 is a widely utilized research tool for investigating the physiological and pathological roles of the A2A adenosine receptor (A2AR), a G-protein coupled receptor. Its high selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, A3) makes it invaluable for elucidating specific A2AR-mediated pathways.[1] The therapeutic potential of CGS-21680 has been explored in a variety of conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[2][3]

Mechanism of Action and Signaling Pathway

CGS-21680 exerts its effects by binding to and activating the A2A adenosine receptor. This receptor is primarily coupled to the G-protein Gs. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in a cellular response. This pathway is pivotal in mediating the anti-inflammatory, neuroprotective, and vasodilatory effects of CGS-21680.

G_protein_signaling cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates CGS21680 CGS-21680 (Agonist) CGS21680->A2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Anti-inflammation, Vasodilation) PKA->Response leads to

Caption: Canonical signaling pathway of the A2A adenosine receptor activated by CGS-21680.

Data Presentation: Efficacy Across Cell Lines and Species

The efficacy of CGS-21680 is demonstrated by its binding affinity (Ki) and functional potency (EC50). The following tables summarize its performance in various experimental systems.

Table 1: Receptor Binding Affinity and Functional Potency of CGS-21680
Receptor SubtypeKi (nM)EC50 (nM)Species/SystemReference
A2A 271.48 - 180General[2]
A2A 27110 (cAMP formation)Rat Striatal Slices[1][4]
A1 290>1000General[1]
A2B 67>1000General[1]
A3 88,800>1000General[1]

Note: Ki represents the inhibition constant, a measure of binding affinity (lower is stronger). EC50 is the half-maximal effective concentration, a measure of functional potency.

Table 2: Observed In Vitro Effects of CGS-21680 in Different Cell Lines
Cell Line/TypeSpeciesObserved EffectReference
CHO Cells (hA2AR transfected)HumanUsed for binding and adenylyl cyclase assays.[5]
THP-1 MacrophagesHumanReduces CCR7 protein expression.[1]
Cultured MotoneuronsRatPromotes survival via cAMP-PKA pathway and TrkB receptor activation.[2][6]
Striatal SlicesRatPotently stimulates cAMP formation.[4]
Hippocampal SlicesRatWeak agonist activity; ineffective at stimulating cAMP.[4]
CAR T-cellsHumanA2AR disruption was studied to enhance anti-tumor function.[7]
Table 3: Observed In Vivo Effects of CGS-21680 in Different Species
SpeciesModelDosageObserved EffectReference
Rat Acute Heart Failure-Reduces venous resistance, increases heart rate and cardiac output.[2]
Rat Food-Restriction0.25 - 1.0 nmol (i.c.v.)Decreases vertical motor activity and blocks acquisition of wheel running.[8]
Rat Cerebral Ischemia0.01 - 0.1 mg/kg (i.p.)Neuroprotective; reduces microgliosis and astrogliosis.[6]
Rat Spinal Cord Injury-Reduces motor deficit, tissue damage, and inflammation.[3]
Mouse Huntington's Disease (R6/2)0.5 mg/kg (i.p.)Slows motor deterioration and prevents brain weight reduction.[2][9]
Mouse Lung Injury-Exerts anti-inflammatory effects.[2]

Note: i.c.v. = intracerebroventricular; i.p. = intraperitoneal.

Comparison with Alternatives

CGS-21680's primary advantage is its selectivity for the A2A receptor.

  • Adenosine (Endogenous Agonist): The natural ligand for all adenosine receptors. It has a very short half-life in vivo, making it unsuitable for prolonged experimental studies.[10]

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist. While effective, its action at A1, A2B, and A3 receptors can confound results when studying A2A-specific effects.[4]

  • Regadenoson: Another A2A-selective agonist approved for clinical use in myocardial perfusion imaging.[11] CGS-21680 remains a gold standard in preclinical research due to its extensive characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common assays used to evaluate CGS-21680 efficacy.

Protocol 1: cAMP Accumulation Assay in Cultured Cells

This assay measures the functional consequence of A2A receptor activation by quantifying the production of cAMP.

  • Cell Culture: Plate cells (e.g., CHO cells transfected with the A2A receptor) in appropriate well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of CGS-21680 to the wells. Include a control group with vehicle only.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the reaction by removing the media and lysing the cells with the provided lysis buffer from a commercial cAMP assay kit.

  • Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay kit (e.g., ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration to generate a dose-response curve and calculate the EC50 value.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells B 2. Pre-incubate with PDE Inhibitor A->B C 3. Add CGS-21680 (Varying Concentrations) B->C D 4. Incubate at 37°C C->D E 5. Lyse Cells D->E F 6. Quantify cAMP (e.g., ELISA) E->F G 7. Plot Dose-Response & Calculate EC50 F->G

Caption: Workflow for a typical cAMP accumulation assay.

Protocol 2: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of CGS-21680 for the A2A receptor.

  • Membrane Preparation: Prepare cell membranes from a source rich in A2A receptors (e.g., rat striatum or transfected cells).

  • Assay Setup: In assay tubes, combine the cell membranes, a radiolabeled A2A antagonist (e.g., [³H]ZM241385), and varying concentrations of the unlabeled competitor ligand (CGS-21680).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the CGS-21680 concentration. Use this competition curve to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion

CGS-21680 is a highly effective and selective A2A adenosine receptor agonist, a property confirmed across numerous cell lines and animal species. Its ability to potently stimulate A2AR-mediated signaling pathways, such as cAMP production, underpins its observed neuroprotective, anti-inflammatory, and cardiovascular effects. While its selectivity may be tissue-dependent in some contexts, it remains a superior tool for preclinical research compared to non-selective agonists like NECA. The data and protocols presented in this guide provide a solid foundation for researchers designing experiments to explore the multifaceted roles of the A2A adenosine receptor.

References

A Comparative Benchmark: Adenosine-2-carboxamide Versus Non-Adenosine-Based Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine (B11128) analog, Adenosine-2-carboxamide, with a selection of non-adenosine-based receptor agonists. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to aid in the selection of appropriate research tools.

Data Presentation: Quantitative Comparison of Agonist Performance

The binding affinities (Ki) and functional potencies (EC50) of this compound and several non-adenosine-based agonists at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized below. These values are critical for assessing the selectivity and efficacy of each compound.

CompoundTypeA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
This compound Adenosine-based29027>10,00067-1.48-180--
CGS-21680 Non-adenosine29027-88,800-110--
Regadenoson Non-adenosine16,4601,269>100,000>100,000-6.4--
Capadenoson Non-adenosine1.4---0.6614001.1-
BAY 60-6583 Non-adenosine>10,000>10,000750 (mouse)>10,000--3-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).[1]

  • Test compounds (this compound and non-adenosine agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) of an agonist in stimulating or inhibiting the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To measure the change in intracellular cAMP levels in response to agonist stimulation.

Materials:

  • Cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Test compounds (this compound and non-adenosine agonists).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Forskolin (B1673556) (for assays with Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Plate reader compatible with the chosen assay kit.

Procedure for Gs-coupled receptors (A2A and A2B):

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer and incubate for a short period.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.

Procedure for Gi-coupled receptors (A1 and A3):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add serial dilutions of the test compound to the wells.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • The inhibitory effect of the agonist on forskolin-stimulated cAMP production is then measured to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by adenosine receptors and a typical experimental workflow for agonist characterization.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., this compound) Receptor A2A / A2B Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Capadenoson) Receptor A1 / A3 Receptor Agonist->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Reduced Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep binding_assay Radioligand Binding Assay compound_prep->binding_assay functional_assay cAMP Accumulation Assay compound_prep->functional_assay data_analysis Data Analysis (IC50, Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of Adenosine-2-carboxamide, treating it as a hazardous chemical waste in line with prudent laboratory practices.[1]

Step 1: Waste Identification and Classification

  • Assume this compound waste is hazardous unless confirmed otherwise by a specific SDS or institutional safety assessment.

  • This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., gloves, paper towels, glassware).[2]

Step 2: Segregation of Waste

  • Collect waste this compound separately from other chemical waste streams to prevent inadvertent and dangerous reactions.[1][3]

  • Specifically, keep it segregated from incompatible materials such as strong oxidizing agents.

  • Maintain separate containers for solid waste (e.g., contaminated personal protective equipment) and liquid waste (e.g., solutions).

Step 3: Proper Containerization

  • Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1][4]

  • The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[1][4]

  • For liquid waste, use a container designed for liquids and ensure it is stored in secondary containment to prevent spills.[1]

Step 4: Accurate Labeling

  • Immediately label the waste container with the words "Hazardous Waste".[1][4]

  • The label must clearly identify the contents, including the full chemical name "this compound" (no abbreviations), and the approximate concentration and quantity.[1]

  • Include the date when the waste was first added to the container.[3]

Step 5: Safe Storage

  • Store the sealed and labeled waste container in a designated, secure area within the laboratory.[3]

  • This area should be away from general work areas and incompatible chemicals.

Step 6: Arranging for Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]

  • Provide them with a complete inventory of the waste you need to be removed.[6]

Disposal of Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent.[1]

  • The first rinsate must be collected and disposed of as hazardous waste.[7]

  • Subsequent rinsates may also need to be collected as hazardous waste depending on the toxicity of the chemical and local regulations.[1] After thorough rinsing and air-drying, deface the label and dispose of the container as regular solid waste, or as instructed by your EHS department.[7]

Data Summary: Hazardous Waste Container Requirements

The following table summarizes the essential requirements for containers used to accumulate hazardous chemical waste in a laboratory setting.

FeatureRequirementRationale
Condition Must be in good condition, with no leaks, cracks, or rust.[1]To prevent leakage and environmental contamination.
Compatibility Material of the container must be compatible with the chemical waste.To avoid degradation of the container and potential reactions.
Lid/Closure Must have a secure, tightly fitting lid.[4]To prevent spills and the release of vapors.
Status Must be kept closed at all times, except when adding waste.[1][4]To minimize evaporation and prevent spills.
Labeling Must be clearly labeled with "Hazardous Waste" and the full chemical names and concentrations of the contents.[1][3]For proper identification, safe handling, and compliant disposal.
Secondary Containment Required for liquid waste containers.[1]To contain any potential leaks or spills from the primary container.

Experimental Protocols and Methodologies

As this document provides procedural guidance for disposal rather than reporting on experimental results, there are no experimental protocols to cite. The methodologies outlined are based on standard laboratory safety and hazardous waste management practices.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the chemical waste disposal process.

cluster_0 A Waste Generation (this compound) B Is an SDS available? A->B C Follow SDS Disposal Instructions B->C Yes D Treat as Hazardous Waste B->D No

Caption: Initial waste classification decision tree.

A 1. Segregate Waste (Solid vs. Liquid, Incompatibles) B 2. Select Compatible Container with Secure Lid A->B C 3. Label Container 'Hazardous Waste' + Contents B->C D 4. Store in Designated Secondary Containment Area C->D E 5. Container Full? D->E F Continue Safe Accumulation E->F No G 6. Request Pickup from EHS E->G Yes F->A New Waste H 7. Professional Disposal G->H

Caption: Workflow for hazardous chemical waste disposal.

References

Operational Guide: Handling and Safety for Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine-2-carboxamide.

Immediate Safety and First Aid

Given the uncharacterized nature of this specific compound, it must be treated as potentially harmful upon inhalation, ingestion, or skin contact. The primary hazards are likely related to its dust form and potential biological activity.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The precautionary principle dictates that protection should be based on the potential for high toxicity.

PPE CategorySpecificationRationale
Eye & Face Chemical safety goggles and a face shield.Protects against splashes and airborne powder.
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against skin absorption. Change gloves immediately if contaminated.
Body Protection A flame-resistant laboratory coat, supplemented with a chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 (or higher) respirator is required when handling the solid powder outside of a fume hood.Prevents inhalation of fine particles. Work should ideally be conducted within a certified fume hood.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and dropped objects.
Operational and Handling Plan

Engineering Controls:

  • All weighing and solution preparation activities involving the solid form of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the handling of the compound.

  • Weighing: Use a dedicated, clean spatula and weigh boat. Handle the powder gently to avoid generating dust.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sealed after preparation.

  • Post-Handling: After handling, wipe down the designated area in the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield, goggles, and lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Treat all waste contaminated with this compound as hazardous chemical waste. Do not dispose of it in regular trash or down the sanitary sewer.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.[3]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and chemically compatible hazardous waste container.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure satellite accumulation area.

  • Final Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.

Hazard and Physicochemical Data

Quantitative toxicological and physical data for this compound are not available. The table below includes data for the parent compound, Adenosine (B11128), for reference. This data should not be directly extrapolated to this compound.

PropertyValue (for Adenosine)Data Source
Molecular Formula C₁₁H₁₄N₆O₅ (for this compound)[4]
Molecular Weight 310.27 g/mol (for this compound)[4]
Appearance White powder (Assumed)[5]
Oral LD50 (Mouse) >20 g/kg (for Adenosine)[3]
Subcutaneous LD50 (Mouse) 39.6 µg/kg (for Adenosine)[3]
Intraperitoneal LD50 (Mouse) 500 mg/kg (for Adenosine)[3]
Skin Irritation Irritant to skin and mucous membranes (for Adenosine)[3]
Eye Irritation Irritating effect (for Adenosine)[3]
Storage Temperature -20°C[4]

Experimental Protocols and Visualizations

General Experimental Workflow: Assessing Biological Activity

As this compound is a nucleoside analog, a primary experimental goal would be to assess its interaction with adenosine receptors and its effect on downstream signaling pathways.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293 cells stably expressing a specific human adenosine receptor subtype) under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of treatment concentrations.

  • Cell Treatment: Expose the cultured cells to the various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (e.g., Adenosine or a known receptor agonist like NECA).

  • Endpoint Assay (cAMP Measurement):

    • Lyse the cells to release intracellular contents.

    • Measure the concentration of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling, using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Normalize the cAMP levels to the vehicle control.

    • Plot the normalized cAMP levels against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293 with A2A Receptor) compound_prep 2. Prepare Compound (this compound dilutions) treatment 3. Treat Cells (Include vehicle & positive controls) compound_prep->treatment assay 4. Perform Assay (e.g., cAMP measurement) treatment->assay data_analysis 5. Analyze Data (Dose-response curve) assay->data_analysis conclusion 6. Determine Potency (EC₅₀) & Efficacy data_analysis->conclusion

General workflow for assessing the biological activity of a novel nucleoside analog.
Adenosine Receptor Signaling Pathway

Adenosine and its analogs mediate their effects by binding to four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are crucial in various physiological processes. The primary signaling pathway involves the modulation of adenylyl cyclase (AC) activity, which in turn regulates intracellular levels of the second messenger cyclic AMP (cAMP).[5][6]

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]

  • A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[5][6]

Canonical signaling pathways of the four adenosine receptor subtypes.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.